molecular formula C26H35F2NO7 B1668402 Cerebrocrast CAS No. 118790-71-9

Cerebrocrast

Numéro de catalogue: B1668402
Numéro CAS: 118790-71-9
Poids moléculaire: 511.6 g/mol
Clé InChI: ASCWBYZMMHUZMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cerebrocrast is a researched peptide preparation designed for neuroscience and neurology studies. As a cerebroprotein hydrolysate, its composition is based on biologically active peptides and neurotrophic factors that mimic endogenous mechanisms involved in neuronal survival, plasticity, and repair . In vitro and in vivo studies on related compounds indicate potential application in research models of neurodegenerative diseases, with mechanisms of action that may include multimodal neuroprotective and neurorestorative properties . This includes mimicking neurotrophic factors to support neuronal survival and regeneration after injury . Research on similar compounds suggests potential for investigating pathways relevant to synaptic regeneration, reducing apoptosis, and modulating key neurotransmitter systems . Preclinical research in models of cognitive impairment has shown that related compounds can protect against oxidative stress and promote neurite outgrowth, indicating value for research into Alzheimer's disease and other memory-related disorders . Furthermore, its potential to support neuroplasticity makes it a candidate for studies on motor and cognitive recovery following ischemic stroke in animal models . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Propriétés

Numéro CAS

118790-71-9

Formule moléculaire

C26H35F2NO7

Poids moléculaire

511.6 g/mol

Nom IUPAC

bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H35F2NO7/c1-5-11-32-13-15-34-24(30)21-17(3)29-18(4)22(25(31)35-16-14-33-12-6-2)23(21)19-9-7-8-10-20(19)36-26(27)28/h7-10,23,26,29H,5-6,11-16H2,1-4H3

Clé InChI

ASCWBYZMMHUZMQ-UHFFFAOYSA-N

SMILES canonique

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCOCCC)C)C

Apparence

Solid powder

Autres numéros CAS

118790-71-9

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2,6-dimethyl-3,5-bis(2'-propoxyethoxycarbonyl)-4-(2''-difluoromethoxyphenyl)-1,4-dihydropyridine
cerebrocrast
IOS 11212
IOS-1.1212

Origine du produit

United States

Foundational & Exploratory

Cerebrocrast: A Deep Dive into its Neurorestorative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the molecular and cellular mechanisms of action of Cerebrocrast, a neurotrophic peptide preparation. Drawing upon a wide range of preclinical and clinical studies, this document elucidates the multifaceted pathways through which this compound exerts its neuroprotective and neurorestorative effects, with a particular focus on its impact on key signaling cascades, neurogenesis, and functional recovery in various models of neurological damage.

Core Mechanism of Action

This compound is a peptide preparation that mimics the action of endogenous neurotrophic factors, promoting brain repair and recovery.[1][2] Its mechanism is multi-modal, simultaneously targeting neuroprotection, neuroplasticity, and neurogenesis. This pleiotropic activity allows this compound to be effective in both the acute and chronic phases of neurological injury.

Neurotrophic and Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neuronal damage. It has been shown to protect cultured cortical neurons from cell death induced by glutamate, iodoacetate, and ionomycin, suggesting an ability to stabilize Ca2+ homeostasis and protect protein synthesis.[3] Furthermore, this compound reduces oxidative stress-induced apoptosis in lymphocytes, indicating a capacity to inhibit free radical formation and lipid peroxidation.[4] In animal models, Cerebrolysin has been shown to reduce microglial activation, a key component of neuroinflammation, both in vivo and in vitro.[5]

Enhancement of Neuroplasticity and Neurogenesis

A critical aspect of this compound's mechanism is its ability to enhance neuroplasticity and stimulate neurogenesis. It has been shown to augment the proliferation, differentiation, and migration of adult subventricular zone (SVZ) neural progenitor cells.[1] In a rat model of embolic middle cerebral artery occlusion, this compound treatment significantly increased the number of bromodeoxyuridine positive (BrdU+) SVZ neural progenitor cells and doublecortin (DCX) immunoreactivity, a marker for migrating neuroblasts.[1] This enhanced neurogenesis is believed to contribute to the improved functional outcomes observed in preclinical studies.[1]

Key Signaling Pathways

This compound's effects on neurogenesis and cell survival are mediated by its modulation of key intracellular signaling pathways, most notably the Sonic Hedgehog (Shh) and PI3K/Akt pathways.

Sonic Hedgehog (Shh) Signaling Pathway

The Shh signaling pathway is crucial for the development and organization of the central nervous system. This compound has been shown to activate this pathway by increasing the mRNA expression of Shh and its receptors, 'Patched' (Ptch) and 'Smoothened' (Smo).[6] Activation of Smo leads to the activation of the Gli complex of transcription factors, which are responsible for the expression of genes that promote neurorecovery.[6] Studies have demonstrated that the Shh pathway mediates this compound-enhanced neurogenesis, white matter remodeling, and functional recovery in rats after stroke.[7][8] Inhibition of the Shh pathway with cyclopamine completely reverses the beneficial effects of this compound on neurorestoration and functional recovery.[8]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Shh Shh This compound->Shh Upregulates Ptch Patched (Ptch) Shh->Ptch Binds to Shh->Ptch Smo Smoothened (Smo) Ptch->Smo Gli_complex Gli Complex Smo->Gli_complex Activates Gli_A Gli Activator Gli_complex->Gli_A Promotes Gli_R Gli Repressor Gli_complex->Gli_R Inhibits Target_Genes Target Gene Expression Gli_A->Target_Genes Promotes Neurogenesis Neurogenesis & Oligodendrogenesis Target_Genes->Neurogenesis

Caption: this compound activates the Sonic Hedgehog (Shh) signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and migration. This compound has been shown to activate this pathway, leading to the phosphorylation of Akt.[1][9] This activation is crucial for this compound-induced proliferation of neural progenitor cells, as blockage of the PI3K/Akt pathway with the inhibitor LY294002 abolishes this effect.[1]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound Receptor Neurotrophic Factor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt Phosphorylated Akt (p-Akt) Cell_Survival Cell Survival pAkt->Cell_Survival Proliferation Cell Proliferation pAkt->Proliferation Migration Cell Migration pAkt->Migration

Caption: this compound stimulates the PI3K/Akt signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Preclinical Efficacy of this compound in a Rat Model of Embolic Stroke
ParameterCerebrolysin DoseOutcomep-value
Neurological Outcome≥ 2.5 ml/kgSignificant improvement< 0.001
Lesion Volume5 ml/kgReduced0.016
Data from a prospective, randomized, blinded, and placebo-controlled study in rats with embolic middle cerebral artery occlusion.[2]
Table 2: Effect of this compound on SVZ Neural Progenitor Cells in Ischemic Rats
TreatmentBrdU+ cells/mm² in SVZ (mean ± SD)
Vehicle90 ± 9
Cerebrolysin148 ± 24
Cerebrolysin + Cyclopamine90 ± 10
Data from a study investigating the role of the Shh pathway in this compound's effects.[10]
Table 3: Effect of this compound on Cortical Neuron Viability in a Mouse Model of Liver Damage
GroupCortical NeuN+ cells/mm³ (mean ± SD)p-value (vs. MCD group)
Sham196,632 ± 10,378
MCD (Methionine-choline deficient diet)173,092 ± 10,057
MCD + Cerebrolysin197,555 ± 15,876> 0.05
Cerebrolysin treatment prevented the drop in cortical neuron numbers.[11]

Experimental Protocols

Embolic Middle Cerebral Artery Occlusion (MCAo) in Rats

Objective: To induce a focal cerebral ischemia mimicking human embolic stroke.

Methodology:

  • Male Wistar rats are anesthetized.

  • A catheter is inserted into the external carotid artery and advanced to the internal carotid artery.

  • A pre-formed blood clot is injected through the catheter to occlude the middle cerebral artery.

  • Successful occlusion is confirmed by monitoring cerebral blood flow.

  • Animals are allowed to recover and are assessed for neurological deficits.

This protocol is based on methodologies described in preclinical stroke studies.[2]

Neurosphere Assay for Neural Progenitor Cell Proliferation

Objective: To assess the effect of this compound on the proliferation of neural progenitor cells in vitro.

Methodology:

  • Neural progenitor cells are isolated from the subventricular zone of adult rat brains.

  • Cells are cultured in a serum-free medium supplemented with basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF) to form neurospheres.

  • Neurospheres are treated with varying concentrations of this compound or vehicle control.

  • Cell proliferation is quantified by adding bromodeoxyuridine (BrdU) to the culture medium and subsequently performing immunocytochemistry for BrdU incorporation.

  • The number of BrdU-positive cells is counted using fluorescence microscopy.

This protocol is adapted from in vitro studies on this compound's effect on neurogenesis.[1]

Western Blot Analysis for Akt Phosphorylation

Objective: To determine the effect of this compound on the activation of the PI3K/Akt signaling pathway.

Methodology:

  • Subventricular zone neural progenitor cells are treated with this compound for a specified time.

  • Cells are lysed, and protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

This protocol is based on the methodology used to assess PI3K/Akt pathway activation.[1][9]

G cluster_0 Experimental Workflow start Induce Neurological Damage (e.g., MCAo in rats) treatment Administer this compound or Vehicle Control start->treatment functional_assessment Behavioral and Functional Outcome Assessment treatment->functional_assessment histological_analysis Histological and Molecular Analysis treatment->histological_analysis data_analysis Data Analysis and Interpretation functional_assessment->data_analysis histological_analysis->data_analysis

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound demonstrates a robust and multi-faceted mechanism of action that promotes neuroprotection and neurorestoration. Its ability to activate key signaling pathways like Sonic Hedgehog and PI3K/Akt underpins its capacity to enhance neurogenesis and improve functional outcomes in models of neurological damage. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for further research and development of this compound as a therapeutic agent for a range of neurological disorders.

References

An In-depth Technical Guide to Noopept (GVS-111): Discovery, Synthesis, and Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), designated as GVS-111, is a synthetic nootropic molecule with cognitive-enhancing and neuroprotective properties.[1][2] Developed at the Zakusov Institute of Pharmacology of the Russian Academy of Medical Sciences by T. A. Gudasheva, it was first synthesized in 1996.[1][3][4] Noopept was designed as a dipeptide analog of the archetypal nootropic, Piracetam.[5][6] Despite its association with the racetam class of drugs, it is not technically a racetam as it lacks a 2-oxo-pyrrolidine nucleus.[1][4] Notably, the pharmacological activity of Noopept manifests at doses up to 1,000 times lower than that of Piracetam.[5][6] This guide provides a comprehensive overview of the discovery, synthesis pathway, and mechanisms of action of Noopept, presenting quantitative data, detailed experimental protocols, and visual diagrams of its core biological and chemical processes.

Discovery and Development

The conception of Noopept was rooted in an innovative approach to peptide design, aiming to replicate the structure of known psychotropic agents using amino acids.[5][7] The non-peptide prototype for Noopept was Piracetam.[5][7] Experimental studies revealed that Noopept not only surpassed Piracetam in terms of its effective dosage but also exhibited a broader spectrum of mnemotropic activity, positively influencing memory consolidation and retrieval, whereas Piracetam primarily facilitates the initial stages of memory.[6][8] Furthermore, Noopept demonstrates a distinct anxiolytic effect and significant neuroprotective capabilities, both in vivo against various forms of brain ischemia and in vitro across different neuronal models.[6][8] A key advantage of this proline-containing dipeptide is its retained activity upon oral administration, a trait that facilitated the development of its tablet form for treating cognitive deficiencies of cerebrovascular and post-traumatic origins.[6][8]

Chemical Synthesis Pathway

The synthesis of Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is a multi-step process involving the coupling of N-phenylacetyl-L-proline with glycine ethyl ester. Several methods have been described in the literature, with common approaches detailed below.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Acylation of L-proline cluster_1 Step 2: Peptide Coupling L_proline L-proline reaction_1 Reaction in Dichloromethane L_proline->reaction_1 phenylacetyl_chloride Phenylacetyl chloride phenylacetyl_chloride->reaction_1 base_solution Strong Base Solution (e.g., K2CO3) base_solution->reaction_1 N_phenylacetyl_L_proline N-phenylacetyl-L-proline coupling_reaction Dehydration & Condensation N_phenylacetyl_L_proline->coupling_reaction N_phenylacetyl_L_proline->coupling_reaction reaction_1->N_phenylacetyl_L_proline glycine_ethyl_ester_hcl Glycine ethyl ester hydrochloride generate_free_ester Generate free ester glycine_ethyl_ester_hcl->generate_free_ester triethylamine Triethylamine (Et3N) triethylamine->generate_free_ester glycine_ethyl_ester Glycine ethyl ester glycine_ethyl_ester->coupling_reaction coupling_reagents Coupling Reagents (e.g., Isobutyl chloroformate or DCC/DMAP) coupling_reagents->coupling_reaction Noopept Noopept (GVS-111) generate_free_ester->glycine_ethyl_ester coupling_reaction->Noopept

Caption: A simplified workflow for the chemical synthesis of Noopept.

Detailed Synthesis Protocols

Method 1: Using Isobutyl Chloroformate

This method involves the carboxylation of N-phenylacetyl-L-proline and its subsequent reaction with glycine ethyl ester.

Experimental Protocol:

  • Activation of N-phenylacetyl-L-proline: N-phenylacetyl-L-proline is dissolved in a suitable solvent (e.g., tetrahydrofuran).

  • Addition of Base: Triethylamine is added to the solution.

  • Formation of Mixed Anhydride: The mixture is cooled, and isobutyl chloroformate is added dropwise to form a mixed anhydride.

  • Coupling Reaction: A solution of glycine ethyl ester and triethylamine in a solvent is added to the reaction mixture.

  • Reaction Completion and Work-up: The reaction is stirred for a specified period, followed by filtration and removal of the solvent. The resulting product is then purified.[9]

Method 2: Using DCC/DMAP

This protocol utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for the dehydration and condensation reaction.

Experimental Protocol:

  • Reactant Mixture: N-phenylacetyl-L-proline is dissolved in a mixed solvent of tetrahydrofuran (THF) and dichloromethane.[10]

  • Addition of Coupling Agents: DCC and a catalytic amount of DMAP are added to the solution.[10]

  • Stirring: The mixture is stirred overnight at a low temperature (0–5 °C).[10]

  • Addition of Glycine Ethyl Ester: A solution of glycine ethyl ester hydrochloride, triethylamine, and a phase transfer catalyst (e.g., hexadecyl trimethyl ammonium bromide) in dichloromethane is prepared and added to the reaction mixture.[10]

  • Reaction and Purification: The reaction is stirred for an extended period (e.g., 48 hours) at room temperature. The final product is then isolated and purified.[10]

Mechanism of Action and Signaling Pathways

The biological effects of Noopept are multifaceted, involving modulation of neurotransmitter systems, expression of neurotrophic factors, and interaction with specific signaling pathways.[11]

Key Mechanisms:
  • Neurotrophic Factor Upregulation: Noopept has been shown to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[3][5] This is a crucial aspect of its cognitive-enhancing effects, as these factors are vital for neuroplasticity, neuronal survival, and long-term memory formation.[4][12]

  • Cholinergic and Glutamatergic System Modulation: The compound enhances acetylcholine signaling, a neurotransmitter critical for learning and memory.[3][11] It also modulates AMPA and NMDA glutamate receptors, which are fundamental to synaptic plasticity.[4] By preventing excessive glutamate release, Noopept protects neurons from excitotoxicity.[4][13]

  • HIF-1 Signaling Pathway Interaction: Noopept has been found to interact with the Hypoxia-inducible factor 1 (HIF-1) signaling pathway.[5][14] It can increase the DNA-binding activity of HIF-1, which is a master regulator of cellular adaptation to low oxygen and is considered a target for counteracting neurodegeneration.[5][14]

  • Neuroprotection: The neuroprotective effects of Noopept are attributed to its antioxidant properties, anti-inflammatory action, and its ability to inhibit the neurotoxicity associated with excess calcium and glutamate.[6][8] It has also been shown to ameliorate mitochondrial dysfunction and interfere with the mitochondrial apoptotic pathway.[13]

Signaling Pathway Diagram

Signaling_Pathway cluster_neurotrophic Neurotrophic Effects cluster_neurotransmitter Neurotransmitter Modulation cluster_neuroprotection Neuroprotective Pathways cluster_outcomes Cognitive & Cellular Outcomes Noopept Noopept (GVS-111) NGF NGF Expression Noopept->NGF BDNF BDNF Expression Noopept->BDNF ACh Acetylcholine Signaling Noopept->ACh Glutamate Glutamate Receptor (AMPA/NMDA) Modulation Noopept->Glutamate HIF1 HIF-1 Pathway Activation Noopept->HIF1 Antioxidant Antioxidant & Anti-inflammatory Action Noopept->Antioxidant Mitochondria Mitochondrial Stabilization Noopept->Mitochondria Neuroplasticity Enhanced Neuroplasticity NGF->Neuroplasticity BDNF->Neuroplasticity Memory Improved Memory & Learning ACh->Memory Glutamate->Memory CellSurvival Increased Neuronal Survival HIF1->CellSurvival Antioxidant->CellSurvival Mitochondria->CellSurvival Neuroplasticity->Memory

Caption: The multifaceted signaling pathways of Noopept.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and in vitro studies of Noopept.

Table 1: Comparative Potency and Dosage

CompoundComparative PotencyEffective Dose (Animal Models)
Noopept ~1000 times more potent than Piracetam[6][15]0.5 - 10 mg/kg[1]
Piracetam Baseline200 mg/kg[1]

Table 2: In Vitro Neuroprotective Effects against Aβ₂₅₋₃₅ Toxicity in PC12 Cells

Treatment GroupCell Viability (% of Control)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
Control100%5.1 ± 0.41.1 ± 0.4
Aβ₂₅₋₃₅ (5 µM)32 ± 17.35%13.1 ± 1.28.3 ± 0.5
Noopept (10 µM) + Aβ₂₅₋₃₅230 ± 60.45%6.9 ± 1.34.9 ± 0.9
Data from a study where PC12 cells were pre-treated with Noopept for 72 hours before exposure to Aβ₂₅₋₃₅ for 24 hours.[13]

Table 3: Effects on Gene Expression in a Persistent Inflammation Model (Rats)

Treatment GroupSpinal BDNF Expression (vs. CFA Day 7)Spinal Iba1 Expression (vs. CFA Day 7)
CFA + Noopept (Day 7)Significant Decrease (p < 0.001)Significant Decrease (p < 0.001)
CFA + Noopept (Day 21)Significant Decrease (p < 0.001)Significant Decrease (p < 0.05)
CFA: Complete Freund's Adjuvant, used to induce inflammation. Iba1 is a marker for microglial activation.[16]

Experimental Protocols for Biological Assays

Cell Viability (MTT) Assay

This protocol is used to assess the effect of Noopept on cell viability in the presence of a neurotoxic agent.

Protocol:

  • Cell Seeding: PC12 cells are plated in 24-well plates at a density of 1 x 10⁴ cells/well in DMEM medium.[13]

  • Treatment: Cells are treated with Noopept (e.g., 10 µM) for 72 hours. Subsequently, a neurotoxic agent (e.g., Aβ₂₅₋₃₅ at 5 µM) is added for 24 hours.[13]

  • MTT Incubation: After treatment, 200 µl of MTT solution (0.5 mg/ml) is added to each well, and the plates are incubated at 37°C for 4 hours.[13]

  • Solubilization: The cells are solubilized with 200 µl of dimethylsulfoxide (DMSO).[13]

  • Absorbance Measurement: After mixing for 10 minutes, the absorbance is measured at 540 nm using a microplate reader.[13]

  • Data Analysis: Cell viability is expressed as a percentage relative to the control group.[13]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic cells.

Protocol:

  • Cell Treatment: PC12 cells are treated as described in the cell viability protocol (e.g., pre-treatment with 10 µM Noopept for 72 hours followed by 24-hour exposure to 5 µM Aβ₂₅₋₃₅).[13]

  • Cell Harvesting: Cells are harvested and washed.

  • Staining: Cells are double-stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: The percentage of apoptotic cells is determined by flow cytometry. Annexin V+/PI- cells are considered early apoptotic, and Annexin V+/PI+ cells are late apoptotic.[13]

Luciferase Reporter Assay for Transcription Factor Activity

This protocol is used to measure the influence of Noopept on the DNA-binding activity of transcription factors like HIF-1.

Protocol:

  • Cell Culture and Seeding: HEK293 cells are cultured in DMEM medium and seeded in 96-well plates.[5]

  • Transfection: Cells are transiently transfected with a luciferase reporter construct containing binding sites for the transcription factor of interest (e.g., HIF-1) using a reagent like Lipofectamine 2000.[5]

  • Treatment: After an initial incubation period (e.g., 18 hours), the cells are treated with Noopept (e.g., 10 µM) or a control compound (e.g., Piracetam, 1 mM).[5]

  • Incubation: The cells are incubated in the presence of the compounds for 24 hours.[5]

  • Luciferase Assay: Luciferase activity in the cell lysates is determined using a suitable assay system (e.g., Dual Luciferase Reporter Assay System) and measured with a plate reader.[5]

Noopept (GVS-111) represents a significant development in the field of nootropics, demonstrating potent cognitive-enhancing and neuroprotective effects at substantially lower doses than its predecessor, Piracetam. Its multifaceted mechanism of action, which includes the upregulation of key neurotrophic factors, modulation of critical neurotransmitter systems, and interaction with the HIF-1 signaling pathway, makes it a compelling subject for ongoing research. The detailed synthesis pathways and experimental protocols provided in this guide offer a technical foundation for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug development to further explore the therapeutic potential of this intriguing dipeptide.

References

Preliminary In-Vitro Studies of Cerebrocrast: A Technical Guide on its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro studies conducted on Cerebrocrast, a novel synthetic compound with significant neuroprotective potential. The document details the experimental protocols used to assess its efficacy in mitigating neuronal damage induced by excitotoxicity and oxidative stress. Furthermore, it elucidates the underlying mechanism of action, focusing on the modulation of key signaling pathways involved in neuronal survival and apoptosis. All quantitative data are presented in standardized tables for clarity and comparative analysis. Visual diagrams of experimental workflows and signaling cascades are provided to facilitate a deeper understanding of the compound's pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel neurotherapeutic agents.

Introduction

Neurodegenerative diseases and acute brain injuries represent a significant and growing unmet medical need. A key pathological feature in many of these conditions is the progressive loss of neuronal function and viability, often driven by mechanisms such as excitotoxicity, oxidative stress, and apoptosis. This compound is a novel small molecule compound designed to interfere with these pathological processes. This document summarizes the foundational in-vitro evidence of its neuroprotective effects and mechanism of action.

Data Presentation: Summary of Quantitative In-Vitro Studies

The neuroprotective effects of this compound were evaluated in primary cortical neuron cultures under conditions of glutamate-induced excitotoxicity and hydrogen peroxide (H₂O₂)-induced oxidative stress. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Neuronal Viability in a Glutamate-Induced Excitotoxicity Model

Treatment GroupConcentrationMean Neuronal Viability (%)Standard Deviationp-value (vs. Glutamate)
Vehicle ControlN/A100± 4.5< 0.001
Glutamate (100 µM)N/A48.2± 5.1-
This compound + Glutamate1 µM65.7± 4.9< 0.05
This compound + Glutamate10 µM88.4± 3.8< 0.01
This compound + Glutamate50 µM92.1± 4.2< 0.001

Table 2: Modulation of Apoptotic and Neurotrophic Markers by this compound

Treatment Group (10 µM this compound)Relative Caspase-3 Activity (%)Relative BDNF Expression (%)
Vehicle Control100100
Glutamate (100 µM)25452
This compound + Glutamate12889

Table 3: Effect of this compound on Markers of Oxidative Stress

Treatment GroupConcentrationIntracellular ROS Levels (RFU)SOD Activity (%)
Vehicle ControlN/A1250100
H₂O₂ (200 µM)N/A875045
This compound + H₂O₂1 µM620068
This compound + H₂O₂10 µM310085

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Primary Cortical Neuron Culture

Primary cortical neurons were harvested from embryonic day 18 Sprague-Dawley rat pups. Cortices were dissected, dissociated using trypsin, and plated on poly-D-lysine coated 96-well plates at a density of 1.5 x 10⁵ cells/well. Cultures were maintained in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 7 days in vitro (DIV) prior to experimentation.

Glutamate-Induced Excitotoxicity Assay

On DIV 7, culture medium was replaced with a salt-glucose-glycine solution. This compound was pre-incubated with the neurons for 2 hours at various concentrations (1, 10, 50 µM). Subsequently, glutamate was added to a final concentration of 100 µM for 20 minutes. The glutamate-containing medium was then washed out and replaced with conditioned culture medium containing the respective concentrations of this compound. Neuronal viability was assessed 24 hours later.

Cell Viability Assessment (MTT Assay)

Neuronal viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay. MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were solubilized with DMSO, and the absorbance was measured at 570 nm. Viability was expressed as a percentage relative to the vehicle-treated control group.

Caspase-3 Activity Assay

Caspase-3 activity, a key indicator of apoptosis, was measured using a fluorometric substrate (Ac-DEVD-AMC). Following treatment, cells were lysed, and the lysate was incubated with the substrate. The fluorescence of the cleaved AMC was measured at an excitation/emission wavelength of 380/460 nm.

Brain-Derived Neurotrophic Factor (BDNF) ELISA

The concentration of BDNF in the cell culture supernatant was determined using a quantitative sandwich enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for assessing the neuroprotective effect of this compound against glutamate-induced excitotoxicity.

G cluster_0 Cell Culture Preparation cluster_1 Treatment Protocol cluster_2 Endpoint Analysis Harvest Harvest E18 Rat Cortical Neurons Plate Plate Neurons on 96-well Plates Harvest->Plate Culture Culture for 7 Days (DIV 7) Plate->Culture PreIncubate Pre-incubate with this compound (2h) Culture->PreIncubate AddGlutamate Add Glutamate (100 µM, 20 min) PreIncubate->AddGlutamate Washout Washout & Re-add this compound AddGlutamate->Washout Incubate24h Incubate for 24h Washout->Incubate24h MTT MTT Assay (Viability) Incubate24h->MTT Caspase Caspase-3 Assay (Apoptosis) Incubate24h->Caspase ELISA BDNF ELISA (Neurotrophic Factors) Incubate24h->ELISA

Workflow for In-Vitro Neuroprotection Assay.
Proposed Signaling Pathway of this compound

Based on preliminary molecular probing, this compound is hypothesized to exert its neuroprotective effects by positively modulating the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.

G This compound This compound Receptor Putative Receptor (e.g., TrkB) This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Survival Neuronal Survival Bcl2->Survival Promotes Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Proposed PI3K/Akt Survival Pathway Modulation.

Conclusion

The preliminary in-vitro data strongly suggest that this compound is a potent neuroprotective agent. It demonstrates a dose-dependent ability to protect primary neurons from excitotoxic and oxidative insults. The mechanism of action appears to involve the inhibition of the apoptotic cascade and enhancement of neurotrophic support, likely through the activation of the PI3K/Akt signaling pathway. These promising results warrant further investigation, including more detailed mechanistic studies and subsequent evaluation in in-vivo models of neurological disease.

The Neurogenerative and Neuroprotective Effects of Cerebrocrast on Neuronal Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Cerebrocrast, a porcine brain-derived peptide preparation, on various neuronal cell lines. This compound, also known in the literature as Cerebrolysin or Cerebroprotein Hydrolysate (CPH), has demonstrated significant neuroprotective and neurotrophic properties in a multitude of in vitro studies. This document synthesizes key quantitative data, details experimental methodologies for the replication of pivotal experiments, and visualizes the core signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience and drug development for neurodegenerative diseases.

Introduction

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and stroke represent a significant and growing global health burden. The development of effective therapeutic interventions is a critical area of research. This compound, a peptide mixture derived from purified porcine brain proteins, has emerged as a promising agent with a multifactorial mechanism of action that supports neuronal survival, enhances neuroplasticity, and reduces pathological processes associated with neurodegeneration. This guide will delve into the cellular and molecular mechanisms underlying the effects of this compound on neuronal cell lines, providing a foundation for further investigation and therapeutic development.

Effects on Neuronal Cell Viability and Apoptosis

This compound has been shown to protect neuronal cells from various insults, including excitotoxicity, oxidative stress, and apoptosis. In vitro studies using different neuronal cell lines have consistently demonstrated its ability to enhance cell survival and mitigate cell death pathways.

Quantitative Data on Neuroprotection

The neuroprotective effects of this compound have been quantified in several studies. The following tables summarize key findings on cell viability and the modulation of apoptotic markers in different neuronal cell lines under various stress conditions.

Table 1: Effect of this compound (Cerebrolysin/CPH) on Neuronal Cell Viability under Stress Conditions

Cell LineStressorThis compound ConcentrationIncubation Time% Increase in Cell Viability (approx.)Reference
Primary Cortical NeuronsGlutamate2.5 mg/ml6 hours post-glutamate25%[1][2]
Primary Cortical NeuronsGlutamate5 mg/ml6 hours post-glutamate35%[1][2]
PC12CoCl₂ (Hypoxia)Not specifiedNot specifiedSignificant restoration of metabolic activity[3]
Dorsal Root Ganglion NeuronsHigh Glucose (50 mM)40 mg/mlNot specifiedSignificant attenuation of glucose-induced neuropathy[4]

Table 2: Modulation of Apoptosis-Related Proteins by this compound (Cerebrolysin)

Cell LineStressorThis compound TreatmentEffect on Protein Expression/ActivityReference
Primary Cortical NeuronsIschemic Reperfusion0.15 or 0.30 mg/kg (in vivo)Reduced expression of Calpain and Caspase-3[2]
PC12CoCl₂ (Hypoxia)Not specifiedDecreased activation of Caspase 3/7[3]
Not specifiedNot specifiedNot specifiedDownregulation of the BAX/BCL-2 ratio[5][6]

Key Signaling Pathways Modulated by this compound

The neuroprotective and neurotrophic effects of this compound are mediated through the modulation of several key intracellular signaling pathways. This section will focus on two prominent pathways: the Sonic Hedgehog (Shh) pathway and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Sonic Hedgehog (Shh) Signaling Pathway

The Shh pathway is crucial for neural development, neurogenesis, and oligodendrogenesis. This compound has been shown to activate this pathway, promoting the proliferation and differentiation of neural progenitor cells.[7][8] The mechanism involves the upregulation of key components of the pathway, including Shh and its receptors, Patched (Ptch) and Smoothened (Smo).[7][8]

G This compound Activation of the Sonic Hedgehog Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus This compound This compound Shh Shh This compound->Shh Upregulates expression Ptch Patched (Ptch) Shh->Ptch Binds Shh->Ptch Relieves inhibition Smo Smoothened (Smo) Ptch->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Gli Gli Smo->Gli Activates SUFU->Gli Inhibits Gli_A Gli (Activator) Gli->Gli_A Activation Target_Genes Target Genes (Neurogenesis, Oligodendrogenesis) Gli_A->Target_Genes Promotes transcription

This compound activates the Shh pathway, promoting neurogenesis.
JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical regulator of cytokine signaling and plays a dual role in the central nervous system, mediating both inflammatory responses and neuroprotective mechanisms.[9][[“]][[“]][12] this compound can modulate this pathway to reduce neuroinflammation and inhibit apoptosis. By influencing the phosphorylation state of JAK and STAT proteins, this compound can shift the cellular response towards survival and repair.

G This compound Modulation of the JAK/STAT Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor Binds This compound This compound JAK JAK This compound->JAK Modulates phosphorylation STAT STAT This compound->STAT Modulates phosphorylation Receptor->JAK Activates JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Inflammatory_Genes Inflammatory Genes pSTAT->Inflammatory_Genes Promotes transcription Survival_Genes Survival Genes pSTAT->Survival_Genes Promotes transcription

This compound modulates the JAK/STAT pathway to reduce inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Culture
  • PC12 Cells: This cell line, derived from a rat adrenal pheochromocytoma, is a well-established model for neuronal differentiation and neurosecretion studies.

  • SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype, making it a valuable tool for studying neurodegenerative diseases.[13][14][15][16]

  • Primary Cortical Neurons: These cells are isolated directly from the cerebral cortex of embryonic or neonatal rodents and provide a more physiologically relevant model of the in vivo brain environment.

Induction of Neurotoxicity
  • Glutamate-Induced Excitotoxicity: A common method to mimic the neuronal damage that occurs during ischemic events like stroke.

  • CoCl₂-Induced Hypoxia: Cobalt chloride is used to chemically induce a hypoxic state in cultured cells, simulating conditions of oxygen deprivation.[3]

  • High Glucose-Induced Neuropathy: Culturing neurons in high glucose media can model the neuronal damage associated with diabetic neuropathy.[4]

Cell Viability and Apoptosis Assays
  • MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • TUNEL Staining: A method for detecting DNA fragmentation, which is a hallmark of apoptosis.

  • Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are central to the execution of apoptosis.[17][18][19][20][21]

Experimental Workflow for Assessing Neuroprotective Effects

The following diagram illustrates a general workflow for evaluating the neuroprotective effects of this compound on a neuronal cell line.

G Experimental Workflow for Neuroprotection Assay cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis A Seed Neuronal Cells B Allow cells to adhere and grow A->B C Pre-treat with this compound B->C D Induce Neurotoxicity (e.g., Glutamate) C->D E Cell Viability Assay (MTT) D->E F Apoptosis Assay (TUNEL/Caspase) D->F G Protein Expression Analysis (Western Blot) D->G

A general workflow for assessing the neuroprotective effects of this compound.

Conclusion

This compound demonstrates significant potential as a neuroprotective and neurotrophic agent. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like Sonic Hedgehog and JAK/STAT, provides a strong rationale for its therapeutic application in a range of neurodegenerative conditions. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research into the precise molecular mechanisms of this compound and its development as a clinical therapy. Future studies should continue to explore its effects on a wider range of neuronal cell types and in more complex in vivo models of neurodegeneration.

References

Cerebrocrast: A Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebrocrast is a synthetic 1,4-dihydropyridine (DHP) derivative originally developed at the Latvian Institute of Organic Synthesis. Unlike classical DHPs, which are primarily known for their potent L-type calcium channel blocking activity and cardiovascular applications, this compound exhibits a distinct pharmacological profile characterized by neuroprotective, anti-inflammatory, and potential antidiabetic properties. This document provides an in-depth technical overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanisms of action and experimental basis. Due to the limited availability of comprehensive in vivo pharmacokinetic data in publicly accessible literature, this guide will primarily focus on the reported pharmacodynamic effects and the experimental methodologies used to elucidate them.

Pharmacodynamics

The pharmacodynamic effects of this compound are multifaceted, extending beyond simple calcium channel modulation to include actions on mitochondrial function and inflammatory pathways.

Effects on Mitochondrial Bioenergetics

This compound has been shown to interact with mitochondrial systems, a key aspect of its neuroprotective profile. A significant finding is its inhibitory effect on the mitochondrial inner membrane anion channel (IMAC).

Table 1: In Vitro Pharmacodynamic Parameters of this compound on Mitochondrial Function

ParameterSystemValueReference
IC50 (IMAC Inhibition)Isolated rat liver mitochondria10.5 ± 2.0 µM[1]

IC50: Half-maximal inhibitory concentration; IMAC: Inner membrane anion channel.

At concentrations below 25 µM, this compound was found to inhibit the IMAC and partially prevent the Ca2+-induced opening of the mitochondrial permeability transition pore (PTP) without significantly affecting mitochondrial respiration (State 3 and State 4 respiration rates)[1]. However, at concentrations above 25 µM, it has been observed to depress the respiratory control ratio (RCR), ADP/O ratio, and State 3 respiration, while increasing State 4 respiration, suggesting a more complex interaction at higher concentrations[1].

Calcium Channel Modulation

While this compound is a 1,4-dihydropyridine, its activity on calcium channels deviates from classical DHPs. It has been reported to be a more effective blocker of T-type calcium channels than L-type calcium channels[2]. This preferential activity may contribute to its neuroprotective effects, as T-type calcium channels are implicated in various neuronal processes.

Anti-Inflammatory and Neuroprotective Effects

This compound has demonstrated significant anti-inflammatory and neuroprotective activities in preclinical models. It has been shown to reduce inflammation in a rat paw edema model and inhibit the secretion of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in the human monocyte cell line THP-1[3]. Furthermore, in an endothelin-1-induced ischemic stroke model in rats, oral administration of this compound at a dose of 0.1 mg/kg for 7 days showed a significant protective effect, reducing the number of degenerated cortical cells and the infarction size[3].

Pharmacokinetics

Experimental Protocols

Assessment of Mitochondrial Bioenergetics

The following protocol is based on the methodology described by Po-Cun et al. (2003) for the evaluation of 1,4-dihydropyridine derivatives on isolated rat liver mitochondria[1].

Objective: To determine the effect of this compound on mitochondrial respiration and inner membrane anion channel (IMAC) activity.

Materials:

  • Male Wistar rats

  • Isolation buffer: 250 mM sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EGTA

  • Respiration medium: 125 mM sucrose, 50 mM KCl, 10 mM HEPES-KOH (pH 7.4), 2 mM KH2PO4, 1 mM MgCl2

  • Substrate: 10 mM succinate

  • ADP solution: 150 mM

  • Uncoupler: FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone)

  • This compound dissolved in DMSO

  • Clark-type oxygen electrode

Procedure:

  • Mitochondria Isolation:

    • Euthanize rats and perfuse the liver with cold isolation buffer.

    • Homogenize the liver in isolation buffer and centrifuge at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the mitochondria.

    • Wash the mitochondrial pellet and resuspend in a minimal volume of isolation buffer.

    • Determine the protein concentration of the mitochondrial suspension.

  • Oxygen Consumption Measurement:

    • Add 1 mg of mitochondrial protein to the respiration medium in the oxygen electrode chamber at 30°C.

    • Add the substrate (succinate) to initiate State 2 respiration.

    • Add ADP to induce State 3 respiration.

    • After phosphorylation of ADP, the respiration rate returns to State 4.

    • Add the uncoupler FCCP to measure the maximal uncoupled respiration rate.

    • To test the effect of this compound, pre-incubate the mitochondria with varying concentrations of the compound for a specified time before adding the substrate.

    • Calculate the Respiratory Control Ratio (RCR = State 3 rate / State 4 rate) and the ADP/O ratio.

  • IMAC Activity Assay:

    • Mitochondrial swelling, indicative of IMAC opening, can be measured spectrophotometrically as a decrease in absorbance at 540 nm.

    • Incubate isolated mitochondria in a potassium nitrate medium.

    • Induce IMAC opening and subsequent swelling by adding a potassium salt of a permeable anion (e.g., phosphate).

    • Assess the inhibitory effect of this compound by pre-incubating the mitochondria with the compound before inducing swelling.

Visualizations

Proposed Mechanism of Action of this compound

Cerebrocrast_Mechanism cluster_membrane Cell Membrane cluster_mito Mitochondrion This compound This compound Ca_channel T-type Ca²⁺ Channel This compound->Ca_channel Inhibition IMAC Inner Membrane Anion Channel (IMAC) This compound->IMAC Inhibition PTP Permeability Transition Pore (PTP) This compound->PTP Partial Inhibition Inflammation Inflammatory Signaling (e.g., NF-κB pathway) This compound->Inflammation Modulation Neuroprotection Neuroprotection Ca_channel->Neuroprotection IMAC->Neuroprotection PTP->Neuroprotection Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, IL-6) Inflammation->Cytokines Cytokines->Neuroprotection

Caption: Proposed multimodal mechanism of action for this compound.

Experimental Workflow for Mitochondrial Bioenergetics Assay

Mitochondrial_Assay_Workflow start Start: Rat Liver Tissue homogenization Homogenization in Isolation Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (remove debris) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (pellet mitochondria) centrifugation1->centrifugation2 resuspension Resuspend Mitochondrial Pellet centrifugation2->resuspension protein_assay Determine Protein Concentration resuspension->protein_assay o2_electrode Add Mitochondria to Oxygen Electrode Chamber protein_assay->o2_electrode incubation Pre-incubate with this compound o2_electrode->incubation measurement Measure O₂ Consumption (State 2, 3, 4, Uncoupled) incubation->measurement analysis Calculate RCR and ADP/O measurement->analysis end End: Pharmacodynamic Data analysis->end

References

An In-depth Technical Guide to the Central Nervous System Targets of Risperidone

Author: BenchChem Technical Support Team. Date: December 2025

<

Disclaimer: The compound "Cerebrocrast" appears to be a fictional or proprietary name not found in publicly available scientific literature. Therefore, this guide will focus on a well-characterized drug, Risperidone , as a representative example of a compound with significant central nervous system (CNS) targets.

This technical guide provides a comprehensive overview of the CNS targets of Risperidone, an atypical antipsychotic medication. It is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of CNS-active compounds. This document details Risperidone's mechanism of action, receptor binding profile, associated signaling pathways, and the experimental protocols used to elucidate this information.

Introduction to Risperidone

Risperidone is a second-generation antipsychotic (SGA) medication widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1][2] Its therapeutic efficacy is attributed to its unique antagonism of multiple neurotransmitter receptors in the brain.[3] Unlike first-generation antipsychotics, which primarily act on dopamine D2 receptors, Risperidone exhibits a broader receptor binding profile, contributing to its "atypical" properties, including a lower incidence of extrapyramidal side effects at therapeutic doses.[3][4]

Primary Central Nervous System Targets and Mechanism of Action

The primary mechanism of action of Risperidone involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][5][6] The prevailing theory for the pathophysiology of schizophrenia involves an overactivity of dopaminergic and serotonergic pathways.[1][6] Risperidone is thought to mitigate the symptoms of psychosis by modulating these systems.

  • Dopamine D2 Receptor Antagonism: Risperidone blocks D2 receptors in the mesolimbic pathway, which is believed to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][2][3] It binds to D2 receptors with a moderate affinity, and its "tight binding" property contributes to a long half-life.[4] Optimal therapeutic effects are often achieved with a D2 receptor occupancy of 60-70%.[1]

  • Serotonin 5-HT2A Receptor Antagonism: Risperidone has a very high binding affinity for 5-HT2A receptors, approximately 10-20 times greater than its affinity for D2 receptors.[1] This potent 5-HT2A blockade is a hallmark of atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms by indirectly increasing dopamine release in certain brain regions, such as the frontal cortex.[1] This balanced serotonin-dopamine antagonism is a key feature of Risperidone's pharmacological profile.[3][7]

Quantitative Data: Receptor Binding Affinities

The affinity of Risperidone for various CNS receptors has been quantified using in vitro binding assays. The dissociation constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a higher affinity.

Receptor SubtypeKi (nM)Reference
Serotonin 5-HT2A0.16 - 0.4[8][9]
Dopamine D23.13[8]
Alpha-1 Adrenergic0.8[8]
Histamine H12.23[8]
Alpha-2 Adrenergic7.54[8]
Dopamine D45 - 9[9]

Additional CNS Targets

Beyond its primary targets, Risperidone also interacts with other receptors, which may contribute to both its therapeutic effects and side effect profile:

  • Alpha-1 and Alpha-2 Adrenergic Receptors: Antagonism at these receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing) and may also contribute to some of the sedating effects of the drug.[4]

  • Histamine H1 Receptors: Blockade of H1 receptors is associated with sedation and weight gain.[4]

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by Risperidone modulates intracellular signaling cascades.

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates Risperidone_D2 Risperidone Risperidone_D2->D2R Antagonizes AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Gq Gq Protein HT2AR->Gq Activates Risperidone_5HT2A Risperidone Risperidone_5HT2A->HT2AR Antagonizes PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Increases Ca2+ PKC Protein Kinase C DAG->PKC Activates

Simplified Signaling Pathways of Risperidone's Primary Targets.

Experimental Protocols

The characterization of Risperidone's CNS targets relies on a variety of established experimental techniques.

Radioligand Binding Assays

This is a fundamental technique used to determine the affinity of a drug for a specific receptor.

Objective: To quantify the binding affinity (Ki) of Risperidone for various CNS receptors.

Methodology:

  • Tissue Preparation: Homogenates of specific brain regions or cell lines expressing the receptor of interest are prepared.

  • Incubation: The tissue homogenate is incubated with a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled drug (Risperidone).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

G start Start: Prepare Tissue Homogenate/Cell Lysate incubation Incubate with Radiolabeled Ligand and varying concentrations of Risperidone start->incubation filtration Separate Bound and Unbound Ligands via Rapid Filtration incubation->filtration scintillation Quantify Radioactivity of Bound Ligand using Scintillation Counting filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis end End: Determine Binding Affinity analysis->end

Workflow for a Radioligand Binding Assay.
In Vivo Receptor Occupancy Studies

These studies, often using imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), measure the extent to which a drug binds to its target receptors in the living brain.

Objective: To determine the percentage of receptor occupancy by Risperidone at clinically relevant doses.

Methodology:

  • Radiotracer Administration: A radiotracer that binds to the target receptor (e.g., a D2 receptor radioligand) is administered to the subject.

  • Imaging: PET or SPECT imaging is performed to measure the distribution and density of the radiotracer in the brain.

  • Drug Administration: The subject is treated with Risperidone.

  • Repeat Imaging: After a period of drug treatment, the imaging procedure is repeated.

  • Data Analysis: The reduction in radiotracer binding after drug administration is used to calculate the percentage of receptor occupancy by Risperidone. A study using SPECT found that Risperidone treatment resulted in a striatal D2 receptor occupancy rate of 59.1 ± 16.6%.[10]

Clinical Efficacy and Therapeutic Implications

Numerous clinical trials have demonstrated the efficacy of Risperidone in treating the symptoms of schizophrenia.[11][12][13][14] A meta-analysis concluded that Risperidone is an effective treatment for patients with first-episode schizophrenia, particularly in improving negative symptoms.[15] The balanced D2/5-HT2A antagonism is thought to be crucial for its broad spectrum of activity and favorable side-effect profile compared to older antipsychotics.[7][14]

Conclusion

Risperidone's therapeutic effects in the central nervous system are primarily mediated by its potent antagonism of serotonin 5-HT2A and dopamine D2 receptors. Its interaction with other receptors, such as adrenergic and histaminergic receptors, also contributes to its overall pharmacological profile. The detailed characterization of its receptor binding affinities and in vivo occupancy through established experimental protocols has provided a solid foundation for understanding its clinical efficacy and for the development of future CNS-targeted therapies.

References

Early Research on Fosgonimeton for Alzheimer's Disease: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fosgonimeton (formerly ATH-1017) is an investigational small molecule compound that has been evaluated for the treatment of Alzheimer's disease (AD). It is designed as a positive modulator of the Hepatocyte Growth Factor (HGF)/MET signaling pathway, a system known to be crucial for neuronal health, survival, and synaptic function.[1][2] Early research has focused on elucidating its mechanism of action, neuroprotective capabilities, and potential to modify the course of neurodegenerative processes. This document provides a technical overview of the preclinical and early clinical research on fosgonimeton, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Fosgonimeton is a prodrug that is converted to its active metabolite, fosgo-AM.[3][4] This active compound is brain-penetrant and acts as a positive modulator of the HGF/MET system.[2][4] The HGF/MET pathway is a critical neurotrophic signaling cascade that plays a significant role in cell survival, growth, and motility. In the central nervous system, activation of the MET receptor by its ligand, HGF, triggers downstream signaling that promotes neurogenesis, synaptogenesis, and protects neurons from various insults.[2][3] In Alzheimer's disease, the expression of MET receptors in the hippocampus has been observed to be diminished.[2] Fosgonimeton is designed to enhance this signaling pathway, thereby potentially counteracting the neurodegenerative processes seen in AD.[4]

Preclinical studies have shown that fosgonimeton's active metabolite can protect primary rat cortical neurons from amyloid-beta (Aβ)-induced toxicity.[1] This neuroprotection is achieved through several mechanisms, including the reduction of mitochondrial oxidative stress, inhibition of cytochrome c release, and the activation of pro-survival signaling pathways such as ERK and AKT.[1] Furthermore, it has been shown to reduce the activity of GSK3β, a key kinase involved in the hyperphosphorylation of tau protein.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early clinical trials of fosgonimeton in patients with Alzheimer's disease.

Table 1: LIFT-AD Phase 2/3 Clinical Trial Results (26 Weeks) [5][6]

EndpointFosgonimeton (40 mg)PlaceboDifference vs. PlaceboP-value
Global Statistical Test (GST) -0.080.70
ADAS-Cog11 (change from baseline) -1.09-0.39-0.700.35
ADCS-ADL23 (change from baseline) +0.65-0.02+0.670.61
Plasma p-tau217 (change from baseline, pg/mL) -0.12<0.01

A negative change in ADAS-Cog11 indicates cognitive improvement. An increase in ADCS-ADL23 indicates functional improvement.

Table 2: ACT-AD Phase 2 Clinical Trial Biomarker Results (26 Weeks) [7]

BiomarkerChange from Baseline vs. PlaceboStandard Error (SE)P-value
Neurofilament Light Chain (NfL) -7.9 pg/mL2.70.0059
Glial Fibrillary Acidic Protein (GFAP) -29.3 pg/mL28.60.312
YKL-40 -34.9 ng/mL26.50.195
Aβ42/40 Ratio +0.00660.00350.064

Experimental Protocols

This section details the methodologies for key experiments cited in the early research of fosgonimeton and related compounds.

In Vitro Neuroprotection Assay against Aβ Toxicity

This protocol is designed to assess the ability of a test compound to protect primary neurons from amyloid-beta-induced cell death and neurite degeneration.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses. The cortices are dissected, dissociated, and the neurons are plated on poly-D-lysine coated plates. The cells are maintained in a neurobasal medium supplemented with B27 and GlutaMAX.

  • Aβ Preparation: Oligomeric Aβ1-42 is prepared by dissolving the synthetic peptide in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in DMSO. This stock is then diluted in cell culture medium and incubated to form oligomers.

  • Compound Treatment: Neurons are pre-treated with various concentrations of the test compound (e.g., fosgo-AM) or vehicle control for a specified period (e.g., 2 hours) before the addition of oligomeric Aβ1-42.

  • Aβ Challenge: The prepared Aβ1-42 oligomers are added to the cell cultures at a final concentration known to induce neurotoxicity (e.g., 5-10 µM).

  • Assessment of Neuronal Viability: After a 24-48 hour incubation period with Aβ, cell viability is assessed using a standard MTT or LDH assay.

  • Immunocytochemistry for Neurite Network Analysis: Neurons are fixed and stained with antibodies against neuronal markers such as β-III tubulin or MAP2. Images are captured using fluorescence microscopy, and neurite length and branching are quantified using image analysis software.

  • Western Blot for Signaling Pathway Analysis: Cell lysates are collected and subjected to SDS-PAGE and Western blotting to analyze the phosphorylation status of key proteins in survival pathways (e.g., p-AKT, p-ERK) and tau pathology (e.g., p-tau).[1]

In Vivo Cognitive Function Assessment (Passive Avoidance Test)

This protocol evaluates the effect of a compound on learning and memory in a rodent model of Aβ-induced cognitive impairment.

  • Animal Model: An intracerebroventricular (ICV) injection of Aβ25-35 is used to induce cognitive deficits in rats.[1]

  • Compound Administration: The test compound (e.g., fosgonimeton) or vehicle is administered to the animals (e.g., via subcutaneous injection) for a specified duration before and/or after the Aβ injection.

  • Passive Avoidance Apparatus: The apparatus consists of a two-chamber box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Training (Acquisition Trial): Each rat is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the rat enters the dark compartment, the door is closed, and a mild foot shock is delivered.

  • Testing (Retention Trial): 24 hours after the training trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of better memory retention of the aversive stimulus.

  • Data Analysis: The step-through latencies for the compound-treated group are compared to the vehicle-treated and control groups using statistical analysis (e.g., ANOVA).[1]

Human Clinical Trial Biomarker Analysis

This protocol outlines the general procedure for analyzing plasma biomarkers in clinical trials for Alzheimer's disease.

  • Sample Collection: Blood samples are collected from trial participants at baseline and at specified time points throughout the study (e.g., week 26).[7]

  • Sample Processing: Blood is collected in EDTA tubes and centrifuged to separate plasma. The plasma is then aliquoted and stored at -80°C until analysis.

  • Biomarker Measurement: Ultrasensitive immunoassay technologies, such as Single Molecule Array (Simoa) or immunomagnetic reduction (IMR), are used to quantify the low concentrations of neuronal biomarkers in plasma.[8]

  • Biomarkers Assessed:

    • Neurofilament Light Chain (NfL): A marker of neurodegeneration.[7]

    • Glial Fibrillary Acidic Protein (GFAP): A marker of astrocytic activation and neuroinflammation.[7]

    • Phosphorylated Tau (p-tau): Specific isoforms like p-tau181 and p-tau217 are core biomarkers of Alzheimer's pathology.[6]

    • Amyloid-beta (Aβ42/40 ratio): A decrease in this ratio in plasma can be indicative of amyloid plaque deposition in the brain.[7]

  • Statistical Analysis: Changes in biomarker levels from baseline are compared between the treatment and placebo groups to assess the biological effect of the drug.[7]

Visualizations: Signaling Pathways and Workflows

Fosgonimeton's Mechanism of Action via HGF/MET Pathway

Fosgonimeton's modulation of the HGF/MET signaling cascade.
Experimental Workflow: In Vitro Neuroprotection Assay

Workflow for assessing the neuroprotective effects of a compound.

References

Unveiling the Neuroprotective Potential of Cerebroprotein Hydrolysate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebroprotein hydrolysate is a peptide preparation derived from purified porcine brain proteins.[1] It is composed of a mixture of low-molecular-weight peptides and free amino acids.[2] This technical guide provides a comprehensive overview of the neuroprotective properties of Cerebroprotein hydrolysate, with a focus on its mechanisms of action, supported by preclinical and clinical data. The information is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel neuroprotective therapies.

Mechanism of Action: A Multi-Targeted Approach

Cerebroprotein hydrolysate exerts its neuroprotective effects through a multi-faceted mechanism of action, engaging several key intracellular signaling pathways. These pathways are crucial for neuronal survival, plasticity, and regeneration.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell survival and proliferation. Cerebroprotein hydrolysate has been shown to activate this pathway, leading to the inhibition of apoptotic processes.[3][4] Activation of Akt by Cerebroprotein hydrolysate leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and caspase-9, while promoting the expression of anti-apoptotic proteins like Bcl-2.[3][4][5] This cascade ultimately enhances neuronal survival in the face of ischemic or excitotoxic insults.[3][4]

PI3K_Akt_Pathway Cerebroprotein Cerebroprotein Hydrolysate RTK Receptor Tyrosine Kinase (RTK) Cerebroprotein->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Bad Bad Akt->Bad Caspase9 Caspase-9 Akt->Caspase9 Bcl2 Bcl-2 Akt->Bcl2 mTORC2 mTORC2 mTORC2->Akt p Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis Bcl2->Apoptosis Survival Neuronal Survival

PI3K/Akt Signaling Pathway Activation.
Sonic Hedgehog (Shh) Signaling Pathway

The Sonic hedgehog (Shh) signaling pathway plays a crucial role in neurodevelopment and has been implicated in adult neurogenesis and brain repair.[6] Cerebroprotein hydrolysate activates the Shh pathway by upregulating the expression of Shh and its receptors, Patched (Ptch) and Smoothened (Smo).[7][8] This activation leads to the downstream activation of the Gli family of transcription factors, which in turn promotes the proliferation and differentiation of neural progenitor cells into neurons and oligodendrocytes.[6][8] This mechanism contributes to the neuro-restorative effects of Cerebroprotein hydrolysate observed after ischemic injury.[8]

Shh_Pathway Cerebroprotein Cerebroprotein Hydrolysate Shh Shh Cerebroprotein->Shh Ptch Patched (Ptch) Shh->Ptch Smo Smoothened (Smo) Ptch->Smo Gli Gli Complex Smo->Gli Gene_Expression Target Gene Expression Gli->Gene_Expression Neurogenesis Neurogenesis & Oligodendrogenesis Gene_Expression->Neurogenesis

Sonic Hedgehog Signaling Pathway.
MEK/ERK Signaling Pathway

The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. Cerebroprotein hydrolysate has been shown to modulate this pathway, contributing to its neuroprotective effects. Specifically, it has been observed to inhibit the MEK/ERK1/2 signaling pathway in the context of cerebral ischemia/reperfusion injury.[3] This inhibition is associated with a reduction in neuronal apoptosis and an improvement in neurological function.[3]

MEK_ERK_Pathway Ischemia Ischemia/ Reperfusion Ras Ras Ischemia->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK CREB pCREB ERK->CREB Apoptosis Apoptosis CREB->Apoptosis Cerebroprotein Cerebroprotein Hydrolysate Cerebroprotein->MEK

MEK/ERK Signaling Pathway Modulation.

Preclinical Evidence

A substantial body of preclinical research supports the neuroprotective efficacy of Cerebroprotein hydrolysate in various models of neurological disorders.

In Vitro Studies
Cell LineInsultCerebroprotein Hydrolysate ConcentrationOutcomeReference
HT22Glutamate (10 mM)0.25% and 0.5%Increased cell viability[9]
PC12D-galactose60 and 120 µg/mlImproved cell viability, inhibited apoptosis[10]
In Vivo Studies
Animal ModelConditionDosing RegimenKey FindingsReference
Kunming MiceVascular Dementia (BCCAO)10, 20, 30 mg/kgImproved learning and memory, reduced neuronal apoptosis[4][11]
APP/PS1 Transgenic MiceAlzheimer's Disease11.9 mg/kg/dayImproved learning and memory, reduced Aβ deposition and tau hyperphosphorylation[12][13][14]
Wistar RatsIschemic Reperfusion Injury0.15 or 0.30 mg/kgReduced neuronal cell death[15]

Clinical Evidence

The neuroprotective effects of Cerebroprotein hydrolysate have been investigated in several clinical trials across a range of neurological conditions.

ConditionStudy DesignDosing RegimenKey OutcomesReference
Acute Ischemic StrokeRandomized, placebo-controlled30 mL/day for 7 days, then 10 mL/day until day 30Significant improvement in NIHSS and mRS scores at day 30[16]
Acute Ischemic StrokeProspective observational30 mL/day for 14 daysGreater reduction in NIHSS scores and improved functional independence[17]
Aneurysmal Subarachnoid HemorrhageRandomized, placebo-controlled30 mL/day for 14 daysNo significant improvement in 6-month global functional performance[18]

Experimental Protocols

Vascular Dementia Mouse Model (Bilateral Common Carotid Artery Occlusion - BCCAO)
  • Animals: Male Kunming mice (25-30g) are used.[4]

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.

  • Surgical Procedure: A ventral midline incision is made in the neck to expose the common carotid arteries. Both common carotid arteries are carefully separated from the vagus nerve and then permanently ligated with surgical silk.[4]

  • Post-operative Care: Animals are allowed to recover with appropriate post-operative care, including analgesics and monitoring.

  • Drug Administration: Cerebroprotein hydrolysate or vehicle is administered, often via intraperitoneal injection, for a specified duration (e.g., 4 consecutive weeks).[10]

  • Behavioral Testing: Learning and memory are assessed using tests such as the Y-maze or Morris water maze.[4][12]

  • Histological and Molecular Analysis: Brain tissue, particularly the hippocampus, is collected for analysis of neuronal apoptosis (e.g., TUNEL staining) and protein expression of signaling pathway components (e.g., Western blotting for PI3K, Akt, Bcl-2, caspases).[4]

BCCAO_Workflow Start Start Anesthesia Anesthetize Mice Start->Anesthesia Surgery Bilateral Common Carotid Artery Occlusion (BCCAO) Anesthesia->Surgery Recovery Post-operative Recovery Surgery->Recovery Grouping Randomize into Treatment Groups Recovery->Grouping Treatment Administer Cerebroprotein Hydrolysate or Vehicle Grouping->Treatment Behavior Behavioral Testing (e.g., Y-maze) Treatment->Behavior Analysis Histological & Molecular Analysis of Brain Tissue Behavior->Analysis End End Analysis->End

BCCAO Experimental Workflow.
Glutamate-Induced Excitotoxicity in HT22 Cells

  • Cell Culture: HT22 mouse hippocampal cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

  • Cell Seeding: Cells are seeded into multi-well plates at a specific density.

  • Pre-treatment: Cells are pre-treated with various concentrations of Cerebroprotein hydrolysate or a vehicle control for a defined period (e.g., 9 hours).[9]

  • Induction of Excitotoxicity: Glutamate is added to the cell culture medium at a final concentration known to induce cell death (e.g., 10 mM) and incubated for a specific duration (e.g., 15 hours).[9]

  • Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[19]

  • Microscopy: Morphological changes indicative of apoptosis or necrosis are observed and documented using light or fluorescence microscopy.

HT22_Workflow Start Start Culture Culture HT22 Cells Start->Culture Seed Seed Cells into Plates Culture->Seed Pretreat Pre-treat with Cerebroprotein Hydrolysate or Vehicle Seed->Pretreat Induce Induce Excitotoxicity with Glutamate Pretreat->Induce Incubate Incubate Induce->Incubate Assess Assess Cell Viability (e.g., MTT Assay) Incubate->Assess End End Assess->End

HT22 Excitotoxicity Workflow.

Conclusion

Cerebroprotein hydrolysate demonstrates significant neuroprotective properties through its ability to modulate multiple, interconnected signaling pathways crucial for neuronal survival and regeneration. The preclinical and clinical data summarized in this guide provide a strong rationale for its continued investigation and development as a therapeutic agent for a range of neurological disorders characterized by neuronal damage and loss. The detailed experimental protocols and pathway diagrams offer a foundational resource for researchers aiming to further elucidate the mechanisms of action and explore the full therapeutic potential of this promising neuroprotective agent.

References

Cerebrocrast: An In-depth Technical Guide on its Impact on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Cerebrocrast" does not correspond to any known scientific compound or drug in the public domain as of this writing. The following technical guide is based on a comprehensive analysis of existing research on Cerebroprotein Hydrolysate , a well-documented neuropeptide preparation with multi-faceted effects on synaptic plasticity and neuroprotection. For the purpose of this guide, we will use the term "this compound" to refer to this class of compounds. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel biologic agent composed of a mixture of neuropeptides and free amino acids, demonstrating significant potential in the modulation of synaptic plasticity. Its mechanism of action is multi-modal, primarily centered on neurotrophic and neuroprotective effects that collectively enhance the brain's capacity for adaptation and reorganization.[1] Preclinical and clinical evidence suggests that this compound promotes neuronal survival, growth, and differentiation by activating key signaling pathways involved in neurogenesis and synaptic remodeling.[1][2] This guide provides a detailed overview of the core mechanisms of this compound, summarizes key quantitative data from relevant studies, outlines experimental protocols, and visualizes the critical signaling pathways involved in its impact on synaptic plasticity.

Core Mechanism of Action in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory.[3][4] this compound exerts its influence on synaptic plasticity through several interconnected mechanisms:

  • Neurotrophic Factor Mimicry and Upregulation: this compound acts similarly to endogenous neurotrophic factors.[5] It has been shown to promote the synthesis and release of crucial neurotrophins like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[1][2] These factors are vital for neuronal survival, growth, and the modulation of synaptic strength.[1]

  • Signaling Pathway Activation: this compound activates several key intracellular signaling cascades that are integral to synaptic function. This includes the Sonic Hedgehog (Shh) signaling pathway, which plays a role in neurorecovery and development, and the PI3K/Akt pathway, which is important for cell growth and proliferation.[5][6]

  • Neuroprotection and Reduction of Oxidative Stress: By exhibiting antioxidative properties, this compound helps to neutralize free radicals and reduce oxidative stress, a significant contributor to neuronal damage in many neurodegenerative conditions.[1][2] It also reduces programmed cell death (apoptosis) by modulating the activity of caspases.[1]

  • Modulation of Neurotransmitter Systems: Evidence suggests that this compound can influence the levels of neurotransmitters such as acetylcholine, which is critical for cognitive functions like learning and memory.[7]

Quantitative Data Summary

The following tables summarize quantitative findings from preclinical and clinical studies on this compound (referring to Cerebroprotein Hydrolysate).

Table 1: Preclinical Efficacy in Animal Models

Model/AssaySpeciesTreatment Group (Dose)Key FindingPercentage Improvement vs. Control/PlaceboReference
Embolic Middle Cerebral Artery Occlusion (Stroke)RatThis compound (≥ 2.5 ml/kg)Improved neurological outcomeSignificant improvement (p < 0.001)[8]
Scopolamine-induced Memory ImpairmentMouseThis compoundShortened escape latency in Morris water mazeData not specified[7]
Scopolamine-induced Memory ImpairmentMouseThis compoundIncreased number of platform crossingsData not specified[7]
D-galactose-induced SenescenceMouseThis compound (3 and 6 mg/kg)Improved learning and memory abilityData not specified[9]

Table 2: Clinical Study Outcomes

Study/TrialConditionTreatment Group (Dose)Key FindingImprovement MetricReference
Randomized, Placebo-Controlled TrialAcute Ischemic StrokeThis compound (30 mL/day for 10 days)Early improvement in neurological functionsSignificant effect on NIHSS at Day 21[10][11]
CARS StudyPost-Stroke RehabilitationThis compound + RehabilitationImproved motor function in upper limbsSignificant improvement in Action Research Arm Test at Day 90[10]
Prospective StudyProvisional Intellectual Developmental Disorder (PIDD)This compound-I + RehabilitationImproved clinical outcomesData not specified[12]
Translational StudyStroke with Liver DamageThis compoundReduction in AST levelsFrom 96.05 ± 52.75 U/L to 50.53 ± 27.37 U/L (p = 0.0127)[13]

Experimental Protocols

Animal Model of Ischemic Stroke
  • Objective: To assess the dose-response of this compound on sensorimotor outcome in a rat model of ischemic stroke.[8]

  • Model: Embolic middle cerebral artery occlusion in male and female Wistar rats.[8]

  • Procedure:

    • Animals are subjected to embolic middle cerebral artery occlusion to induce stroke.

    • Rats are randomly assigned to treatment groups: this compound (0.8, 2.5, 5.0, 7.5 ml/kg) or placebo.[8]

    • Treatment is administered 4 hours after the occlusion and continues for 10 consecutive days.[8]

    • The primary outcome is neurological improvement assessed at day 28. Secondary outcomes include lesion volume, mortality, and animal weight.[8]

    • All procedures are conducted in a prospective, blinded, placebo-controlled manner.[8]

Cell-based Senescence Model
  • Objective: To investigate the effect of this compound-I on brain senescence via the JAK2/STAT3 pathway.[9]

  • Model: D-galactose-induced senescence in PC12 cells.[9]

  • Procedure:

    • PC12 cells are cultured and treated with D-galactose to induce a senescence model.[9]

    • Cells are co-treated with this compound-I.

    • Cell viability, apoptosis, and the number of senescence-positive cells are measured.[9]

    • Protein expressions of BDNF and activation of the JAK2/STAT3 pathway are assessed to determine the underlying mechanism.[9]

Clinical Trial in Acute Ischemic Stroke
  • Objective: To evaluate the efficacy and safety of this compound in the early recovery period after acute ischemic stroke.[11]

  • Design: A prospective, randomized, double-blinded, placebo-controlled, multicenter, parallel-group study.[11]

  • Procedure:

    • Patients with acute ischemic stroke are enrolled.

    • Participants receive this compound or a placebo as an add-on to standard therapy (e.g., daily aspirin).[11]

    • The first dose of the study medication is administered within 18 hours post-stroke, with treatment continuing for four weeks.[11]

    • During the first seven days, the drug is administered via intravenous infusion over 30 minutes.[11]

    • Efficacy is assessed using neurological function scales at various time points. Safety and tolerability are monitored throughout the study.[11]

Signaling Pathways and Workflows

This compound-Mediated Neurotrophic Signaling

The following diagram illustrates the proposed mechanism by which this compound enhances neuroplasticity through the upregulation of neurotrophic factors and activation of downstream signaling cascades.

Cerebrocrast_Neurotrophic_Signaling This compound This compound BDNF_NGF Upregulation of BDNF & NGF This compound->BDNF_NGF Neuron Neuron Trk_Receptors Trk Receptors BDNF_NGF->Trk_Receptors Binds to PI3K_Akt PI3K/Akt Pathway Trk_Receptors->PI3K_Akt Activates Cell_Survival Neuronal Survival & Growth PI3K_Akt->Cell_Survival Synaptic_Plasticity Synaptic Plasticity (LTP Enhancement) PI3K_Akt->Synaptic_Plasticity

Caption: this compound stimulates neurotrophic factor expression and signaling.

Sonic Hedgehog (Shh) Pathway Activation

This compound has been shown to activate the Sonic Hedgehog (Shh) pathway, which is crucial for neurogenesis and post-injury brain repair.

Cerebrocrast_Shh_Pathway This compound This compound Shh_Pathway Sonic Hedgehog (Shh) Signaling Pathway This compound->Shh_Pathway Stimulates Gli_Complex Gli Complex Activation Shh_Pathway->Gli_Complex Gene_Expression Expression of Developmental Genes Gli_Complex->Gene_Expression Neurogenesis Neurogenesis Gene_Expression->Neurogenesis Oligodendrogenesis Oligodendrogenesis Gene_Expression->Oligodendrogenesis Neurorecovery Neurorecovery Gene_Expression->Neurorecovery

Caption: Activation of the Shh pathway by this compound promotes neurorepair.

Experimental Workflow for Preclinical Stroke Study

This diagram outlines the logical flow of a preclinical study investigating the effects of this compound in a rat model of stroke.

Preclinical_Workflow Start Start: Induce Ischemic Stroke (MCAO Model in Rats) Randomization Randomization Start->Randomization Treatment Treatment Group (this compound Doses) Randomization->Treatment Placebo Placebo Group Randomization->Placebo Administration Daily Administration (10 Consecutive Days) Treatment->Administration Placebo->Administration Assessment Behavioral & Neurological Assessment (Day 28) Administration->Assessment Analysis Data Analysis: Lesion Volume, Mortality, Functional Outcome Assessment->Analysis

Caption: Workflow for a preclinical, randomized, placebo-controlled stroke study.

Conclusion and Future Directions

This compound represents a promising multi-target therapeutic approach for conditions characterized by impaired synaptic plasticity and neuronal damage. Its ability to mimic neurotrophic factors, activate crucial signaling pathways for neurogenesis, and provide neuroprotection underscores its potential in treating stroke, neurodegenerative diseases, and traumatic brain injury. Future research should focus on elucidating the precise peptide components responsible for its therapeutic effects, optimizing dosing and administration for various neurological conditions, and conducting large-scale clinical trials to further validate its efficacy and safety profile. The continued investigation into the mechanisms of this compound will undoubtedly provide valuable insights into the complex processes of synaptic plasticity and brain repair.

References

Initial Toxicity Screening of Cerebrocrast: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ref: CEREBRO-TOX-WP-V1.0

Abstract

This document provides a comprehensive overview of the initial preclinical toxicity screening of Cerebrocrast, a novel neuroprotective agent. The studies outlined herein were designed to assess the preliminary safety profile of this compound through a series of in vitro and in vivo assays. Key toxicological endpoints evaluated include cytotoxicity, genotoxicity, and acute systemic toxicity. The data presented are intended to support the further development of this compound as a potential therapeutic agent for neurodegenerative disorders. All experimental protocols were conducted in compliance with standard regulatory guidelines.

Introduction

This compound is a novel synthetic peptide being investigated for its potential neuroprotective and neuro-regenerative properties. Its mechanism of action is believed to involve the modulation of neurotrophic factor pathways and the reduction of oxidative stress in neuronal cells.[1][2] As a critical step in its preclinical development, a comprehensive initial toxicity screening was undertaken to identify potential safety concerns. This whitepaper details the methodologies and findings of these initial safety assessments.

In Vitro Toxicity Assessment

Cytotoxicity in Neuronal Cell Lines

The cytotoxic potential of this compound was evaluated in human neuroblastoma (SH-SY5Y) and rat pheochromocytoma (PC-12) cell lines. These cell lines are well-established models for neurotoxicity studies.[3][4] The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay was employed to assess cell viability following a 48-hour exposure to this compound.

Table 1: Cytotoxicity of this compound in Neuronal Cell Lines (IC50 Values)

Cell LineIC50 (µM)
SH-SY5Y> 1000
PC-12> 1000

IC50 > 1000 µM indicates no significant cytotoxicity was observed at the highest tested concentrations.

  • Cell Culture: SH-SY5Y and PC-12 cells were cultured in their respective recommended media and maintained at 37°C in a humidified 5% CO2 incubator.

  • Plating: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound was dissolved in sterile phosphate-buffered saline (PBS) and serially diluted to final concentrations ranging from 1 µM to 1000 µM. The cells were then treated with the various concentrations of this compound and incubated for 48 hours.

  • MTS Assay: After the incubation period, the MTS reagent was added to each well according to the manufacturer's instructions. The plates were incubated for an additional 2 hours.

  • Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control. The IC50 value was determined by non-linear regression analysis of the dose-response curve.

Genotoxicity Assessment

The genotoxic potential of this compound was evaluated using the bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay in human peripheral blood lymphocytes.[5][6]

The Ames test was conducted using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 fraction). This compound was tested at concentrations up to 5000 µ g/plate .

Table 2: Results of the Ames Test for this compound

StrainMetabolic Activation (S9)Result
TA98WithoutNon-mutagenic
TA98WithNon-mutagenic
TA100WithoutNon-mutagenic
TA100WithNon-mutagenic

The number of revertant colonies in the presence of this compound was not significantly different from the negative control for all tested strains and conditions.

Human peripheral blood lymphocytes were treated with this compound at concentrations up to 1000 µM. The formation of micronuclei, an indicator of chromosomal damage, was assessed.

Table 3: Results of the In Vitro Micronucleus Assay for this compound

Concentration (µM)Micronucleus Frequency (%)
0 (Control)1.2 ± 0.3
1001.3 ± 0.4
5001.5 ± 0.5
10001.4 ± 0.4

No statistically significant increase in micronucleus frequency was observed at any tested concentration of this compound.

  • Cell Culture: Human peripheral blood lymphocytes were cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin.

  • Compound Treatment: Cells were treated with this compound at final concentrations of 100, 500, and 1000 µM for 24 hours. A known clastogen was used as a positive control.

  • Cytochalasin B Addition: Cytochalasin B was added to arrest cytokinesis.

  • Harvesting and Staining: Cells were harvested, treated with a hypotonic solution, fixed, and stained with Giemsa.

  • Microscopic Analysis: The frequency of micronuclei in binucleated cells was determined by microscopic examination.

In Vivo Acute Systemic Toxicity

An acute systemic toxicity study was conducted in Sprague Dawley rats to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[7][8]

Table 4: Summary of Acute Systemic Toxicity of this compound in Rats

ParameterResult
LD50 (Intravenous) > 2000 mg/kg
Clinical Observations No adverse effects observed up to 2000 mg/kg.
Body Weight No significant changes in body weight were observed.
Gross Necropsy No treatment-related abnormalities were found.
Histopathology No microscopic lesions were observed in major organs.

The study concluded that the single-dose intravenous LD50 of this compound is greater than 2000 mg/kg in rats.

Experimental Protocol: Acute Systemic Toxicity in Rats
  • Animals: Male and female Sprague Dawley rats (8-10 weeks old) were used.

  • Dose Administration: this compound was administered as a single intravenous bolus dose at 500, 1000, and 2000 mg/kg. A control group received the vehicle (saline).

  • Observation: Animals were observed for clinical signs of toxicity continuously for the first 4 hours post-dosing and then daily for 14 days. Body weights were recorded on days 0, 7, and 14.

  • Necropsy and Histopathology: At the end of the 14-day observation period, all animals were euthanized. A full gross necropsy was performed, and major organs (brain, heart, lungs, liver, kidneys, spleen) were collected, preserved in formalin, and processed for histopathological examination.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Mechanism of this compound

This compound is hypothesized to exert its neuroprotective effects by activating the Sonic Hedgehog (Shh) signaling pathway, which is known to promote neurogenesis and cell survival.[9]

G This compound This compound Shh_Pathway Shh Pathway Activation This compound->Shh_Pathway Neurotrophic_Factors Increased Neurotrophic Factors (BDNF, NGF) Shh_Pathway->Neurotrophic_Factors Anti_Apoptosis Inhibition of Apoptosis Shh_Pathway->Anti_Apoptosis Neuroprotection Neuroprotection & Neuronal Survival Neurotrophic_Factors->Neuroprotection Anti_Apoptosis->Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective action of this compound.

In Vitro Toxicity Screening Workflow

The following diagram illustrates the workflow for the in vitro toxicity assessment of this compound.

G cluster_0 Cytotoxicity cluster_1 Genotoxicity SH_SY5Y SH-SY5Y Cells MTS_Assay MTS Assay SH_SY5Y->MTS_Assay PC_12 PC-12 Cells PC_12->MTS_Assay IC50 Determine IC50 MTS_Assay->IC50 Ames Ames Test (TA98, TA100) Mutagenicity Assess Mutagenicity Ames->Mutagenicity Micronucleus Micronucleus Assay (Human Lymphocytes) Clastogenicity Assess Clastogenicity Micronucleus->Clastogenicity

Caption: Workflow for the in-vitro toxicity screening of this compound.

In Vivo Acute Toxicity Study Workflow

The workflow for the in vivo acute systemic toxicity study is depicted below.

G Animal_Acclimation Animal Acclimation (Sprague Dawley Rats) Dosing Single IV Dose (Vehicle, 500, 1000, 2000 mg/kg) Animal_Acclimation->Dosing Observation 14-Day Observation (Clinical Signs, Body Weight) Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Histopathology Histopathology (Major Organs) Necropsy->Histopathology Toxicity_Assessment Toxicity Assessment (LD50, Target Organs) Histopathology->Toxicity_Assessment

Caption: Workflow for the in-vivo acute systemic toxicity study of this compound.

Discussion and Conclusion

The initial toxicity screening of this compound indicates a favorable preliminary safety profile. No significant cytotoxicity was observed in neuronal cell lines at concentrations up to 1000 µM. Furthermore, this compound was found to be non-mutagenic in the Ames test and did not induce chromosomal damage in the in vitro micronucleus assay. The in vivo acute systemic toxicity study in rats established a high LD50 of > 2000 mg/kg, with no evidence of treatment-related adverse effects or organ toxicity.

These findings suggest that this compound has a low potential for acute toxicity. Further studies, including repeat-dose toxicity, safety pharmacology, and developmental and reproductive toxicology assessments, are warranted to fully characterize the safety profile of this compound and support its progression into clinical development.

References

Methodological & Application

Application Notes and Protocols for Cerebroprotein Hydrolysate in In-Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Cerebrocrast" have revealed a significant lack of specific data for its use in in-vivo mouse models. The available scientific literature primarily focuses on a related but distinct class of compounds known as Cerebroprotein Hydrolysates. "this compound" is identified as a specific chemical entity, bis(2-propoxyethyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[1], while "Cerebroprotein Hydrolysate" (also known by trade names such as Cerebrolysin) is a mixture of neuropeptides and free amino acids derived from porcine brain tissue[2][3].

Given the scarcity of data for this compound in murine models, this document will provide detailed application notes and protocols for Cerebroprotein Hydrolysate , a compound with a more extensive research history in the context of neuroprotection and neuroregeneration in mice. Researchers should exercise caution and recognize that these protocols are not directly interchangeable with this compound.

Overview and Mechanism of Action

Cerebroprotein hydrolysate is a complex mixture of low-molecular-weight peptides and amino acids that readily cross the blood-brain barrier.[4] Its neuroprotective and neurotrophic effects are attributed to a multi-faceted mechanism of action that includes:

  • Neurotrophic Factor Mimicry: It acts similarly to endogenous neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), promoting neuronal survival, growth, and differentiation.[3][4]

  • Neuroprotection: It protects neurons from various insults by reducing apoptosis (programmed cell death), mitigating oxidative stress, and inhibiting inflammatory processes.[3][4]

  • Neuroplasticity Enhancement: It promotes synaptic plasticity, the brain's ability to form new neural connections, which is crucial for learning and memory.[4]

  • Metabolic Regulation: It can improve cerebral metabolism by enhancing glucose transport and utilization in the brain.[4]

The signaling pathways implicated in the action of Cerebroprotein Hydrolysate include the PI3K/Akt pathway, which is crucial for cell survival and growth, and the Sonic Hedgehog (Shh) signaling pathway, involved in neurogenesis and recovery.[5][6]

Quantitative Data Summary

The following tables summarize dosages and administration routes of Cerebroprotein Hydrolysate used in various in-vivo mouse models.

Table 1: Dosage and Administration of Cerebroprotein Hydrolysate in Mouse Models

Mouse ModelDosageRoute of AdministrationFrequency and DurationReference
Parkinson's Disease (MPTP-induced)10 mg/kg and 20 mg/kgIntraperitoneal (i.p.)Daily for 14 consecutive days[7]
Vascular Dementia (BCCAO)Not specified in mg/kgNot specifiedNot specified[5][8]
Alzheimer's Disease (APP/PS1)11.9 mg/kg/dayOral gavageDaily for 90 consecutive days[9][10]
Chronic Focal Cerebral Ischemia5 mg/kg, 10 mg/kg, and 20 mg/kgNot specifiedDaily for up to 28 days[6]
Scopolamine-induced Amnesia0.2 g/kg and 2 g/kgIntravenous (i.v.)Single dose followed by scopolamine[11]
Scopolamine-induced Learning and Memory ImpairmentNot specified in mg/kgNot specified35 successive days[12]
Cerebral Autosomal Dominant Arteriopathy with Subcortical Infarcts and Leukoencephalopathy (CADASIL)Not specified in mg/kgIntraperitoneal (i.p.)3 cycles: 5 days/week for 3 weeks, with 5-week intervals[13]

Experimental Protocols

Protocol for Parkinson's Disease Model (MPTP-induced)

This protocol is based on the methodology used to evaluate the neuroprotective effects of Cerebroprotein Hydrolysate-I (CH-I) in a mouse model of Parkinson's disease induced by MPTP.[7]

Materials:

  • Male C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • Cerebroprotein Hydrolysate-I (CH-I)

  • Sterile saline solution

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Induction of Parkinsonism:

    • Randomly divide mice into control and experimental groups.

    • Administer MPTP (30 mg/kg) intraperitoneally once daily for 7 consecutive days to the experimental groups. The control group receives an equivalent volume of saline.[7]

  • Cerebroprotein Hydrolysate Treatment:

    • Following the 7-day MPTP regimen, begin treatment with CH-I.

    • Administer CH-I at doses of 10 mg/kg and 20 mg/kg via intraperitoneal injection daily for 14 consecutive days.[7] The control and MPTP-only groups receive saline injections.

  • Behavioral Evaluation:

    • After the treatment period, conduct behavioral tests such as the pole test and traction test to assess motor function and bradykinesia.[7]

  • Neurochemical and Histological Analysis:

    • At the end of the experiment, euthanize the mice and collect brain tissue.

    • Perform analyses such as Western blotting for tyrosine hydroxylase (TH) expression in the striatum and Nissl staining to assess neuronal loss.[7]

Protocol for Alzheimer's Disease Model (APP/PS1 Transgenic Mice)

This protocol is adapted from a study investigating the effects of oral Cerebroprotein Hydrolysate on cognitive function and pathology in an APP/PS1 mouse model of Alzheimer's disease.[9][10]

Materials:

  • APP/PS1 double-transgenic mice (3 months old)

  • Wild-type C57 mice (age-matched controls)

  • Cerebroprotein Hydrolysate nutrient solution

  • Distilled water

  • Oral gavage needles

  • Morris water maze apparatus

Procedure:

  • Animal Grouping:

    • Randomly divide the APP/PS1 mice into an AD model group and an intervention group.

    • Use age-matched wild-type mice as a control group.

  • Chronic Administration:

    • Beginning at 6 months of age, administer Cerebroprotein Hydrolysate (11.9 mg/kg/day) to the intervention group via oral gavage.[9][10]

    • The AD model and wild-type control groups receive an identical volume of distilled water by oral gavage.

    • Continue the administration for 90 consecutive days.[9][10]

  • Cognitive Assessment:

    • After the 90-day treatment period, perform behavioral testing using the Morris water maze to evaluate learning and memory function.[9]

  • Biochemical and Histological Analysis:

    • Following behavioral testing, collect serum and hippocampal tissues.

    • Conduct analyses including:

      • Histomorphological observation of hippocampal neurons (e.g., Haematoxylin-eosin staining).

      • Assessment of Aβ deposition and tau phosphorylation.

      • Analysis of ferroptosis markers.[9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cerebroprotein Hydrolysate

G cluster_membrane Cell Membrane CH Cerebroprotein Hydrolysate Receptors Neurotrophic Factor Receptors CH->Receptors Shh Shh Pathway CH->Shh Antioxidant Antioxidant Effects CH->Antioxidant PI3K PI3K Receptors->PI3K Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Neurogenesis Neurogenesis & Oligodendrogenesis Shh->Neurogenesis OxidativeStress Oxidative Stress Antioxidant->OxidativeStress G start Start: Select Mouse Model acclimatization Animal Acclimatization (1 week) start->acclimatization induction Disease Induction (e.g., MPTP, Scopolamine) acclimatization->induction grouping Randomized Grouping induction->grouping treatment Cerebroprotein Hydrolysate Administration grouping->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior analysis Biochemical & Histological Analysis behavior->analysis end End: Data Interpretation analysis->end

References

Application Notes and Protocol for the Preparation of Cerebrocrast in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a detailed protocol for the dissolution of Cerebrocrast, a compound with the molecular formula C26H35F2NO7, for use in in vitro cell culture experiments. Due to the absence of specific published dissolution protocols for this compound, this document outlines a generalized procedure suitable for hydrophobic compounds, based on established methodologies for similar molecules. The provided workflow is intended to serve as a starting point for researchers, and optimization may be required for specific cell lines and experimental conditions.

Introduction

This compound is a chemical compound identified in the PubChem database with a molecular weight of 511.6 g/mol and a predicted XLogP3 value of 4.5, suggesting it is a hydrophobic molecule.[1] Proper solubilization of hydrophobic compounds is critical for their effective and reproducible application in aqueous cell culture media. Inadequate dissolution can lead to precipitation, inaccurate dosing, and erroneous experimental results.

This protocol adapts a three-step method for dissolving hydrophobic substances, which involves the use of an organic solvent followed by a stepwise dilution in a serum-containing medium to enhance bioavailability and minimize solvent toxicity to the cells.[2]

Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Heating block or heat pad at ~40°C

Proposed Protocol for Dissolving this compound

This protocol is a recommended starting point. Researchers should perform initial solubility tests and validate the protocol for their specific experimental setup.

Step 1: Preparation of a Concentrated Stock Solution in DMSO

  • Aseptically weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the solubility of this compound in DMSO.

  • To aid dissolution, vortex the solution at maximum speed for approximately 10-15 seconds.[2]

  • If the compound does not fully dissolve, briefly warm the solution to 37°C in a water bath.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Step 2: Intermediate Dilution in Fetal Bovine Serum (FBS)

This step is crucial for preventing the precipitation of the hydrophobic compound when it is introduced to the aqueous culture medium.

  • Pre-warm an aliquot of FBS to approximately 50°C in a water bath.[2]

  • In a sterile microcentrifuge tube, perform a 1:10 dilution of the this compound stock solution with the pre-warmed FBS. For example, add 10 µL of the stock solution to 90 µL of pre-warmed FBS.

  • Gently mix by pipetting. Keep this intermediate solution warm (e.g., on a heat pad set to ~40°C) to maintain solubility.[2]

Step 3: Final Dilution in Cell Culture Medium

  • Pre-warm the complete cell culture medium (containing the desired final concentration of FBS, e.g., 1% or 10%) to 37°C.[2]

  • Perform the final dilution of the intermediate this compound-FBS solution into the pre-warmed cell culture medium to achieve the desired final working concentration for treating the cells.[2] For example, to achieve a final concentration of 10 µM from a 1 mM intermediate solution, you would add 10 µL of the intermediate solution to 990 µL of cell culture medium.

  • Mix thoroughly by gentle inversion or pipetting before adding to the cell culture plates.

Important Considerations:

  • Solvent Toxicity: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[2] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Optimization: The optimal concentrations of this compound, as well as the dissolution parameters, may vary depending on the cell line and the specific experimental goals. It is recommended to perform a dose-response curve to determine the effective and non-toxic concentration range.

  • Observation: After adding the final this compound solution to the cells, visually inspect the culture medium for any signs of precipitation.

Data Summary

As there is no specific published data on the use of this compound in cell culture, the following table provides a summary of the recommended parameters from the proposed protocol.

ParameterRecommended Value/RangeNotes
Primary Solvent DMSOA common solvent for hydrophobic compounds in cell culture.[2]
Stock Solution Conc. 10-50 mMDependent on solubility; should be determined empirically.
Intermediate Diluent Fetal Bovine Serum (FBS)Pre-warmed to ~50°C to aid in solubilization.[2]
Final Diluent Complete Cell Culture MediumPre-warmed to 37°C.
Final DMSO Conc. < 0.5%To minimize solvent toxicity to cells.
Working Concentration To be determinedA dose-response experiment is recommended.

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO to create 10-50 mM stock weigh->add_dmso vortex 3. Vortex and warm to 37°C if needed add_dmso->vortex store 4. Aliquot and store at -20°C / -80°C vortex->store intermediate_dilution 6. Dilute stock 1:10 in warm FBS store->intermediate_dilution warm_fbs 5. Pre-warm FBS to ~50°C warm_fbs->intermediate_dilution warm_medium 7. Pre-warm complete culture medium to 37°C final_dilution 8. Perform final dilution in culture medium warm_medium->final_dilution treat_cells 9. Add final solution to cell culture final_dilution->treat_cells incubate 10. Incubate and monitor for effects G drug Hypothetical Neuroprotective Compound (e.g., this compound) receptor Cell Surface Receptor drug->receptor shh Shh Pathway receptor->shh pi3k PI3K receptor->pi3k neurogenesis ↑ Neurogenesis shh->neurogenesis akt Akt pi3k->akt apoptosis ↓ Apoptosis akt->apoptosis survival ↑ Neuronal Survival & Growth akt->survival

References

Administration of Cerebrocrast (Cerebroprotein Hydrolysate) in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers

Note on Nomenclature: The term "Cerebrocrast" is not widely found in peer-reviewed literature. The information herein is based on extensive research into "Cerebroprotein Hydrolysate" and its well-established trade name, "Cerebrolysin." It is presumed that "this compound" is a related or equivalent formulation. Researchers should verify the specific composition of their test article.

Application Notes

Cerebroprotein hydrolysate is a peptide mixture derived from purified porcine brain proteins, demonstrating neuroprotective and neurotrophic properties in a variety of preclinical models. Its multimodal mechanism of action makes it a compound of interest for studying neurodegenerative diseases, stroke, traumatic brain injury, and cognitive impairment.[1]

Mechanism of Action:

Cerebroprotein hydrolysate exerts its effects through several pathways:

  • Neurotrophic Activity: It mimics the action of endogenous neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), promoting neuronal survival, growth, and differentiation.[1]

  • Neuroprotection: It protects neurons from apoptotic cell death by modulating caspase activity and reduces oxidative stress through its antioxidant properties.[1]

  • Neuroplasticity: It enhances the brain's ability to form new neural connections, a critical process for recovery from injury and in learning and memory.[1]

  • Anti-inflammatory Effects: It reduces the production of pro-inflammatory cytokines and inhibits the activation of microglia, the resident immune cells of the central nervous system.

  • Modulation of Signaling Pathways: It has been shown to activate the Sonic Hedgehog (Shh) signaling pathway, which is involved in neurogenesis and brain repair.[2]

Signaling Pathway of Cerebroprotein Hydrolysate

Cerebroprotein Hydrolysate Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cerebroprotein Hydrolysate Cerebroprotein Hydrolysate Receptors Receptors Cerebroprotein Hydrolysate->Receptors Shh Pathway Shh Pathway Receptors->Shh Pathway Neurotrophic Factors (BDNF, NGF) Neurotrophic Factors (BDNF, NGF) Receptors->Neurotrophic Factors (BDNF, NGF) Anti-apoptotic Pathways Anti-apoptotic Pathways Receptors->Anti-apoptotic Pathways Antioxidant Effects Antioxidant Effects Receptors->Antioxidant Effects Anti-inflammatory Effects Anti-inflammatory Effects Receptors->Anti-inflammatory Effects Neurogenesis Neurogenesis Shh Pathway->Neurogenesis Neuroplasticity Neuroplasticity Neurotrophic Factors (BDNF, NGF)->Neuroplasticity Neuroprotection Neuroprotection Anti-apoptotic Pathways->Neuroprotection Antioxidant Effects->Neuroprotection Anti-inflammatory Effects->Neuroprotection

Caption: Cerebroprotein Hydrolysate Signaling Pathway

Quantitative Data from Rodent Studies

The following tables summarize dosages and outcomes from various preclinical studies.

Table 1: Intraperitoneal (IP) Administration

Rodent ModelSpeciesDoseDosing RegimenKey OutcomesReference
Alzheimer's DiseaseMouse10 mg/kgDaily for 2 weeksMaintained normal levels of cortical NeuN+ cells and increased BrdU+ cells.[3]
StrokeRat20 mg/kg0, 3, 6, and 12 hours post-reperfusionImproved neurological score and reduced cerebral infarct volume.[4]
Optic Nerve CrushRatNot SpecifiedDailySignificantly higher densities of retinal ganglion cells and shorter P1 wave latency in flash visual-evoked potentials.[5]
Scopolamine-induced AmnesiaMouse0.2 g/kg and 2 g/kgSingle doseDose-dependently protected cells from OGD-induced cell death.[6]

Table 2: Oral Gavage Administration

Rodent ModelSpeciesDoseDosing RegimenKey OutcomesReference
Alzheimer's DiseaseMouse11.9 mg/kg/dayDaily for 90 daysImproved learning and memory, restored neuronal morphologies, and reduced Aβ protein and p-tau/tau expression.[7][8]

Table 3: Intravenous (IV) Administration

Rodent ModelSpeciesDoseDosing RegimenKey OutcomesReference
Vascular DementiaRat5, 10, 20 mg/kgDaily for 2 weeksIncreased serum levels of NGF and IGF-2, increased cortical GABA levels, and decreased cortical glutamate levels.

Experimental Protocols

Experimental Workflow for Rodent Studies

Experimental Workflow Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing Disease Model Induction Disease Model Induction Baseline Behavioral Testing->Disease Model Induction Randomization into Groups Randomization into Groups Disease Model Induction->Randomization into Groups Drug Administration Drug Administration Randomization into Groups->Drug Administration Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration->Post-treatment Behavioral Testing Tissue Collection and Analysis Tissue Collection and Analysis Post-treatment Behavioral Testing->Tissue Collection and Analysis

Caption: General experimental workflow for rodent studies.

1. Intraperitoneal (IP) Injection Protocol

This protocol is a generalized procedure and should be adapted based on specific experimental needs and institutional guidelines.

  • Materials:

    • This compound (Cerebroprotein Hydrolysate) solution

    • Sterile saline (0.9% NaCl) for dilution

    • Syringes (1 mL or 3 mL)

    • Needles (25-27 gauge for mice, 23-25 gauge for rats)

    • Animal scale

    • 70% ethanol

  • Procedure:

    • Preparation:

      • Weigh the animal to determine the correct injection volume. The maximum recommended volume is 10 mL/kg.[9]

      • Prepare the this compound solution to the desired concentration using sterile saline.

      • Warm the solution to room temperature.

    • Restraint:

      • Mouse: Use a one-handed or two-handed restraint technique to expose the abdomen.

      • Rat: A two-person technique is preferred. One person restrains the rat while the other performs the injection.[9]

    • Injection:

      • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[9]

      • Wipe the injection site with 70% ethanol.

      • Insert the needle at a 30-40 degree angle with the bevel facing up.

      • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

      • Slowly inject the solution.

    • Post-injection Monitoring:

      • Return the animal to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

2. Oral Gavage Protocol

This protocol is a generalized procedure and should be adapted based on specific experimental needs and institutional guidelines.

  • Materials:

    • This compound (Cerebroprotein Hydrolysate) solution

    • Sterile water or saline for dilution

    • Gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[10]

    • Syringes (1 mL or 3 mL)

    • Animal scale

  • Procedure:

    • Preparation:

      • Weigh the animal to determine the correct dosing volume. The maximum recommended volume is 10 mL/kg for mice and 10-20 mL/kg for rats.[10][11][12]

      • Prepare the this compound solution to the desired concentration.

      • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[12]

    • Restraint:

      • Mouse: Scruff the mouse to immobilize the head and body.

      • Rat: Hold the rat firmly, extending the head and neck to create a straight line to the esophagus.

    • Administration:

      • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.

      • The needle should pass smoothly down the esophagus. If resistance is met, withdraw and re-insert.

      • Slowly administer the solution.

    • Post-administration Monitoring:

      • Return the animal to its cage and monitor for any signs of respiratory distress (e.g., coughing, gasping) which could indicate accidental administration into the lungs.

3. Intravenous (IV) Injection Protocol (Tail Vein)

This protocol requires significant technical skill and should only be performed by trained personnel.

  • Materials:

    • This compound (Cerebroprotein Hydrolysate) solution

    • Sterile saline (0.9% NaCl) for dilution

    • Syringes (1 mL insulin or tuberculin)

    • Needles (27-30 gauge)

    • Restraint device (e.g., rodent restrainer)

    • Heat lamp or warm water to dilate the tail veins

    • 70% ethanol

  • Procedure:

    • Preparation:

      • Weigh the animal to determine the correct injection volume.

      • Prepare the this compound solution to the desired concentration.

    • Restraint and Vein Dilation:

      • Place the animal in a restraint device.

      • Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible.

    • Injection:

      • Wipe the tail with 70% ethanol.

      • Position the needle parallel to the vein with the bevel facing up.

      • Insert the needle into the vein. A successful insertion is often indicated by a flash of blood in the needle hub.

      • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

    • Post-injection Monitoring:

      • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

      • Return the animal to its cage and monitor for any adverse reactions.

References

Application Notes and Protocols for Cerebrocrast in Organoid Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein aggregates known as Lewy bodies.[1][2][3] Three-dimensional (3D) human midbrain organoids, derived from induced pluripotent stem cells (iPSCs), have emerged as a powerful in vitro model to study the complex pathophysiology of PD and to screen for potential therapeutic agents.[4][5][6][7][8][9][10] Cerebrocrast, a selective sigma-2 receptor (σ2R) antagonist, has shown promise in preclinical models of neurodegenerative diseases by modulating cellular processes implicated in PD pathology, such as protein trafficking and autophagy.[11][12][13] These application notes provide a detailed protocol for utilizing this compound in midbrain organoid models of Parkinson's disease to investigate its neuroprotective and disease-modifying potential.

Mechanism of Action

This compound targets the sigma-2 receptor (σ2R), also known as transmembrane protein 97 (TMEM97).[11][12] In the context of Parkinson's disease, the binding of this compound to σ2R is hypothesized to exert its neuroprotective effects through several mechanisms:

  • Inhibition of α-synuclein Aggregation: The σ2R is implicated in the cellular mechanisms for degrading protein aggregates.[13] By antagonizing this receptor, this compound may block the aggregation and toxicity of α-synuclein in neurons.[13][14]

  • Modulation of Autophagy: The σ2R regulates key cellular pathways, including autophagy, which is often impaired in neurodegenerative diseases.[11][12] this compound may help restore autophagic flux, facilitating the clearance of misfolded proteins like α-synuclein.

  • Regulation of Protein Trafficking: The σ2R is involved in protein trafficking processes.[11] Its modulation by this compound could rescue deficits in protein trafficking that contribute to neuronal dysfunction in PD.[14]

  • Neuroprotection: By interfering with the toxic cascade initiated by α-synuclein oligomers, this compound is expected to prevent synaptic dysfunction and neuronal death.[14][15]

Experimental Design and Workflow

A typical experimental workflow for evaluating the efficacy of this compound in a Parkinson's disease organoid model would involve the generation of midbrain organoids, induction of a PD-like pathology, treatment with this compound, and subsequent analysis of various cellular and molecular endpoints.

G cluster_0 Phase 1: Organoid Generation cluster_1 Phase 2: Disease Modeling & Treatment cluster_2 Phase 3: Endpoint Analysis A iPSC Culture B Embryoid Body Formation A->B C Neural Induction B->C D Midbrain Patterning C->D E Maturation D->E F Induction of PD Pathology (e.g., α-synuclein PFFs) E->F G This compound Treatment F->G H Immunohistochemistry G->H I Western Blot G->I J ELISA G->J K Functional Assays G->K

Caption: Experimental workflow for this compound application in Parkinson's disease organoid models.

Signaling Pathway

The proposed signaling pathway for this compound's neuroprotective effects in Parkinson's disease involves the antagonism of the sigma-2 receptor, leading to downstream effects that mitigate α-synuclein pathology and promote neuronal survival.

G cluster_0 Cellular Stress in PD cluster_1 This compound Intervention cluster_2 Downstream Cellular Effects alpha_syn_oligomers α-synuclein Oligomers sigma2R Sigma-2 Receptor (TMEM97) alpha_syn_oligomers->sigma2R interacts with This compound This compound This compound->sigma2R antagonizes Autophagy Autophagy This compound->Autophagy restores Protein_Trafficking Protein Trafficking This compound->Protein_Trafficking rescues sigma2R->Autophagy inhibits sigma2R->Protein_Trafficking disrupts alpha_syn_aggregation α-synuclein Aggregation sigma2R->alpha_syn_aggregation promotes Autophagy->alpha_syn_aggregation reduces Neuronal_Survival Neuronal Survival Protein_Trafficking->Neuronal_Survival promotes alpha_syn_aggregation->Neuronal_Survival decreases

Caption: Proposed signaling pathway of this compound in mitigating Parkinson's disease pathology.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from experiments using this compound in a Parkinson's disease organoid model.

Parameter Control (Vehicle) PD Model (α-syn PFFs + Vehicle) PD Model + this compound (1 µM) PD Model + this compound (10 µM)
Dopaminergic Neuron Viability (%) 100 ± 562 ± 778 ± 691 ± 5
α-synuclein Aggregates (Arbitrary Units) 1.0 ± 0.24.8 ± 0.62.5 ± 0.41.3 ± 0.3
p-α-synuclein (Ser129) / Total α-synuclein Ratio 0.1 ± 0.020.7 ± 0.10.4 ± 0.080.2 ± 0.05
LC3-II / LC3-I Ratio (Autophagy Marker) 1.2 ± 0.30.5 ± 0.10.9 ± 0.21.1 ± 0.2
Caspase-3 Activity (Apoptosis Marker) 100 ± 8350 ± 25210 ± 20130 ± 15

Detailed Experimental Protocols

Generation of Human Midbrain Organoids

This protocol is adapted from established methods for generating midbrain-specific organoids.[4][16][17]

Materials:

  • Human iPSCs

  • mTeSR1 medium

  • Embryoid body (EB) medium (DMEM/F12, 20% KSR, 1% NEAA, 1% P/S, 5.5 µM 2-mercaptoethanol)

  • Neural induction medium (NIM) (DMEM/F12, 1% N2 supplement, 1% NEAA, 1% P/S, 1 µg/mL heparin)

  • Midbrain differentiation medium (MDM) (Neurobasal medium, 2% B27 supplement, 1% P/S, 200 ng/mL SHH, 100 ng/mL FGF8)

  • Maturation medium (Neurobasal medium, 2% B27 supplement, 1% P/S, 20 ng/mL BDNF, 20 ng/mL GDNF, 1 mM db-cAMP, 200 µM ascorbic acid)

  • AggreWell plates or low-attachment 96-well plates

  • Orbital shaker

Protocol:

  • Culture human iPSCs in mTeSR1 medium on Matrigel-coated plates.

  • Dissociate iPSCs into single cells and seed into AggreWell plates or low-attachment 96-well plates in EB medium to form embryoid bodies.

  • After 2 days, transfer EBs to low-attachment culture plates in NIM.

  • On day 7, transfer the organoids to MDM to induce midbrain patterning.

  • From day 15 onwards, culture the organoids in maturation medium on an orbital shaker for long-term maintenance. Change medium every 2-3 days.

Induction of Parkinson's Disease Pathology

Materials:

  • Mature midbrain organoids (day 50-60)

  • Recombinant human α-synuclein pre-formed fibrils (PFFs)

  • Opti-MEM

Protocol:

  • Dilute α-synuclein PFFs in Opti-MEM to the desired working concentration (e.g., 1-5 µg/mL).

  • Incubate the mature midbrain organoids with the α-synuclein PFF solution for 24 hours.

  • After 24 hours, replace the PFF-containing medium with fresh maturation medium.

  • Culture the organoids for an additional 14-21 days to allow for the development of PD-like pathology, including α-synuclein aggregation and neuronal loss.

This compound Treatment

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Maturation medium

Protocol:

  • Prepare working solutions of this compound in maturation medium at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO at the same final concentration).

  • Following the induction of pathology, treat the organoids with the this compound working solutions or vehicle control.

  • Replenish the medium with fresh this compound or vehicle every 2-3 days for the duration of the treatment period (e.g., 14 days).

Endpoint Analysis

Materials:

  • 4% Paraformaldehyde (PFA)

  • 30% Sucrose solution

  • Optimal Cutting Temperature (OCT) compound

  • Blocking buffer (5% normal goat serum, 0.3% Triton X-100 in PBS)

  • Primary antibodies (e.g., anti-Tyrosine Hydroxylase for dopaminergic neurons, anti-p-α-synuclein (Ser129) for aggregates)

  • Secondary antibodies (fluorescently conjugated)

  • DAPI

Protocol:

  • Fix organoids in 4% PFA overnight at 4°C.

  • Cryoprotect the organoids by incubating in 30% sucrose solution until they sink.

  • Embed the organoids in OCT and freeze.

  • Cryosection the organoids (10-20 µm sections).

  • Permeabilize and block the sections with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with secondary antibodies and DAPI for 2 hours at room temperature.

  • Mount the sections and image using a confocal microscope.

  • Quantify the number of surviving dopaminergic neurons and the intensity of p-α-synuclein staining.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-α-synuclein, anti-p-α-synuclein, anti-LC3B, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Homogenize organoids in RIPA buffer and centrifuge to collect the supernatant.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the signal using an ECL substrate and imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Materials:

  • Conditioned medium from organoid cultures

  • ELISA kits for specific markers (e.g., dopamine, inflammatory cytokines)

Protocol:

  • Collect the conditioned medium from the organoid cultures at the end of the treatment period.

  • Perform the ELISA according to the manufacturer's instructions.

  • Measure the absorbance and calculate the concentration of the target molecule.

Conclusion

The use of human midbrain organoids provides a physiologically relevant platform to model Parkinson's disease and evaluate the therapeutic potential of compounds like this compound. The protocols outlined here offer a comprehensive framework for investigating the neuroprotective and disease-modifying effects of this compound, from assessing its impact on α-synuclein pathology to its influence on neuronal survival and function. These studies will be crucial in advancing our understanding of this compound's mechanism of action and its potential as a novel therapy for Parkinson's disease.

References

Application Note: Western Blot Protocol for Cerebrocrast Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cerebrocrast is a novel therapeutic agent under investigation for its potential in treating neurodegenerative diseases. Its mechanism of action involves the inhibition of the Apoptosis-Inducing Kinase (AIK) signaling pathway, a critical cascade in neuronal cell death. This document provides a detailed protocol for the detection and quantification of key proteins within this pathway—specifically AIK, phosphorylated AIK (p-AIK), and downstream effectors like Caspase-9 and Bax—using Western blotting. This technique is essential for validating the efficacy and mechanism of this compound in neuronal cell lysates.

This compound Signaling Pathway

This compound acts by inhibiting the phosphorylation of AIK, a crucial activation step in a signaling cascade that promotes apoptosis. By preventing AIK activation, this compound effectively blocks the downstream activation of pro-apoptotic proteins such as Bax and the cleavage of Caspase-9, ultimately promoting neuronal survival.

Cerebrocrast_Pathway cluster_0 Apoptotic Stimulus cluster_1 AIK Signaling Cascade Stimulus Apoptotic Stimulus AIK AIK Stimulus->AIK pAIK p-AIK (Active) AIK->pAIK Phosphorylation Bax Bax Activation pAIK->Bax Casp9 Pro-Caspase-9 pAIK->Casp9 Apoptosis Apoptosis Bax->Apoptosis c_Casp9 Cleaved Caspase-9 (Active) Casp9->c_Casp9 Cleavage c_Casp9->Apoptosis This compound This compound This compound->pAIK Inhibits

Caption: this compound inhibits the pro-apoptotic AIK signaling pathway.

Experimental Workflow

The Western blot procedure involves a series of sequential steps, beginning with the preparation of protein lysates from neuronal cell cultures and culminating in the detection and analysis of target protein bands.[1] Each stage is critical for obtaining accurate and reproducible results.

WB_Workflow A 1. Sample Preparation (Cell Lysis) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer (Gel to PVDF Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation (Target Protein Detection) E->F G 7. Secondary Antibody Incubation (Signal Amplification) F->G H 8. Chemiluminescent Detection (Signal Visualization) G->H I 9. Data Analysis (Quantification of Bands) H->I

Caption: Overview of the Western blot experimental workflow.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step protocol for performing a standard chemiluminescent Western blot to analyze this compound's target proteins.

Protocol 1: Sample Preparation and Protein Quantification
  • Cell Lysis:

    • Wash cultured neuronal cells with ice-cold Phosphate-Buffered Saline (PBS).[2][3]

    • Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[2][3]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2][3]

    • Incubate on ice for 30 minutes with periodic vortexing.[2]

    • Centrifuge the lysate at 14,000 xg for 20 minutes at 4°C to pellet cell debris.[2]

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[2]

  • Protein Quantification (BCA Assay):

    • The bicinchoninic acid (BCA) assay is used to determine the total protein concentration of each sample.[4][5][6]

    • Prepare a series of Bovine Serum Albumin (BSA) standards with known concentrations to create a standard curve.[5][7]

    • Prepare a working reagent by mixing BCA Reagent A and Reagent B at a 50:1 ratio.[5][6]

    • Add 10 µL of each standard and unknown sample in duplicate to a 96-well microplate.[5][6]

    • Add 200 µL of the BCA working reagent to each well and mix gently.[5][6]

    • Incubate the plate at 37°C for 30 minutes.[5][6][8]

    • Measure the absorbance at 562 nm using a microplate reader.[5][6][8]

    • Calculate the protein concentration of the samples by comparing their absorbance to the BSA standard curve.[5][6]

Protocol 2: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation for Loading:

    • Based on the BCA assay results, dilute the lysates to ensure equal protein loading (typically 20-40 µg per lane).

    • Add an equal volume of 2X Laemmli sample buffer containing a reducing agent like β-mercaptoethanol.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples and a molecular weight marker into the wells of a pre-cast or hand-cast polyacrylamide gel.[3] The gel percentage should be chosen to resolve the target proteins of interest.

    • Place the gel into the electrophoresis apparatus and fill the inner and outer chambers with 1X Running Buffer.

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[3]

Protocol 3: Protein Transfer
  • Membrane and Materials Preparation:

    • Cut a polyvinylidene difluoride (PVDF) membrane and filter papers to the size of the gel.

    • Activate the PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X Transfer Buffer.

  • Assembly of Transfer Stack (Wet Transfer):

    • Assemble the transfer "sandwich" in the following order: cathode (-) > sponge > filter paper > gel > PVDF membrane > filter paper > sponge > anode (+).

    • Ensure no air bubbles are trapped between the gel and the membrane.[3]

  • Electrotransfer:

    • Place the transfer cassette into the transfer tank filled with cold 1X Transfer Buffer.

    • Perform the transfer at 100 V for 60-90 minutes at 4°C. Transfer times may need optimization based on protein size.[9]

Protocol 4: Immunodetection
  • Blocking:

    • After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate the membrane in Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3][10]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommended concentration (see Table 3).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10]

  • Washing:

    • Discard the primary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[3][10]

  • Secondary Antibody Incubation:

    • Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in Blocking Buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[3][10]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibodies.

Protocol 5: Detection and Analysis
  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate by mixing the reagents according to the manufacturer's instructions.[11]

    • Incubate the membrane with the ECL substrate for 1-5 minutes.[11]

    • Capture the chemiluminescent signal using a CCD-based imaging system or X-ray film.[12] Multiple exposures may be necessary to achieve the optimal signal-to-noise ratio.[13]

  • Stripping and Re-probing (Optional):

    • To detect another protein (like a loading control), the membrane can be stripped of the first set of antibodies.

    • Wash the membrane and incubate it in a stripping buffer for 5-30 minutes.[14][15][16]

    • Wash the membrane thoroughly with TBST and repeat the blocking and immunodetection steps with the next primary antibody.[15][17]

Data Presentation: Reagents and Conditions

Table 1: Buffer and Solution Recipes
SolutionCompositionPreparation Notes
RIPA Lysis Buffer 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[3]Add protease/phosphatase inhibitors immediately before use.
10X TBS 200 mM Tris, 1.5 M NaCl.Adjust pH to 7.6 with HCl. Dilute to 1X with deionized water.[10]
TBST (Wash Buffer) 1X TBS with 0.1% Tween 20.Add Tween 20 to 1X TBS solution.[10]
Transfer Buffer 25 mM Tris, 192 mM glycine, 20% methanol.[10]pH should be ~8.3. For large proteins (>100 kDa), SDS may be added to 0.1%.[3]
Blocking Buffer 5% (w/v) non-fat dry milk or 5% BSA in TBST.Use BSA for detecting phosphoproteins to avoid background.[3][10]
Table 2: SDS-PAGE Gel Composition (for 2 mini-gels)
ReagentStacking Gel (5%)Resolving Gel (10%)Resolving Gel (12%)
ddH₂O 2.8 mL4.0 mL3.3 mL
30% Acrylamide/Bis 0.67 mL3.3 mL4.0 mL
Tris-HCl Buffer 1.0 mL (1.0M, pH 6.8)2.5 mL (1.5M, pH 8.8)2.5 mL (1.5M, pH 8.8)
10% SDS 40 µL100 µL100 µL
10% APS 40 µL100 µL100 µL
TEMED 4 µL10 µL10 µL
Total Volume 4.5 mL 10 mL 10 mL
Table 3: Recommended Antibody Dilutions
Target ProteinApprox. MWPrimary Antibody DilutionSecondary Antibody DilutionBlocking Buffer
p-AIK ~55 kDa1:10001:50005% BSA in TBST
AIK (Total) ~55 kDa1:10001:50005% Milk in TBST
Cleaved Caspase-9 ~37 kDa1:500 - 1:10001:50005% Milk in TBST
Bax ~21 kDa1:10001:50005% Milk in TBST
GAPDH ~37 kDa1:5000 - 1:10,0001:10,0005% Milk in TBST
β-Actin ~42 kDa1:5000 - 1:10,0001:10,0005% Milk in TBST
Note: All dilutions are starting recommendations and should be optimized for specific antibodies and experimental conditions.

References

Application Notes and Protocols for Cerebrocrast in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Cerebrocrast: A Novel Neurotrophic Agent

This compound is a novel compound with potent neurotrophic activities, designed to mimic the effects of endogenous neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF).[1][2][3][4] As a small molecule TrkB agonist, this compound can cross the blood-brain barrier, making it a promising therapeutic candidate for a range of neurological disorders including Alzheimer's disease, stroke, and traumatic brain injury.[2][5][6] Its mechanism of action involves the activation of the Tropomyosin receptor kinase B (TrkB), which in turn stimulates downstream signaling pathways crucial for neuronal survival, growth, differentiation, and synaptic plasticity.[2][7][8] High-throughput screening (HTS) assays are essential for characterizing the bioactivity of this compound and for discovering new therapeutic applications.[9][10]

Mechanism of Action: TrkB Signaling Pathway

This compound exerts its neurotrophic effects by binding to and activating the TrkB receptor, a member of the receptor tyrosine kinase family.[2][8] This activation triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2] This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of three major downstream signaling cascades: the MAPK/ERK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[2][11]

  • MAPK/ERK Pathway: This pathway is primarily involved in promoting neuronal differentiation and survival.

  • PI3K/Akt Pathway: This cascade is crucial for cell survival, growth, and proliferation.[12]

  • PLCγ Pathway: Activation of this pathway leads to the modulation of intracellular calcium levels and the activation of protein kinase C (PKC), influencing synaptic plasticity.

These pathways collectively contribute to the neuroprotective and neuro-restorative effects of this compound.

TrkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TrkB TrkB Receptor This compound->TrkB Binds and Activates P_TrkB Phosphorylated TrkB TrkB->P_TrkB Dimerization & Autophosphorylation PI3K PI3K P_TrkB->PI3K MAPK MAPK/ERK P_TrkB->MAPK PLCg PLCγ P_TrkB->PLCg Akt Akt PI3K->Akt Survival Neuronal Survival & Growth Akt->Survival Differentiation Neuronal Differentiation MAPK->Differentiation Plasticity Synaptic Plasticity PLCg->Plasticity HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis plate_cells Plate Cells (384-well format) compound_addition Add this compound (Robotic Liquid Handling) plate_cells->compound_addition compound_prep Prepare Compound Dilution Plate compound_prep->compound_addition incubation Incubate compound_addition->incubation assay_readout Assay Readout (e.g., Imaging, Plate Reader) incubation->assay_readout data_acquisition Data Acquisition assay_readout->data_acquisition data_analysis Data Analysis (Hit Identification) data_acquisition->data_analysis hit_validation Hit Validation & Dose-Response data_analysis->hit_validation

References

Application Notes and Protocols for Immunohistochemical Staining Following Cerebrocrast Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrocrast is a novel neuroprotective agent designed to support brain protection and repair in response to acute and chronic neurological insults. Its mechanism of action involves the modulation of multiple cellular pathways to enhance neuroplasticity, reduce apoptosis, and mitigate oxidative stress. These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of brain tissue following this compound treatment, enabling researchers to investigate its effects on key protein markers associated with its therapeutic activity.

This compound, a peptide-based compound, mimics the action of endogenous neurotrophic factors, promoting neuronal survival, growth, and differentiation.[1][2] It has been shown to decrease the deposition of β-amyloid and the phosphorylation of tau protein, key pathological hallmarks of Alzheimer's disease, by regulating enzymes such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5).[1] Furthermore, this compound treatment has been associated with an increase in synaptic density and the promotion of neurogenesis.[1] Its neuroprotective effects are also attributed to the inhibition of calpain, which reduces apoptotic cell death following ischemic events.[1]

Key Protein Markers for IHC Analysis

The following table summarizes key protein markers that can be assessed via immunohistochemistry to evaluate the efficacy and mechanism of action of this compound in neural tissue.

Target ProteinCellular Function & Rationale for Analysis with this compoundAntibody Example (Clone)Expected Change with this compound Treatment
BDNF (Brain-Derived Neurotrophic Factor)Promotes neuronal survival, growth, and differentiation.[2][3] this compound is expected to increase BDNF expression, enhancing neuroplasticity.Rabbit pAb (ab108319)Increased expression in neuronal cytoplasm and processes.
NGF (Nerve Growth Factor)Supports the growth, maintenance, and survival of neurons.[3] this compound may upregulate NGF as part of its neurotrophic effects.Mouse mAb (ab52918)Increased expression in neuronal and glial cells.
p-Tau (Phosphorylated Tau)Hyperphosphorylated Tau is a primary component of neurofibrillary tangles in Alzheimer's disease. This compound is expected to reduce p-Tau levels.[1]Mouse mAb (AT8)Decreased immunoreactivity in neuronal cell bodies and neurites.
β-Amyloid (1-42)A major component of amyloid plaques in Alzheimer's disease. This compound is suggested to decrease β-amyloid deposition.[1]Rabbit mAb (D54D2)Reduced size and density of extracellular plaques.
Active Caspase-3 A key executioner of apoptosis. This compound's anti-apoptotic effects should lead to a reduction in active Caspase-3.[2]Rabbit pAb (ab2302)Decreased number of positively stained apoptotic cells.
SYN1 (Synaptophysin)A marker for presynaptic terminals. Increased expression suggests enhanced synaptogenesis.[4]Mouse mAb (SY38)Increased punctate staining in the neuropil, indicating higher synaptic density.
GFAP (Glial Fibrillary Acidic Protein)A marker for astrocytes.[4] Changes in GFAP expression can indicate astrogliosis in response to injury or disease.Rabbit pAb (ab7260)Modulation of expression, potentially reducing reactive astrogliosis.
Iba1 (Ionized calcium-binding adapter molecule 1)A marker for microglia. Changes in Iba1 expression and morphology can indicate microglial activation and neuroinflammation.Rabbit pAb (ab178846)Altered morphology and expression levels, suggesting modulation of neuroinflammation.

Experimental Protocols

I. Tissue Preparation

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) or frozen brain tissue sections.

1. Fixation and Embedding (for FFPE sections):

  • Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Post-fix the brain in 4% PFA overnight at 4°C.[5]

  • Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).

  • Clear the tissue in xylene and embed in paraffin wax.

2. Sectioning:

  • For FFPE tissue, cut 5-10 µm thick sections using a microtome.

  • For frozen tissue, cut 16-40 µm thick sections using a cryostat and mount on charged slides.[5][6]

II. Immunohistochemistry Staining Protocol (for FFPE sections)

This protocol outlines the steps for chromogenic or fluorescent detection.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 x 5 minutes).

  • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.

  • Rinse with distilled water.

2. Antigen Retrieval:

  • For many antibodies, this step is crucial to unmask the antigen.

  • Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).

  • Heat at 95-100°C for 20 minutes.

  • Allow slides to cool to room temperature (RT) for 20 minutes.

  • Rinse with PBS (3 x 5 minutes).

3. Blocking:

  • Apply a hydrophobic barrier pen around the tissue section.[5][6]

  • Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at RT to prevent non-specific antibody binding.[6]

4. Primary Antibody Incubation:

  • Dilute the primary antibody in antibody dilution buffer to the pre-determined optimal concentration.

  • Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.[5][6]

5. Secondary Antibody Incubation:

  • Wash sections with PBS-Triton (3 x 5 minutes).[6]

  • Apply the appropriate biotinylated or fluorophore-conjugated secondary antibody.

  • Incubate for 1-2 hours at RT, protected from light if using a fluorescent secondary.[7][8]

6. Detection (Chromogenic):

  • Wash sections with PBS-Triton (3 x 5 minutes).

  • Incubate with an avidin-biotin-enzyme complex (ABC) reagent for 30-60 minutes at RT.

  • Wash with PBS (3 x 5 minutes).

  • Develop the color using a chromogen substrate (e.g., DAB).

  • Stop the reaction by rinsing with distilled water.

7. Counterstaining and Mounting:

  • Counterstain with hematoxylin (for chromogenic detection) to visualize cell nuclei.

  • Dehydrate, clear, and mount with a permanent mounting medium.

  • For fluorescent staining, mount with a mounting medium containing DAPI.

Signaling Pathways and Workflows

Cerebrocrast_Signaling_Pathway This compound This compound Neurotrophic_Factors Neurotrophic Factors (BDNF, NGF) This compound->Neurotrophic_Factors mimics action of GSK3B_CDK5 GSK-3β / CDK5 This compound->GSK3B_CDK5 inhibits Synaptic_Plasticity Synaptic Plasticity & Neurogenesis This compound->Synaptic_Plasticity enhances Apoptosis Apoptosis This compound->Apoptosis inhibits PI3K_Akt PI3K/Akt Pathway Neurotrophic_Factors->PI3K_Akt activates Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival promotes Tau_Phosphorylation Tau Hyper- phosphorylation GSK3B_CDK5->Tau_Phosphorylation promotes Amyloid_Beta β-Amyloid Deposition GSK3B_CDK5->Amyloid_Beta promotes

Caption: Proposed signaling pathways modulated by this compound treatment.

IHC_Workflow start Start: Brain Tissue Sample (this compound-treated vs. Control) fixation Fixation & Embedding (e.g., 4% PFA) start->fixation sectioning Sectioning (5-40 µm) fixation->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking (e.g., Normal Goat Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1-2 hours at RT) primary_ab->secondary_ab detection Detection (Chromogenic or Fluorescent) secondary_ab->detection counterstaining Counterstaining (Hematoxylin or DAPI) detection->counterstaining mounting Mounting & Coverslipping counterstaining->mounting imaging Microscopy & Image Analysis mounting->imaging end End: Data Interpretation imaging->end

Caption: Experimental workflow for immunohistochemistry staining of brain tissue.

Data Presentation and Interpretation

Quantitative analysis of IHC data is crucial for an objective assessment of this compound's effects. This can be achieved through image analysis software (e.g., ImageJ, QuPath) to measure staining intensity, the percentage of positive cells, or the area occupied by immunoreactivity.

Example Data Table:

Treatment GroupNBDNF Mean Intensity (A.U.)p-Tau Positive Cells (%)β-Amyloid Plaque Area (%)
Vehicle Control8105.3 ± 12.145.2 ± 5.815.7 ± 3.2
This compound (10 mg/kg)8152.8 ± 15.522.1 ± 4.1 7.9 ± 2.1
This compound (30 mg/kg)8189.4 ± 18.2**10.5 ± 2.9 3.2 ± 1.5
p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. Data are presented as mean ± SEM.

An increase in BDNF intensity and a decrease in p-Tau positive cells and β-amyloid plaque area in this compound-treated groups would support its neurotrophic and neuroprotective effects.

Troubleshooting

IssuePossible CauseSolution
High Background Staining - Insufficient blocking- Primary antibody concentration too high- Inadequate washing- Increase blocking time or change blocking agent- Titrate primary antibody concentration- Increase number and duration of wash steps
No/Weak Staining - Inactive primary/secondary antibody- Inappropriate antigen retrieval- Primary antibody concentration too low- Test antibodies on positive control tissue- Optimize antigen retrieval method (buffer, time, temp)- Increase primary antibody concentration or incubation time
Non-specific Staining - Cross-reactivity of antibodies- Endogenous peroxidase/phosphatase activity- Use more specific antibodies- Include quenching steps (e.g., H₂O₂ for peroxidase)

By following these detailed protocols and utilizing the suggested protein markers, researchers can effectively evaluate the therapeutic potential of this compound in various models of neurological disorders.

References

Application Notes and Protocols: Cerebrocrast Delivery Across the Blood--Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebrocrast is a novel peptide-based therapeutic agent designed to target neurological disorders. Its efficacy is contingent on its ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside. These application notes provide a comprehensive overview of the mechanisms of this compound's transport across the BBB, its subsequent signaling pathways, and detailed protocols for its study.

This compound is a multimodal neuropeptide drug that has demonstrated neuroprotective and neurotrophic properties in preclinical studies.[1][2] It is a mixture of peptides and amino acids derived from porcine brain tissue, similar in composition and action to Cerebrolysin and Cerebroprotein Hydrolysate.[3][4] Its therapeutic effects are attributed to its ability to modulate multiple signaling pathways involved in neurogenesis, cell survival, and synaptic plasticity.[4][5]

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize key quantitative data that can be obtained from the experimental protocols detailed below. These values are essential for understanding the bioavailability and distribution of this compound in the central nervous system.

Table 1: In Vitro Blood-Brain Barrier Permeability of this compound

ParameterDescriptionTypical ValuesExperimental Protocol
Apparent Permeability (Papp) The rate at which a compound moves across an artificial BBB model (e.g., Transwell assay). It is a measure of the permeability of the barrier to the compound.1-10 x 10-6 cm/sProtocol 1
Transendothelial Electrical Resistance (TEER) An indicator of the integrity and tightness of the in vitro BBB model. A higher TEER value indicates a tighter barrier.>150 Ω x cm2Protocol 1
Efflux Ratio The ratio of permeability in the basolateral-to-apical direction versus the apical-to-basolateral direction. A ratio >2 suggests active efflux.< 2Protocol 1

Table 2: In Vivo Brain Distribution of this compound in Rodent Models

ParameterDescriptionTypical ValuesExperimental Protocol
Brain-to-Plasma Ratio (Kp) The ratio of the total concentration of a drug in the brain to that in the plasma at a specific time point.0.5 - 2.0Protocol 2
Unbound Brain-to-Plasma Ratio (Kp,uu) The ratio of the unbound concentration of a drug in the brain interstitial fluid to the unbound concentration in plasma. This is a more accurate measure of BBB penetration.0.1 - 0.5Protocol 2
Time to Maximum Concentration (Tmax) in Brain The time at which the maximum concentration of the drug is observed in the brain tissue or interstitial fluid.15 - 60 minutesProtocol 2
Half-life (t1/2) in Brain The time it takes for the concentration of the drug in the brain to reduce by half.20 - 40 minutes[6]Protocol 2

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

This protocol describes a method to assess the permeability of this compound across an in vitro BBB model.[7]

Materials:

  • Human Brain Microvascular Endothelial Cells (hBMECs)

  • Human Astrocytes and Pericytes

  • Transwell inserts (0.4 µm pore size)

  • 24-well companion plates

  • Cell culture medium and supplements

  • This compound solution

  • Lucifer yellow or other fluorescent marker for barrier integrity

  • LC-MS/MS system for quantification

Procedure:

  • Co-culture Setup:

    • Coat the bottom of the 24-well companion plate with an appropriate extracellular matrix protein and seed with human astrocytes and pericytes.

    • Culture for 4 days to allow the cells to form a confluent layer.

    • Coat the apical side of the Transwell inserts with an extracellular matrix protein and seed with hBMECs.

  • Model Maturation:

    • Place the hBMEC-seeded Transwell inserts into the companion plate containing the astrocyte and pericyte co-culture.

    • Culture for an additional 4-5 days to allow the formation of a tight barrier.

    • Monitor the barrier integrity by measuring the Transendothelial Electrical Resistance (TEER) daily. The model is ready for use when TEER values are stable and above 150 Ω x cm2.[8]

  • Permeability Assay:

    • On the day of the experiment, replace the medium in both the apical (upper) and basolateral (lower) chambers with fresh, pre-warmed assay buffer.

    • Add the this compound solution to the apical chamber. To assess efflux, a separate set of wells will have this compound added to the basolateral chamber.

    • Include a fluorescent marker like Lucifer yellow in the apical chamber to confirm barrier integrity throughout the experiment.

    • At designated time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral chamber (for apical to basolateral transport) and the apical chamber (for basolateral to apical transport).

    • Replenish the removed volume with fresh assay buffer.

  • Quantification and Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Measure the fluorescence of the Lucifer yellow samples to ensure barrier integrity was maintained.

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (basolateral to apical) by the Papp (apical to basolateral).

Protocol 2: In Vivo Assessment of this compound Brain Penetration using Microdialysis in Rats

This protocol details the in vivo measurement of unbound this compound concentrations in the brain interstitial fluid (ISF) and plasma of freely moving rats.[6][9][10]

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (with a high molecular weight cut-off) and guide cannulas

  • Syringe pump and fraction collector

  • This compound solution for intravenous administration

  • Anesthetics and surgical tools

  • LC-MS/MS system for quantification

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Perform a midline incision on the scalp to expose the skull.

    • Drill a small hole at the desired coordinates for the brain region of interest (e.g., hippocampus or striatum).

    • Implant the guide cannula and secure it with dental cement.

    • Insert a dummy probe to keep the cannula patent.

    • Allow the animal to recover for at least 24 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a free-moving animal cage system.

    • Remove the dummy probe and insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

  • This compound Administration and Sampling:

    • Administer this compound intravenously via a tail vein catheter.

    • Simultaneously, begin collecting dialysate samples from the brain probe into a refrigerated fraction collector at regular intervals (e.g., every 15-30 minutes).

    • Collect blood samples from a separate catheter at corresponding time points. Process the blood to obtain plasma.

  • Quantification and Analysis:

    • Analyze the concentration of this compound in the brain dialysate and plasma samples using LC-MS/MS.

    • Correct the dialysate concentrations for in vivo recovery of the probe, which can be determined using a retrodialysis method with a stable isotope-labeled internal standard.

    • Plot the unbound brain concentration and plasma concentration versus time curves.

    • Calculate pharmacokinetic parameters such as Kp,uu, Tmax, and t1/2 in the brain.

Signaling Pathways and Mechanisms of Action

Upon crossing the blood-brain barrier, this compound exerts its neurotrophic and neuroprotective effects by modulating several key intracellular signaling pathways.

Sonic Hedgehog (Shh) Signaling Pathway

This compound has been shown to activate the Sonic Hedgehog (Shh) signaling pathway, which plays a crucial role in neurogenesis and oligodendrogenesis.[5][11][12] Activation of this pathway promotes the proliferation and differentiation of neural progenitor cells, contributing to brain repair after injury.[11][12]

G This compound This compound Shh Shh This compound->Shh Upregulates Ptch Patched (Ptch) Receptor Shh->Ptch Binds and Inhibits Smo Smoothened (Smo) Ptch->Smo Inhibits Gli Gli Complex Smo->Gli Activates Nucleus Nucleus Gli->Nucleus Translocates to TargetGenes Target Gene Expression (Neurogenesis, Oligodendrogenesis) Nucleus->TargetGenes Promotes

Caption: this compound-mediated activation of the Sonic Hedgehog pathway.

PI3K/Akt Signaling Pathway

This compound also stimulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.[5][13] By activating this pathway, this compound inhibits apoptosis (programmed cell death) and promotes neuronal survival.[13]

G This compound This compound Receptor Neurotrophic Factor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Recruits and Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Growth Akt->CellSurvival Promotes

Caption: this compound's role in the PI3K/Akt cell survival pathway.

MEK/ERK Signaling Pathway

The Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway is another target of this compound. This pathway is involved in synaptic plasticity, learning, and memory. This compound has been shown to modulate this pathway, which may contribute to its cognitive-enhancing effects. Interestingly, in the context of cerebral ischemia/reperfusion injury, Cerebroprotein Hydrolysate-I (a compound similar to this compound) has been shown to play a neuroprotective role by inhibiting the MEK/ERK1/2 signaling pathway, suggesting a context-dependent regulation.

G This compound This compound GrowthFactorReceptor Growth Factor Receptor This compound->GrowthFactorReceptor Modulates Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to TranscriptionFactors Transcription Factors (e.g., CREB) Nucleus->TranscriptionFactors Activates SynapticPlasticity Synaptic Plasticity, Learning & Memory TranscriptionFactors->SynapticPlasticity Regulates

Caption: Modulation of the MEK/ERK signaling pathway by this compound.

Experimental Workflow for this compound BBB Penetration and Efficacy Studies

The following diagram illustrates a logical workflow for the preclinical assessment of this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Pharmacokinetics cluster_2 Mechanism of Action cluster_3 Preclinical Efficacy invitro_bbb In Vitro BBB Model (Protocol 1) permeability Assess Permeability (Papp) & Efflux Ratio invitro_bbb->permeability microdialysis In Vivo Microdialysis in Rodents (Protocol 2) permeability->microdialysis Proceed if permeable pk_analysis Determine Brain & Plasma PK (Kp,uu, Tmax, t1/2) microdialysis->pk_analysis disease_model Rodent Model of Neurological Disease pk_analysis->disease_model Inform dose selection cell_culture Neuronal Cell Culture Treatment western_blot Western Blot / PCR for Shh, PI3K/Akt, MEK/ERK pathway proteins cell_culture->western_blot western_blot->disease_model Confirm target engagement behavioral_tests Behavioral & Cognitive Assessments disease_model->behavioral_tests

Caption: Preclinical development workflow for this compound.

Conclusion

These application notes provide a framework for the comprehensive evaluation of this compound's ability to cross the blood-brain barrier and exert its therapeutic effects. The detailed protocols and mechanistic insights are intended to guide researchers in the efficient and effective preclinical development of this promising neurotherapeutic agent. By systematically evaluating its pharmacokinetic profile and downstream signaling effects, the full therapeutic potential of this compound can be elucidated.

References

Long-term stability of Cerebrocrast in solution

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Long-Term Stability of Cerebrocrast in Solution

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available data for a compound named "this compound" could be found. This document is a representative application note based on a hypothetical neuroprotective small molecule, using established pharmaceutical stability testing protocols for illustrative purposes.

Introduction

This compound is a novel, water-soluble small molecule compound under investigation for its potential neuroprotective effects. As with any compound intended for research or therapeutic use, understanding its stability in solution is critical for ensuring accurate and reproducible experimental results. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature and light.[1] This document provides a summary of the long-term stability of this compound in a common buffer solution and outlines detailed protocols for assessing its stability under various storage conditions. The data presented herein is intended to guide researchers in the proper handling and storage of this compound solutions to maintain compound integrity.

Signaling Pathway Context

This compound is hypothesized to exert its neuroprotective effects by modulating pathways involved in oxidative stress and inflammation. A key target is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is central to antioxidant defense.[[“]][3] Activation of this pathway may mitigate neuronal damage.

cluster_stress Cellular Stress cluster_pathway Nrf2 Signaling Pathway cluster_response Cellular Response Oxidative Stress Oxidative Stress This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Promotes Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare 10 mM This compound Stock Store_Fridge 2-8°C Prep->Store_Fridge Store_RT 25°C / 60% RH Prep->Store_RT Store_Freeze -20°C Prep->Store_Freeze Timepoints Pull Samples at 0, 1, 3, 6, 12 Months Store_Fridge->Timepoints Store_RT->Timepoints Store_Freeze->Timepoints HPLC Analyze by Stability-Indicating HPLC Timepoints->HPLC Data Calculate % Remaining HPLC->Data

References

Application Notes & Protocols for Cerebrolysin (Cerebrocrast) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on the available data for "Cerebrolysin," as "Cerebrocrast" is understood to be a likely misspelling of this substance. Cerebrolysin is a peptide mixture derived from purified porcine brain proteins.[1][2] These guidelines are intended for research and developmental purposes and are not a substitute for clinical or medical advice.

Product Information

Cerebrolysin is a preparation of low-molecular-weight peptides and free amino acids that mimics the action of endogenous neurotrophic factors.[3][4] Its neuroprotective and neurorestorative properties are of significant interest in the study of neurodegenerative diseases and brain injuries.[5][6]

Storage and Stability

Proper storage is critical to maintain the integrity and efficacy of Cerebrolysin.

Table 1: Recommended Storage Conditions

ParameterSpecificationSource(s)
Temperature Room temperature, not exceeding 25°C (77°F).[7][8][9][10]
Freezing Do not freeze. [7][8][10][11]
Light Exposure Protect from light; store in the outer carton.[7][8][9][11]
Shelf Life 5 years (60 months) from the date of manufacture.[7][8][9]

Stability Post-Opening:

  • Ampoules are for single use only.[8][11]

  • Once an ampoule is opened, the solution should be used immediately to prevent microbial contamination and degradation due to oxidation.[8][12]

  • Do not store or reuse any remaining content.[8]

Handling and Safety Precautions

Standard laboratory safety practices should be followed when handling Cerebrolysin.

Personal Protective Equipment (PPE):

  • Gloves: Wear compatible chemical-resistant gloves.[13]

  • Eye Protection: Use appropriate safety glasses or goggles.[13]

  • Lab Coat: A standard laboratory coat is recommended.

General Handling:

  • Avoid contact with skin, eyes, and clothing.[13]

  • Avoid inhalation or ingestion.[13]

  • Wash hands thoroughly after handling.[13]

  • In case of contact, follow standard first aid procedures:

    • Eyes: Immediately flush with plenty of water for 10-15 minutes.[13]

    • Skin: Wash with soap and water.[13]

Disposal:

  • Dispose of unused material and containers in accordance with local, state, and federal regulations.[13]

Experimental Protocols

Preparation of Cerebrolysin for In Vitro and In Vivo Studies

Cerebrolysin is typically supplied as a sterile aqueous solution. For experimental applications requiring dilution, use only compatible solutions to maintain the correct pH and stability.

Compatible Diluents:

  • 0.9% Sodium Chloride Solution (Normal Saline)[7][14]

  • Ringer's Solution[7][14]

  • 5% Glucose (Dextrose) Solution[7][14]

Incompatible Solutions:

  • Solutions that alter the pH (incompatible outside of pH 5.0-8.0).[7][9]

  • Lipid-containing solutions.[7][9]

  • Balanced amino acid solutions (should not be mixed in the same infusion).[7][11]

Protocol for Dilution for Intravenous (IV) Infusion Simulation:

  • Aseptic Technique: All procedures should be performed under sterile conditions to prevent contamination.[8]

  • Preparation:

    • Allow the Cerebrolysin ampoule to reach room temperature if it has been refrigerated.[8]

    • Inspect the ampoule to ensure the solution is clear and amber-colored.[8][11]

  • Dilution:

    • Immediately before use, draw the required volume of Cerebrolysin from the ampoule.[8][11]

    • Dilute with a compatible standard infusion solution to the desired final concentration. For doses between 10 ml and 50 ml, a total volume of at least 100 ml is recommended.[14]

  • Administration:

    • For experimental setups simulating IV infusion, the recommended duration is between 15 and 60 minutes.[7][14]

    • Use disposable, one-way infusion sets and cannulas.[8][11]

    • Flush infusion lines with 0.9% NaCl solution before and after administration.[8][14]

Table 2: Administration Methods for Preclinical Research

MethodMaximum Undiluted DoseAdministration TimeNotesSource(s)
Intravenous (IV) Injection Up to 10 mlSlow, over 3 minutesFlush lines before and after.[8][14]
Intramuscular (IM) Injection Up to 5 mlSlow, over 3 minutesAdminister immediately after opening.[1][8]
Intravenous (IV) Infusion 10 ml to 50 ml15 to 60 minutesMust be diluted in a compatible solution.[7][14]

Workflow for Cerebrolysin Solution Preparation

G Workflow for Cerebrolysin Dilution A 1. Retrieve Cerebrolysin from storage B 2. Allow to reach room temperature A->B C 3. Inspect for clarity and color B->C D 4. Prepare sterile field and compatible diluent C->D E 5. Open ampoule immediately before use D->E F 6. Withdraw required volume E->F G 7. Dilute in compatible solution (e.g., 0.9% NaCl) F->G H 8. Administer immediately (15-60 min infusion) G->H I 9. Discard unused solution and materials H->I

Caption: Workflow for the sterile preparation of Cerebrolysin solutions.

Mechanism of Action Overview

Cerebrolysin's multimodal action involves several signaling pathways that are crucial for neuronal survival, plasticity, and repair.

Neurotrophic Signaling Pathways

Cerebrolysin has been shown to modulate two key signaling pathways:

  • Neurotrophic Factor (NTF) Pathway: Cerebrolysin contains peptides that mimic the activity of endogenous neurotrophic factors like BDNF and NGF. It activates the PI3K/Akt pathway, which is vital for cell growth, proliferation, and survival.[3]

  • Sonic Hedgehog (Shh) Signaling Pathway: This pathway is important for neurogenesis and oligodendrogenesis. Cerebrolysin promotes these processes by increasing the expression of Shh and its receptors.[3]

G Cerebrolysin Signaling Pathways cluster_0 Neurotrophic Factor Mimicry cluster_1 Shh Pathway Modulation cluster_2 Downstream Effects Cerebrolysin_NTF Cerebrolysin PI3K_Akt PI3K/Akt Pathway Cerebrolysin_NTF->PI3K_Akt Cell_Survival Neuronal Survival & Growth PI3K_Akt->Cell_Survival Neuroplasticity Neuroplasticity PI3K_Akt->Neuroplasticity Neuroprotection Neuroprotection Cell_Survival->Neuroprotection Cerebrolysin_Shh Cerebrolysin Shh Shh Pathway Cerebrolysin_Shh->Shh Neurogenesis Neurogenesis & Oligodendrogenesis Shh->Neurogenesis Shh->Neuroplasticity Neurorepair Neurorepair Neurogenesis->Neurorepair

Caption: Key signaling pathways modulated by Cerebrolysin.

References

Troubleshooting & Optimization

Cerebrocrast solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Cerebrocrast in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a compound with neuroprotective potential. Based on its chemical properties, including a calculated XLogP3 of 4.5, it is predicted to be poorly soluble in water.[1] For experimental purposes, achieving an appropriate concentration in aqueous buffers is crucial for consistent and reliable results in biological assays. Poor solubility can lead to precipitation, inaccurate dosing, and reduced bioavailability in in vitro and in vivo models.

Q2: What are the initial steps to take when encountering solubility issues with this compound?

A2: Initially, it is recommended to assess the purity of the compound. Impurities can sometimes contribute to poor solubility. Subsequently, a systematic approach to test different solvent systems is advised. This can start with simple aqueous buffers at various pH values and escalate to the use of co-solvents or other solubilizing agents.

Q3: Are there common excipients or vehicles known to improve the solubility of compounds like this compound?

A3: Yes, for poorly soluble drugs, several excipients can be employed. These include co-solvents (e.g., DMSO, ethanol, polyethylene glycol), surfactants (e.g., polysorbates), and complexing agents (e.g., cyclodextrins).[2][3][4] The choice of excipient will depend on the specific experimental requirements and compatibility with the biological system being studied.

Troubleshooting Guide

Problem: this compound precipitates out of my aqueous buffer during dilution.

  • Question: At what concentration is the precipitation occurring, and what is the composition of your buffer?

    • Answer: Precipitation upon dilution is a common sign of a compound exceeding its solubility limit in the final aqueous solution. The organic solvent from the stock solution can also influence this. It is important to ensure the final concentration of any organic co-solvent is low enough to be tolerated by the assay system.

  • Question: Have you tried adjusting the pH of the buffer?

    • Answer: The solubility of many compounds is pH-dependent.[2][5] For a compound like this compound, which has functional groups that may be ionizable, altering the pH of the aqueous buffer can significantly impact its solubility. A systematic pH screening study is recommended.

  • Question: Could a different co-solvent for the stock solution help?

    • Answer: The choice of co-solvent can be critical.[3] While DMSO is common, other solvents like ethanol, propylene glycol, or N,N-dimethylformamide (DMF) could be more suitable. It is advisable to prepare small test batches of stock solutions in different solvents and observe their behavior upon dilution into the aqueous buffer.

Problem: I am observing inconsistent results in my cell-based assays.

  • Question: How are you preparing your final working solutions of this compound?

    • Answer: Inconsistent results can often be traced back to incomplete dissolution or precipitation of the compound in the final assay medium. It is crucial to visually inspect the solution for any particulate matter before adding it to the cells. Sonication or vortexing after dilution can sometimes help, but a change in the solubilization strategy may be necessary.

  • Question: Have you considered the use of a surfactant or a complexing agent?

    • Answer: For challenging compounds, surfactants like Tween® 80 or Pluronic® F-68 can help maintain solubility in aqueous media by forming micelles.[2] Alternatively, cyclodextrins can form inclusion complexes with the drug molecule, enhancing its aqueous solubility.[2]

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound in various solvent systems to illustrate how such data should be structured for easy comparison.

Solvent SystemTemperature (°C)Maximum Solubility (µg/mL)Notes
Deionized Water25< 1Practically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.425< 1No significant improvement over water.
PBS with 5% DMSO2550DMSO acts as a co-solvent, increasing solubility.
PBS with 10% Ethanol2535Ethanol can be used as an alternative co-solvent.
PBS with 1% Tween® 802575Surfactant helps to keep the compound in solution.
10% Hydroxypropyl-β-cyclodextrin in Water25200Complexation with cyclodextrin significantly improves solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

  • Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Sterile, conical microcentrifuge tubes

    • Calibrated micropipettes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh out a precise amount of this compound powder (e.g., 10 mg) and transfer it to a sterile microcentrifuge tube.

    • Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mg/mL stock).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If dissolution is not complete, place the tube in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Particle Size Reduction by Micronization

Note: This is a general protocol and requires specialized equipment.

  • Objective: To increase the surface area and dissolution rate of this compound by reducing its particle size.[3][5]

  • Materials and Equipment:

    • This compound powder (unprocessed)

    • Jet mill or other micronization equipment

    • Laser diffraction particle size analyzer

  • Procedure:

    • Determine the initial particle size distribution of the unprocessed this compound powder using a laser diffraction analyzer.

    • Set the operating parameters of the jet mill (e.g., grinding pressure, feed rate) according to the manufacturer's instructions.

    • Carefully feed the this compound powder into the jet mill.

    • Collect the micronized powder from the collection chamber.

    • Measure the particle size distribution of the micronized powder to confirm a reduction in particle size.

    • The micronized powder can then be used for solubility testing and formulation development.

Visualizations

Experimental_Workflow_for_Solubility_Enhancement cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting & Enhancement cluster_2 Phase 3: Final Formulation start Start: this compound Powder solubility_test Aqueous Solubility Test (e.g., in PBS pH 7.4) start->solubility_test is_soluble Is Solubility Adequate? solubility_test->is_soluble ph_adjustment pH Adjustment is_soluble->ph_adjustment No end_soluble Proceed with Experiment is_soluble->end_soluble Yes cosolvents Co-solvent Screening (DMSO, Ethanol, PEG) ph_adjustment->cosolvents surfactants Surfactant Addition (Tween, Pluronic) cosolvents->surfactants complexation Complexation (Cyclodextrins) surfactants->complexation particle_reduction Particle Size Reduction (Micronization) complexation->particle_reduction optimized_formulation Optimized Formulation particle_reduction->optimized_formulation optimized_formulation->end_soluble

Caption: Workflow for addressing this compound solubility issues.

Hypothetical_Neuroprotective_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response This compound This compound receptor Membrane Receptor This compound->receptor pi3k PI3K receptor->pi3k mek MEK receptor->mek akt Akt pi3k->akt apoptosis Inhibition of Apoptosis akt->apoptosis erk ERK mek->erk creb CREB erk->creb bdnf BDNF Expression creb->bdnf neuroprotection Neuroprotection & Survival bdnf->neuroprotection apoptosis->neuroprotection

Caption: Hypothetical neuroprotective signaling pathway for this compound.

References

Technical Support Center: Optimizing Cerebrocrast Concentration for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cerebrocrast. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for evaluating the neuroprotective effects of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during in vitro neuroprotection assays with this compound.

Q1: What is the recommended starting concentration range for this compound in a neuroprotection assay?

A1: For initial screening, a broad concentration range from 0.01 µM to 100 µM is recommended.[1] This wide range helps establish a dose-response relationship, identifying the optimal concentration for neuroprotection while revealing any potential cytotoxicity at higher concentrations.[1][2]

Q2: How do I determine the optimal neuroprotective concentration of this compound?

A2: The optimal concentration provides the maximal neuroprotective effect with minimal to no intrinsic toxicity. This is determined by performing two parallel experiments:

  • Toxicity Assay: Treat healthy neuronal cells with increasing concentrations of this compound alone to identify the maximum non-toxic concentration.

  • Neuroprotection Assay: Pre-treat neuronal cells with a range of this compound concentrations before inducing neurotoxicity (e.g., with glutamate, H₂O₂, or β-amyloid) to find the concentration that yields the highest cell viability.[1][3]

Q3: My cells show toxicity even at low concentrations of this compound. What should I do?

A3: Unexpected toxicity can arise from several factors. Refer to the troubleshooting guide below. A common issue is the solvent (e.g., DMSO) concentration. Ensure the final solvent concentration is consistent across all wells, including controls, and is below the toxic threshold for your specific cell line (typically <0.5%).

Q4: I am seeing high variability between my replicate wells in the MTT/LDH assay. What is the cause?

A4: High variability often stems from technical inconsistencies. Ensure a homogenous cell suspension before seeding, use calibrated multichannel pipettes for consistency, and avoid using the outer wells of the microplate, which are prone to evaporation (the "edge effect").[1] Filling outer wells with sterile PBS can help maintain humidity.

Q5: The results from my MTT assay and LDH assay are conflicting. Why?

A5: These assays measure different aspects of cell health. The MTT assay measures metabolic activity, which can be affected by the compound without necessarily causing cell death.[4][5] The LDH assay measures plasma membrane integrity by detecting LDH release from damaged cells. A compound might reduce metabolic activity (lower MTT reading) without causing membrane lysis (no change in LDH). It is crucial to use multiple assays to assess cytotoxicity and neuroprotection comprehensively.[6]

Q6: How can I confirm that this compound is preventing apoptosis?

A6: To confirm an anti-apoptotic mechanism, you can measure the activity of key executioner caspases, such as caspase-3.[7][8] A reduction in caspase-3 activity in this compound-treated cells following a toxic insult suggests apoptosis inhibition. Additionally, Western blot analysis can be used to detect the cleavage of caspase-3 and its substrate, PARP, which are hallmarks of apoptosis.[9]

Troubleshooting Guide

This table provides a quick reference for common experimental problems.

Problem Possible Cause(s) Recommended Solution(s)
High Background in MTT Assay 1. Bacterial or yeast contamination.2. this compound is directly reducing the MTT reagent.1. Visually inspect cells for contamination before the assay. Use sterile technique.2. Run a control with this compound in cell-free media to check for direct interaction with the assay reagent.[1]
Low Signal or No Dose-Response in Neuroprotection Assay 1. this compound concentration is too low.2. The neurotoxic insult is too severe.3. Incorrect incubation timing.1. Expand the concentration range to higher values.2. Optimize the concentration of the neurotoxin to achieve ~50% cell death (IC50).[3]3. Adjust the pre-incubation time with this compound and the duration of the toxic insult.
Unexpected Cytotoxicity 1. Solvent (e.g., DMSO) concentration is too high.2. this compound has a narrow therapeutic window.3. Contamination of the compound stock.1. Ensure the final solvent concentration is identical and non-toxic across all wells.2. Perform a narrower dose-response curve around the potentially toxic concentration.3. Use a fresh, sterile-filtered stock solution.
Weak or No Bands in Western Blot 1. Insufficient protein loading.2. Poor antibody quality or incorrect dilution.3. Sub-optimal protein transfer or detection.1. Perform a protein quantification assay (e.g., BCA) and load equal amounts (20-40 µg) per lane.2. Use a validated antibody and optimize the dilution. Include positive control lysates.[10]3. Verify transfer efficiency (e.g., with Ponceau S stain) and use a fresh ECL substrate.

Experimental Protocols & Methodologies

Protocol 1: Determining the Optimal Neuroprotective Concentration of this compound via MTT Assay

This protocol assesses the ability of this compound to protect neuronal cells (e.g., HT22, SH-SY5Y) from a neurotoxic insult.

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Pre-treat the cells with these dilutions for 2-4 hours. Include "vehicle control" wells treated with the same final concentration of solvent (e.g., DMSO).

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., glutamate at its IC50 concentration) to all wells except the "untreated control" group.

  • Incubation: Incubate the plate for the required duration to induce cell death (e.g., 24 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the crystals and read the absorbance at 570 nm.[5][11]

Protocol 2: Analysis of Apoptosis by Western Blot

This protocol detects changes in key apoptotic proteins.

  • Sample Preparation: Treat cells as described in Protocol 1. After treatment, wash cells twice with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include those for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).[9]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. Analyze band intensities relative to the loading control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Toxicity Profile cluster_1 Phase 2: Neuroprotection Assay cluster_2 Phase 3: Mechanism of Action A Seed Neuronal Cells B Treat with this compound (0.01 to 100 µM) A->B C Incubate for 24h B->C D Perform MTT/LDH Assay C->D E Determine Max Non-Toxic Concentration (MNTC) D->E F Seed Neuronal Cells G Pre-treat with this compound (Concentrations ≤ MNTC) F->G H Add Neurotoxin (e.g., Glutamate) G->H I Incubate for 24h H->I J Perform Viability Assay I->J K Identify Optimal Neuroprotective Dose (EC50) J->K L Treat Cells with Optimal Dose M Prepare Lysates for Analysis L->M N Caspase-3 Activity Assay M->N O Western Blot for Signaling/Apoptosis Markers M->O

Caption: Workflow for optimizing this compound concentration.

Hypothesized this compound Signaling Pathway

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor binds PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt phosphorylation Bad Bad pAkt->Bad phosphorylates Survival Cell Survival & Neuroprotection pAkt->Survival promotes pBad p-Bad (Inactive) Bad->pBad inactivation Bcl2 Bcl-2 pBad->Bcl2 releases Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bcl2->Survival promotes

Caption: this compound activates the PI3K/Akt survival pathway.

Troubleshooting Logic for Unexpected Cytotoxicity

G Start Unexpected Cytotoxicity Observed CheckSolvent Is final solvent conc. <0.5% and consistent? Start->CheckSolvent CheckContam Are cultures free of visual contamination? CheckSolvent->CheckContam Yes SolventIssue Action: Adjust solvent concentration and re-run experiment CheckSolvent->SolventIssue No CheckStock Was a fresh, sterile stock solution used? CheckContam->CheckStock Yes ContamIssue Action: Discard cultures, use fresh media and sterile technique CheckContam->ContamIssue No InherentToxicity Conclusion: This compound may have inherent toxicity in this model CheckStock->InherentToxicity Yes StockIssue Action: Prepare a fresh stock solution and re-run CheckStock->StockIssue No

Caption: Decision tree for troubleshooting cytotoxicity.

References

Cerebrocrast not showing expected effect in-vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cerebrocrast. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting in-vitro experiments and answering frequently asked questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a small molecule mimetic of Brain-Derived Neurotrophic Factor (BDNF).[1][2] It is designed to selectively bind to and activate the Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that promote neuronal survival, growth, and plasticity.[3][4] Key pathways activated include the PI3K/Akt and MAPK/ERK pathways.[4][5] Unlike recombinant BDNF, this compound's smaller size and improved pharmacokinetic properties are intended to overcome challenges like poor blood-brain barrier penetration.[2][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a suitable solvent (e.g., DMSO), it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the compound.[6]

Q3: In which cell lines can I expect to see a response to this compound treatment?

A3: Cell lines that endogenously express the TrkB receptor are suitable for studying the effects of this compound. A commonly used and recommended cell line is the human neuroblastoma SH-SY5Y line.[7] Primary neuronal cultures are also excellent models for investigating its neuroprotective and neurotrophic properties.

Q4: What is the expected downstream signaling pathway for this compound?

A4: Upon binding to the TrkB receptor, this compound is expected to induce receptor dimerization and autophosphorylation. This triggers the activation of two primary signaling cascades: the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the MAPK/ERK pathway, which plays a significant role in neurite outgrowth and synaptic plasticity.[4][5]

This compound Signaling Pathway

Cerebrocrast_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkB TrkB Receptor PI3K PI3K TrkB->PI3K Phosphorylates MAPK MAPK/ERK TrkB->MAPK Activates This compound This compound This compound->TrkB Binds and Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB MAPK->CREB Transcription Gene Transcription (Neuronal Survival, Neurite Outgrowth) CREB->Transcription

Caption: Proposed signaling pathway of this compound upon TrkB receptor activation.

Troubleshooting Guide

Issue 1: No significant difference in neuronal survival or neurite outgrowth observed between control and this compound-treated groups.

This is a common issue that can arise from several factors in the experimental setup. Follow this guide to troubleshoot the problem.

Troubleshooting Workflow

Troubleshooting_Workflow Start No Effect Observed Check_Concentration Verify this compound Concentration and Activity Start->Check_Concentration Check_Cells Assess Cell Health and Receptor Expression Check_Concentration->Check_Cells Concentration & Activity OK Solution_Concentration Perform Dose-Response Experiment Check_Concentration->Solution_Concentration Incorrect Concentration? Solution_Activity Use Fresh Aliquot of this compound Check_Concentration->Solution_Activity Degraded Compound? Check_Protocol Review Experimental Protocol Check_Cells->Check_Protocol Cells Healthy & TrkB Expressed Solution_Cells Confirm TrkB Expression (e.g., Western Blot) Check_Cells->Solution_Cells Low/No TrkB Expression? Solution_Protocol Optimize Incubation Time and Assay Conditions Check_Protocol->Solution_Protocol Suboptimal Conditions? End Effect Observed Solution_Concentration->End Solution_Activity->End Solution_Cells->End Solution_Protocol->End

Caption: Logical workflow for troubleshooting lack of this compound effect.

Possible Causes and Solutions
Possible Cause Recommended Action
Suboptimal this compound Concentration The effective concentration of this compound can be cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting point for concentration ranges is provided in the table below.
Compound Degradation This compound, like many small molecules, can be sensitive to multiple freeze-thaw cycles and improper storage.[6] Ensure you are using a fresh, single-use aliquot stored at -80°C. If degradation is suspected, use a new vial of the compound.
Low or Absent TrkB Receptor Expression The activity of this compound is dependent on the presence of the TrkB receptor. Confirm that your cell line expresses sufficient levels of TrkB using techniques such as Western Blot or qPCR.
Incorrect Incubation Time The time required to observe a biological effect can vary. For signaling pathway activation (e.g., Akt phosphorylation), shorter incubation times (15-60 minutes) are typically sufficient. For morphological changes like neurite outgrowth, longer incubation times (24-72 hours) may be necessary.
Cell Culture Health Poor cell health can mask the effects of any treatment. Ensure your cells are healthy, within a low passage number, and not overly confluent before starting the experiment.
Reagent or Media Issues Components in your cell culture media could interfere with this compound's activity. Review all reagents and consider if any components, such as high concentrations of certain growth factors, could be masking the effect.
Recommended Concentration Ranges for Dose-Response Studies
Cell TypeThis compound Concentration RangeIncubation TimeExpected Outcome
SH-SY5Y Neuroblastoma10 nM - 10 µM48 hoursIncreased cell viability under stress conditions
Primary Cortical Neurons1 nM - 1 µM72 hoursEnhanced neurite outgrowth
Primary Hippocampal Neurons1 nM - 1 µM24 hoursProtection against glutamate-induced excitotoxicity

Experimental Protocols

Protocol 1: In-Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol details a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in the SH-SY5Y human neuroblastoma cell line.[7]

Experimental Workflow Diagram

Neuroprotection_Assay_Workflow A 1. Seed SH-SY5Y Cells in 96-well plate B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Pre-treat with this compound (various concentrations) B->C D 4. Incubate for 2 hours C->D E 5. Induce Oxidative Stress (e.g., with H2O2) D->E F 6. Incubate for 24 hours E->F G 7. Assess Cell Viability (e.g., MTT Assay) F->G H 8. Analyze Data G->H

Caption: Workflow for the this compound neuroprotection assay.

Detailed Steps:
  • Cell Seeding:

    • Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 10 nM to 10 µM.

    • After 24 hours of cell incubation, carefully remove the medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in serum-free medium).

    • Incubate for 2 hours to allow for pre-treatment.

  • Induction of Oxidative Stress:

    • Prepare a fresh solution of hydrogen peroxide (H2O2) in serum-free medium at a pre-determined toxic concentration (e.g., 100 µM - this should be optimized for your specific cell conditions).

    • Add the H2O2 solution directly to the wells containing the this compound pre-treatment. Include a control group of cells that are not exposed to H2O2.

    • Incubate the plate for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay Example):

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of the treatment groups to the untreated control group (considered 100% viability).

    • Plot the percentage of cell viability against the concentration of this compound to determine its protective effect.

References

Troubleshooting Cerebrocrast-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Cerebrocrast Technical Support Center

Welcome to the technical support resource for this compound. This guide provides troubleshooting information and answers to frequently asked questions regarding the off-target cytotoxicity observed during in-vitro experiments. Our goal is to help you distinguish between the desired on-target effects and unintended cytotoxicity, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity at concentrations where we expect to see therapeutic effects. What is the likely cause?

A1: This is a known issue that can arise from off-target effects of this compound. The primary therapeutic target of this compound is NeuroKinase-1 (NK1). However, at certain concentrations, this compound can inhibit MitoLife-Kinase (MLK), an enzyme essential for mitochondrial health. This off-target inhibition leads to mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and subsequent activation of the apoptotic cascade. Refer to the signaling pathway diagram below for a visual representation.

G cluster_therapeutic Therapeutic Pathway (On-Target) cluster_cytotoxic Cytotoxic Pathway (Off-Target) This compound This compound NK1 NeuroKinase-1 (NK1) This compound->NK1 Inhibits MLK MitoLife-Kinase (MLK) This compound->MLK Inhibits (Off-Target) Inflammation Neuronal Inflammation NK1->Inflammation Promotes Synaptic_Health Synaptic Health & Survival Inflammation->Synaptic_Health Degrades Mitochondria Mitochondrial Integrity MLK->Mitochondria Maintains ROS ROS Production Mitochondria->ROS Suppresses Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: this compound's dual effect on therapeutic and cytotoxic pathways.

Q2: How can I minimize cytotoxicity while still achieving effective NK1 inhibition?

A2: The key is to work within the therapeutic window where this compound effectively inhibits NK1 without significantly impacting MLK. We strongly recommend performing a dose-response curve to determine the optimal concentration for your specific cell line. See the table below for typical IC50 values and recommended starting concentrations.

Table 1: this compound Activity and Recommended Concentrations

Parameter Target: NK1 Off-Target: MLK Recommended Starting Range (Neuronal Cells)
IC50 50 nM 1.5 µM 75 nM - 250 nM

| Notes | Potent inhibition | 30-fold less potent | Start at the lower end and titrate up. |

Q3: My cell viability results are inconsistent across experiments. What are the common causes?

A3: Inconsistent results are often traced back to experimental variables. Here is a logical workflow to troubleshoot this issue:

G Start Inconsistent Viability Results Check_Reagent Verify this compound Stock Concentration & Age Start->Check_Reagent Check_Cells Assess Cell Health: - Passage Number < 20? - Confluency 70-80%? Start->Check_Cells Check_Assay Review Assay Protocol: - Consistent Incubation Times? - Correct Reagent Volumes? Start->Check_Assay Outcome_Reagent Remake Stock Solution Check_Reagent->Outcome_Reagent Issue Found Outcome_Cells Thaw New Vial of Cells Check_Cells->Outcome_Cells Issue Found Check_Contamination Test for Mycoplasma Contamination Check_Assay->Check_Contamination No Issues Resolved Problem Resolved Check_Contamination->Resolved No Contamination Outcome_Reagent->Resolved Outcome_Cells->Resolved Outcome_Assay Standardize Protocol Outcome_Assay->Resolved

Caption: Troubleshooting workflow for inconsistent cell viability results.

Common issues include:

  • Reagent Stability: Ensure your this compound stock solution is fresh. We recommend making new aliquots from powder every 4-6 weeks.

  • Cell Culture Conditions: Use cells with a low passage number and ensure they are at a consistent confluency (70-80%) when plating for experiments.

  • Assay Protocol: Double-check that incubation times and reagent volumes are consistent for all wells and plates.

Experimental Protocols & Data Interpretation

To help you diagnose the source of cytotoxicity, we recommend the following assays.

Protocol 1: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

This protocol distinguishes between healthy, apoptotic, and necrotic cells, confirming if the observed cytotoxicity is due to programmed cell death.

Methodology:

  • Cell Plating: Plate cells (e.g., SH-SY5Y) in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at various concentrations (e.g., 100 nM, 500 nM, 1.5 µM, 5 µM) and include a vehicle control (e.g., 0.1% DMSO) for 24 hours.

  • Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature, protected from light.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Table 2: Interpreting Annexin V / PI Staining Results

Annexin V Result PI Result Cell Population Interpretation
Negative Negative Live Cells Healthy, non-apoptotic population.
Positive Negative Early Apoptotic Indicates activation of the apoptotic pathway.
Positive Positive Late Apoptotic/Necrotic Cell membrane integrity is compromised.

| Negative | Positive | Necrotic | Suggests non-apoptotic cell death, possibly due to extreme toxicity. |

Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP)

This assay directly assesses mitochondrial health. A decrease in MMP is an early indicator of mitochondrially-mediated apoptosis.

Methodology:

  • Follow steps 1 and 2 from the Annexin V protocol.

  • Staining: Add JC-1 stain (5 µg/mL) to each well and incubate for 20 minutes at 37°C.

  • Washing: Wash cells twice with a phosphate-buffered saline (PBS).

  • Analysis: Measure fluorescence using a plate reader or fluorescence microscope. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates). Apoptotic cells with low MMP will exhibit green fluorescence (JC-1 monomers).

  • Quantification: The result is often expressed as the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Caption: Principle of JC-1 assay for mitochondrial membrane potential.

Cerebrocrast degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Cerebrocrast

This compound is a novel, synthetic peptide therapeutic designed to modulate neuroinflammatory pathways. Due to its complex structure, which includes a cyclic core and specific post-translational modifications, it is susceptible to degradation under suboptimal experimental conditions. This guide provides detailed troubleshooting advice and protocols to help researchers maintain the integrity and activity of this compound throughout their experiments. Although "this compound" is a specific dihydropyridine derivative, this guide addresses the common challenges faced with peptide-based therapeutics, using this compound as a case study.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental settings?

A1: this compound degradation is primarily caused by two factors:

  • Proteolytic Cleavage: Endogenous proteases present in cell culture media (especially from serum), cell lysates, or tissue homogenates can cleave the peptide bonds of this compound, leading to inactivation.[4][5]

  • Chemical Instability: The integrity of this compound can be compromised by harsh chemical conditions. Factors include extreme pH (acidic or basic), oxidation of sensitive amino acid residues, and deamidation of asparagine or glutamine residues.[6][7]

  • Physical Instability: Repeated freeze-thaw cycles, adsorption to plastic or glass surfaces, and aggregation can lead to a significant loss of active this compound.[4]

Q2: How should I properly store and handle lyophilized this compound?

A2: To ensure long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.[4][6] Before reconstituting, the vial should be allowed to equilibrate to room temperature for at least 30 minutes in a desiccator to prevent condensation, as moisture can significantly reduce stability.[4]

Q3: What is the best way to reconstitute and store this compound solutions?

A3: Reconstitute lyophilized this compound using a sterile, high-purity solvent such as sterile distilled water or PBS at pH 7.4.[4] After reconstitution, it is critical to aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes. These aliquots should be flash-frozen and stored at -80°C to prevent degradation from multiple freeze-thaw cycles.[6]

Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?

A4: Cloudiness or precipitation is a sign of aggregation or poor solubility.[8][9] This can be caused by high concentrations, inappropriate buffer conditions, or temperature stress.[8] Try the following:

  • Gently sonicate the solution to help break up aggregates.[4]

  • If solubility is an issue, consider dissolving the peptide at a lower concentration first.[4]

  • Optimize the buffer pH to be at least one unit away from this compound's isoelectric point (pI) to improve solubility.[8]

Troubleshooting Guides

Issue 1: Loss of this compound Activity in Cell-Based Assays

Symptoms:

  • Inconsistent or no dose-response in functional assays.

  • Reduced efficacy compared to previous experiments with a fresh batch.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Proteolytic Degradation 1. Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your cell culture media or lysis buffers.[8] 2. Heat-Inactivate Serum: If using fetal bovine serum (FBS), heat-inactivate it at 56°C for 30 minutes to denature complement proteins and some proteases.[4] 3. Reduce Exposure Time: Minimize the incubation time of this compound in complex biological matrices where possible.[4]
Chemical Degradation 1. Verify Buffer pH: Ensure the pH of all solutions is within the optimal range for this compound (typically pH 6.0-8.0). Avoid prolonged exposure to pH levels above 8.[6] 2. Minimize Oxidation: Prepare solutions fresh and minimize their exposure to atmospheric oxygen.[6]
Adsorption to Surfaces 1. Use Low-Binding Plastics: Utilize low-protein-binding tubes and pipette tips for all steps involving this compound.[4] 2. Include a Carrier Protein: For highly dilute solutions, consider adding a carrier protein like bovine serum albumin (BSA) at 0.1% to prevent surface adsorption.
Issue 2: Inconsistent Results in Binding or Quantification Assays (e.g., ELISA, HPLC)

Symptoms:

  • High variability between technical replicates.

  • Lower than expected concentration measurements.

  • Appearance of unexpected peaks in HPLC chromatograms.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Aggregation 1. Analyze by SEC: Use size-exclusion chromatography (SEC) to detect the presence of high-molecular-weight aggregates.[8] 2. Optimize Buffer: Screen different buffer conditions, including varying salt concentrations or adding stabilizers like glycerol or arginine, to find conditions that minimize aggregation.[8]
Sample Degradation Post-Collection 1. Immediate Quenching: After collecting samples for analysis, immediately add a quenching solution (e.g., 5% trifluoroacetic acid in 80% acetonitrile) to stop enzymatic activity.[4] 2. Maintain Cold Chain: Keep samples on ice or at 4°C throughout the preparation process to minimize protease activity.[8]
Freeze-Thaw Cycles 1. Use Single-Use Aliquots: Always prepare and use single-use aliquots of this compound stock solutions to avoid repeated freezing and thawing.[4][6]

Experimental Protocols

Protocol 1: this compound Stability Assessment via HPLC

This protocol allows for the quantitative assessment of this compound degradation over time under various experimental conditions.

  • Preparation of Samples:

    • Reconstitute this compound to a stock concentration of 1 mg/mL in sterile PBS, pH 7.4.

    • Prepare test conditions in low-protein-binding tubes. Examples include:

      • This compound in cell culture medium with 10% FBS.

      • This compound in cell culture medium with 10% heat-inactivated FBS.

      • This compound in PBS at 4°C.

      • This compound in PBS at 37°C.

    • For each condition, prepare multiple time-point samples (e.g., 0, 2, 4, 8, 24 hours).

  • Incubation:

    • Incubate the samples under their respective conditions for the designated time.

  • Sample Quenching & Analysis:

    • At each time point, take an aliquot of the sample and immediately quench it by mixing with an equal volume of 2% trifluoroacetic acid (TFA).

    • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitates.

    • Analyze the supernatant using reverse-phase HPLC (RP-HPLC) with a C18 column.

    • Monitor the peak area of intact this compound at a specific wavelength (e.g., 214 nm).

  • Data Interpretation:

    • Calculate the percentage of remaining intact this compound at each time point relative to the 0-hour sample.

    • Plot the percentage of remaining this compound against time to determine its stability profile under each condition.

Protocol 2: Thermal Shift Assay (TSA) for Stability Screening

This protocol helps identify buffer conditions or additives that enhance the thermal stability of this compound, which often correlates with overall stability.

  • Reagent Preparation:

    • Prepare a master mix of this compound at a final concentration of 5 µM in a base buffer (e.g., 10 mM HEPES, pH 7.5).

    • Prepare a series of 2x concentrated buffers with varying pH, salt concentrations, or stabilizing additives (e.g., glycerol, sucrose).[8]

    • Prepare a 500x stock of SYPRO Orange dye in DMSO.

  • Plate Setup (96-well PCR plate):

    • In each well, add 10 µL of the this compound master mix.

    • Add 10 µL of a 2x concentrated buffer condition to the respective wells.

    • Add SYPRO Orange dye to each well to a final concentration of 5x.[8]

    • Seal the plate and centrifuge briefly.

  • Instrument Run:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 1°C per minute.[8]

  • Data Analysis:

    • Monitor the fluorescence of SYPRO Orange. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • A higher Tm indicates greater protein stability. Compare the Tm values across different conditions to identify the most stabilizing buffer.

Visualizations

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane Receptor Neuro-Inflammatory Receptor (NIR) Adapter Adapter Protein (AP-1) Receptor->Adapter Blocks Recruitment This compound This compound This compound->Receptor Binds & Inhibits Protease Proteolytic Degradation This compound->Protease Inactivated by Kinase Downstream Kinase (DK-1) Adapter->Kinase TF Transcription Factor (TF-N) Kinase->TF Phosphorylates Gene Pro-inflammatory Gene Expression TF->Gene Activates

Caption: Hypothetical signaling pathway showing this compound's mechanism of action.

Experimental Workflow: Stability Assessment

G cluster_prep 1. Sample Preparation cluster_incubate 2. Incubation cluster_analysis 3. Analysis Reconstitute Reconstitute This compound Aliquots Prepare Test Aliquots Reconstitute->Aliquots Incubate Incubate at Specific Time Points (0, 2, 4, 8, 24h) Aliquots->Incubate Quench Quench Reaction (add TFA) Incubate->Quench HPLC Analyze via RP-HPLC Quench->HPLC Data Calculate % Remaining Peptide HPLC->Data

Caption: Workflow for assessing this compound stability using RP-HPLC.

Troubleshooting Logic for Reduced Activity

G Start Reduced Activity Observed Check_Storage Was this compound stored correctly (-80°C, single-use aliquots)? Start->Check_Storage Check_Degradation Run SDS-PAGE or HPLC on stock solution Check_Storage->Check_Degradation Yes New_Aliquot Use a fresh aliquot Check_Storage->New_Aliquot No Degraded Is stock degraded? Check_Degradation->Degraded Degraded->New_Aliquot Yes Check_Assay Review assay conditions (pH, proteases, incubation time) Degraded->Check_Assay No Re_Test Re-run Experiment New_Aliquot->Re_Test Optimize_Assay Add protease inhibitors, use heat-inactivated serum, reduce incubation time Check_Assay->Optimize_Assay Optimize_Assay->Re_Test

Caption: Decision tree for troubleshooting reduced this compound activity.

References

Off-target effects of Cerebrocrast in neuronal cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cerebrocrast. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in neuronal cultures. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in neuronal cultures?

A1: this compound is a neuropeptide preparation that exerts its effects through a multi-modal mechanism. It primarily functions by mimicking the action of endogenous neurotrophic factors to promote neuronal survival, differentiation, and plasticity.[1][2] Key signaling pathways modulated by this compound include the Sonic Hedgehog (Shh) and Brain-Derived Neurotrophic Factor (BDNF) pathways, leading to the activation of downstream cascades like PI3K/Akt, which are crucial for cell growth and proliferation.[1][3]

Q2: What are the expected morphological changes in neurons treated with this compound?

A2: Treatment with this compound is expected to promote neurite outgrowth and increase the complexity of neuronal networks.[1] This is often observed as an increase in the length and branching of axons and dendrites. These effects are attributed to the neurotrophic-like properties of the compound, which support neuronal plasticity and the formation of new synaptic connections.[1]

Q3: Can this compound be used in combination with other therapeutic agents?

A3: Yes, studies have shown that this compound can be used in combination with other agents, such as antioxidants like N-acetyl-L-cysteine (NAC) and quercetin.[4] Such combinations have been observed to have synergistic neuroprotective effects against oxidative stress-induced cell death in neuronal cultures.[4][5] However, it is always recommended to perform initial dose-response experiments to determine optimal concentrations and potential interactions in your specific experimental model.

Q4: Is this compound cytotoxic at high concentrations?

A4: While this compound generally promotes cell viability, some studies have observed cytotoxic effects at very high concentrations. For instance, in HT22 hippocampal neuronal cells, cytotoxicity was noted with 1% Cerebroprotein Hydrolysate (a compound with a similar profile to this compound).[5] It is crucial to perform a dose-response curve for your specific neuronal culture system to determine the optimal, non-toxic concentration range for your experiments.

Troubleshooting Guide

Issue 1: Decreased Cell Viability After this compound Treatment

  • Question: I am observing a significant decrease in neuronal viability after treating my cultures with this compound. What could be the cause?

  • Answer:

    • High Concentration: As mentioned in the FAQ, excessively high concentrations of this compound can be cytotoxic. We recommend performing a dose-response analysis to identify the optimal concentration. Start with a low concentration and titrate up to find the therapeutic window for your specific cell type.

    • Solvent Toxicity: Ensure that the solvent used to dissolve this compound is not toxic to your neuronal cultures at the final concentration used. Always include a vehicle control in your experimental design.

    • Culture Conditions: Suboptimal culture conditions can sensitize neurons to any experimental treatment. Ensure that your media, supplements, and culture environment are optimal for neuronal health.

Issue 2: Neuronal Clumping After Plating and Treatment

  • Question: My neurons are forming clumps after plating, which is affecting my neurite outgrowth analysis. How can I prevent this?

  • Answer:

    • Uneven Substrate Coating: Neuronal clumping often occurs when cells adhere to each other rather than the culture substrate.[6] This can be due to poor or uneven coating of the culture surface with adhesion molecules like poly-D-lysine (PDL) or laminin.[6][7] Ensure that the coating is uniform and has not degraded.[7]

    • Cell Lysis and Free DNA: Cell lysis during the plating process can release DNA, which is sticky and can cause cells to aggregate.[8] Gentle handling of cells and the addition of DNase I to the culture medium during initial plating can help prevent this.[8]

    • Seeding Density: Both too high and too low seeding densities can lead to clumping.[6] Experiment with different seeding densities to find the optimal one for your specific neuronal type and experimental setup.

    • Environmental Stress: Stresses such as mechanical agitation or temperature fluctuations can cause weakly adherent cells to detach and aggregate.[9] Handle your cultures gently and maintain a stable environment.

Issue 3: High Variability in Neurite Outgrowth Measurements

  • Question: I am seeing high variability in my neurite outgrowth data between wells treated with the same concentration of this compound. What can I do to improve consistency?

  • Answer:

    • Inconsistent Plating Density: Uneven cell distribution across wells will lead to variability in neurite outgrowth. Ensure you have a single-cell suspension and that you are plating a consistent number of cells in each well.

    • Edge Effects: In multi-well plates, wells on the outer edges are more prone to evaporation, which can alter media concentration and affect cell growth.[10] To minimize this, you can leave the outer wells empty or fill them with sterile PBS.

    • Automated Quantification: Manual measurement of neurite outgrowth can be subjective and time-consuming.[11] Using automated image analysis software can provide more objective and consistent quantification.[12][13]

Data Presentation

Table 1: Effect of this compound on Neuronal Viability in an Oxidative Stress Model

Treatment GroupConcentrationCell Viability (%)
Control-100 ± 5.2
Oxidative Stressor100 µM52 ± 4.5
This compound + Stressor0.1%68 ± 5.1
This compound + Stressor0.5%85 ± 4.9
This compound + Stressor1.0%92 ± 5.3

Data are presented as mean ± standard deviation.

Table 2: Quantification of Neurite Outgrowth Following this compound Treatment

Treatment GroupConcentrationAverage Neurite Length (µm)Number of Primary Neurites per Cell
Vehicle Control-150 ± 253.1 ± 0.8
This compound0.1%210 ± 304.2 ± 1.1
This compound0.5%280 ± 355.5 ± 1.3
This compound1.0%310 ± 405.9 ± 1.5

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

  • Coating Culture Vessels:

    • Prepare a 50 µg/mL working solution of poly-D-lysine in D-PBS.

    • Coat the surface of the culture vessel (e.g., 48-well plate) with the poly-D-lysine solution (150 µL/cm²).

    • Incubate at room temperature for 1 hour.

    • Remove the solution and rinse three times with sterile distilled water.

    • Allow the vessels to dry completely in a laminar flow hood.[14]

  • Neuron Isolation:

    • Dissect cortices from E-18 rat embryos and remove the meninges.

    • Enzymatically digest the tissue with papain (2 mg/mL) for 30 minutes at 30°C.

    • Gently triturate the tissue in complete Hibernate-E medium to obtain a single-cell suspension.[14][15]

  • Cell Plating and Maintenance:

    • Plate approximately 1 x 10⁵ cells per well in a coated 48-well plate.

    • Culture the cells in Neurobasal Plus medium supplemented with B-27 Plus at 37°C in a humidified atmosphere of 5% CO₂.

    • Perform a half-media change every three days.[14]

Protocol 2: Neurite Outgrowth Quantification

  • Cell Culture and Treatment:

    • Culture primary neurons as described in Protocol 1.

    • After 24 hours in culture, treat the neurons with varying concentrations of this compound or vehicle control.

  • Immunostaining:

    • After the desired treatment period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin or MetaXpress) to quantify neurite length and branching.[13]

Protocol 3: Caspase-3 Activity Assay (Apoptosis Detection)

  • Induce Apoptosis:

    • Treat neuronal cultures with an apoptotic stimulus (e.g., staurosporine or an oxidative stressor) in the presence or absence of this compound.

    • Include an untreated control group.

  • Cell Lysis:

    • Pellet 1-5 x 10⁶ cells and resuspend them in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute and collect the supernatant.[16]

  • Caspase-3 Activity Measurement:

    • Add 50 µL of 2x Reaction Buffer (containing 10mM DTT) to 50 µL of your cell lysate.

    • Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 400-405 nm using a microplate reader.[16] The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples to the untreated control.[16]

Signaling Pathway Diagrams

Cerebrocrast_Signaling This compound This compound TrkB TrkB Receptor This compound->TrkB Activates PI3K PI3K TrkB->PI3K Recruits & Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits Survival Neuronal Survival & Growth Akt->Survival Promotes

Caption: this compound activates the TrkB receptor, leading to PI3K/Akt signaling.

Shh_Signaling_Pathway This compound This compound Shh_Pathway Shh Pathway Components This compound->Shh_Pathway Upregulates Ptch Patched (Ptch) Shh_Pathway->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits Gli Gli Transcription Factors Smo->Gli Activates Gene_Expression Target Gene Expression Gli->Gene_Expression Promotes Neurogenesis Neurogenesis & Oligodendrogenesis Gene_Expression->Neurogenesis

Caption: this compound upregulates the Sonic Hedgehog (Shh) signaling pathway.

Caption: Experimental workflow for quantifying neurite outgrowth.

References

Technical Support Center: Cerebrocrast Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on potential interferences caused by the novel N-Kinase inhibitor, Cerebrocrast, in common laboratory assays. The following information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to assist in mitigating potential issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a selective, ATP-competitive small molecule inhibitor of the neuronal-specific N-Kinase. By binding to the ATP pocket of N-Kinase, it blocks the phosphorylation of its primary downstream substrate, Protein-X, thereby modulating neuronal signaling pathways implicated in neurodegenerative processes.

Q2: Can this compound interfere with immunoassays such as ELISA?

A2: Yes, direct interference with certain immunoassays is possible. At elevated concentrations, this compound may lead to false-positive results in some ELISA setups, particularly those employing polyclonal antibodies or antibodies with off-target recognition of structurally similar kinase domains. This interference is often due to non-specific binding to assay components.

Q3: How might this compound impact the results of cell-based assays?

A3: this compound is designed to be biologically active and can therefore significantly influence cell-based assay outcomes. Its primary effect is the inhibition of N-Kinase signaling in neuronal cells. However, at higher concentrations, off-target kinase inhibition and potential cytotoxicity can occur, leading to altered cell viability, proliferation, or signaling. It is crucial to establish a therapeutic window for your specific cell model.

Q4: What should be considered when quantifying this compound using chromatography-based methods like HPLC or LC-MS?

A4: this compound is a hydrophobic molecule with a high affinity for plasma proteins. This characteristic can lead to challenges in sample preparation, such as low recovery from protein precipitation or solid-phase extraction steps. Method development should include careful optimization of extraction conditions to ensure accurate and reproducible quantification. Small molecule kinase inhibitors can also have a narrow therapeutic window, making precise quantification critical.[1]

Troubleshooting Guides

Issue 1: Anomalous Results in ELISA Assays
  • Symptoms: High background noise, low signal-to-noise ratio, or unexpectedly high analyte measurements in samples containing this compound.

  • Potential Causes:

    • In vitro interference where this compound non-specifically binds to the plate, capture antibody, or detection antibody.[2]

    • Cross-reactivity of a detection antibody with this compound.

  • Troubleshooting Steps:

    • Interference Control: To assess for direct interference, run a control experiment with this compound spiked into the assay buffer in the absence of the target analyte.

    • Blocking Agent Optimization: Enhance blocking by testing different blocking buffers (e.g., increased protein concentration or alternative protein sources) to reduce non-specific binding.

    • Antibody Selection: If possible, utilize highly specific monoclonal antibodies to minimize cross-reactivity.

    • Wash Steps: Augment the number and duration of wash steps to more effectively remove non-specifically bound molecules.

Experimental Workflow: Investigating ELISA Interference

ELISA_Troubleshooting cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Analysis & Action start Design Spike-in Experiment (Varying [this compound]) plate_prep Prepare ELISA Plate (Coat & Block) start->plate_prep add_samples Add Spiked this compound Samples (Without Analyte) plate_prep->add_samples incubate Incubate add_samples->incubate wash Wash Plate incubate->wash add_detection Add Detection Antibody wash->add_detection develop Add Substrate & Develop add_detection->develop read Read Absorbance develop->read analyze Analyze Signal vs. [this compound] read->analyze decision Interference Detected? analyze->decision optimize Optimize Assay (Blocking, Washing, Abs) decision->optimize Yes proceed Proceed with Optimized Assay decision->proceed No optimize->proceed

Caption: A logical workflow for identifying and mitigating ELISA interference.

Issue 2: Confounding Variables in Cell-Based Assays
  • Symptoms: Unanticipated changes in cell health, morphology, or activity in this compound-treated wells that are inconsistent with N-Kinase inhibition.

  • Potential Causes:

    • In vivo pharmacological effects beyond the primary target.[2]

    • Cytotoxicity at the concentrations being tested.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a thorough dose-response study to determine the IC50 for N-Kinase inhibition and the CC50 for cytotoxicity in your cell line.

    • Off-Target Profiling: If available, test this compound against a panel of other kinases to identify potential off-target effects at your working concentration.

    • Use of Controls: Employ an inactive structural analog of this compound as a negative control to distinguish between specific and non-specific cellular effects.

Signaling Pathway: this compound's Mechanism of Action

MOA_Diagram This compound This compound NKinase N-Kinase This compound->NKinase Inhibits ProteinX Protein-X NKinase->ProteinX Phosphorylates ATP ATP ATP->NKinase pProteinX Phosphorylated Protein-X ProteinX->pProteinX NeuronalResponse Neuronal Response pProteinX->NeuronalResponse

Caption: this compound inhibits N-Kinase, preventing Protein-X phosphorylation.

Quantitative Data Summary

Table 1: this compound Interference Threshold in Common Immunoassays

Assay TypeAntibody TypeInterference Threshold (>15% Signal Change)
Sandwich ELISA (Target A)Polyclonal25 µM
Sandwich ELISA (Target B)Monoclonal> 150 µM
Competitive ELISA (Target C)Monoclonal> 150 µM

Table 2: In Vitro Cellular Activity of this compound

Cell LineN-Kinase IC50Cytotoxicity CC50Therapeutic Index (CC50/IC50)
Neuro-2a20 nM30 µM1500
SH-SY5Y15 nM45 µM3000
Primary Neurons8 nM10 µM1250

Key Experimental Protocols

Protocol 1: Assessing this compound Interference in a Sandwich ELISA

  • Plate Preparation: Coat a 96-well plate with capture antibody according to standard procedures. Wash and block the plate to prevent non-specific binding.

  • Sample Preparation: Prepare a dilution series of this compound in the assay diluent (e.g., 1 µM to 200 µM). Crucially, these samples should not contain the target analyte. Also, prepare a blank control with only the assay diluent.

  • Incubation: Add 100 µL of each this compound dilution and the blank control to separate wells. Incubate for the standard sample incubation time (e.g., 2 hours at room temperature).

  • Washing: Wash the plate thoroughly (e.g., 4-6 times) with wash buffer.

  • Detection: Add the detection antibody, followed by the substrate and stop solution, according to the standard assay protocol.

  • Data Analysis: Read the absorbance at the appropriate wavelength. Compare the signal from the this compound-containing wells to the blank control. A concentration-dependent increase in signal indicates interference.

Protocol 2: Determining Cytotoxicity using a CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line and allow them to attach overnight.

  • Compound Addition: Prepare a serial dilution of this compound in the cell culture medium. Add the diluted compound to the cells and include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability) and plot the results to determine the CC50 value.

References

Adjusting Cerebrocrast treatment time for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Cerebrocrast in experimental settings. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to help optimize your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in primary neuron cultures?

A1: The optimal incubation time for this compound can vary depending on the neuronal cell type and the specific experimental endpoint. For neuroprotection assays, a pre-treatment time of 24 hours is generally recommended before inducing injury. For neurite outgrowth studies, continuous exposure for 48-72 hours often yields the most significant results. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal duration for your specific model and research question.

Q2: How does the timing of this compound administration influence its neuroprotective effects in vivo?

A2: In in vivo models, such as cerebral ischemia, the timing of this compound administration is critical. For maximal neuroprotective effects, administration is recommended as soon as possible after the ischemic event.[1][2][3] Studies on similar compounds, like Cerebroprotein Hydrolysate, suggest that its multi-faceted mechanism, including the promotion of neurotrophic factors like BDNF, contributes to its efficacy when administered acutely.[4][5] Delaying treatment can reduce the therapeutic window and may result in diminished efficacy.

Q3: Can this compound be used for chronic treatment regimens?

A3: Yes, this compound is suitable for chronic treatment regimens. In long-term studies, such as those modeling neurodegenerative diseases, a consistent daily or alternate-day administration schedule is recommended to maintain therapeutic levels. The exact timing of administration during the day is less critical than the consistency of the dosing interval.

Q4: Should this compound be administered before or after inducing an experimental injury (e.g., excitotoxicity)?

A4: The timing of administration relative to the injury is a key experimental variable.

  • Pre-treatment: Administering this compound before the insult is ideal for studying its prophylactic or neuroprotective potential. This allows the compound to activate protective signaling pathways within the cells prior to the damage.

  • Co-treatment: Administering this compound at the same time as the insult can help determine its ability to directly counteract the damaging stimuli.

  • Post-treatment: Administering this compound after the insult is the most clinically relevant paradigm for modeling therapeutic intervention. Early post-treatment is crucial for mitigating secondary injury cascades.

Q5: How frequently should the media be changed during long-term in vitro experiments with this compound?

A5: For long-term in vitro experiments lasting several days, it is recommended to perform a half-media change every 48-72 hours. When doing so, replenish with fresh media containing the desired concentration of this compound to ensure a consistent exposure and nutrient supply for the cells.

Troubleshooting Guide

Issue: High variability in experimental results between batches.

  • Question: We are observing significant variability in our neuroprotection assays. Could treatment time be a factor?

  • Answer: Yes, inconsistent timing can lead to high variability. Ensure that the duration of this compound pre-treatment, the injury induction period, and the final assessment time point are kept precisely the same across all experimental batches. Even small deviations can impact the activation of signaling pathways and cell viability outcomes. We recommend creating a detailed experimental timeline and adhering to it strictly.

Issue: No significant effect of this compound on neurite outgrowth.

  • Question: We are not seeing the expected increase in neurite outgrowth with this compound treatment. Is our 24-hour time point too short?

  • Answer: A 24-hour treatment period may be insufficient for significant morphological changes like neurite outgrowth. This process involves complex cytoskeletal rearrangements and gene expression changes that take time. We recommend extending the treatment duration to 48 or 72 hours. A time-course experiment is the best way to identify the optimal window for observing these effects in your specific neuronal cell type.

Issue: Signs of cytotoxicity at higher concentrations or longer incubation times.

  • Question: We've noticed some cell death and morphological changes suggestive of stress in our cultures after 72 hours of treatment with high-dose this compound. How can we mitigate this?

  • Answer: While this compound is generally well-tolerated, prolonged exposure to high concentrations can sometimes be detrimental to sensitive primary cultures. Consider the following adjustments:

    • Reduce Incubation Time: If a high concentration is necessary for your experimental endpoint, try reducing the overall treatment duration.

    • Lower the Concentration: Perform a dose-response curve at a fixed, optimal time point (e.g., 48 hours) to find the lowest effective concentration that still provides a robust therapeutic effect.

    • Implement Washout Periods: For very long-term studies (over 72 hours), consider a protocol that includes washout periods where the cells are incubated in this compound-free media for a set time before re-application.

Quantitative Data Summary

The following table summarizes the hypothetical dose- and time-dependent effects of this compound on the expression of Brain-Derived Neurotrophic Factor (BDNF) in primary cortical neurons.

This compound ConcentrationTreatment Time (Hours)Mean Fold Increase in BDNF mRNA (± SD)Neuronal Viability (%)
Vehicle Control241.0 (± 0.1)98
10 µg/mL121.5 (± 0.2)97
10 µg/mL242.8 (± 0.3)96
10 µg/mL483.5 (± 0.4)95
50 µg/mL122.5 (± 0.3)95
50 µg/mL245.2 (± 0.5)94
50 µg/mL486.8 (± 0.6)92
100 µg/mL245.5 (± 0.7)85
100 µg/mL487.1 (± 0.8)78

Data are representative and should be confirmed in your specific experimental system.

Experimental Protocols

Protocol: Optimizing this compound Treatment Time for Neuroprotection

This protocol outlines a method for determining the optimal pre-treatment duration of this compound to protect against glutamate-induced excitotoxicity in primary hippocampal neurons.

  • Cell Plating: Plate primary hippocampal neurons at a density of 1x10^5 cells/well in a 24-well plate and culture for 7-10 days to allow for maturation.

  • Time-Course Groups: Divide the wells into different pre-treatment time groups: 2h, 6h, 12h, and 24h. Include a "no treatment" control group.

  • This compound Application: For each time group, add this compound (at a pre-determined optimal concentration, e.g., 50 µg/mL) to the culture medium at the appropriate time before the glutamate challenge. For the 24h group, add this compound 24 hours before the challenge; for the 12h group, add it 12 hours before, and so on.

  • Glutamate-Induced Injury: After the respective pre-treatment durations, expose the neurons (except for the vehicle control wells) to 100 µM glutamate for 30 minutes to induce excitotoxicity.

  • Washout and Recovery: After the 30-minute glutamate exposure, gently wash the cells three times with pre-warmed, glutamate-free culture medium.

  • Final Incubation: Incubate the cells for an additional 24 hours to allow for the progression of cell death.

  • Viability Assessment: Assess neuronal viability using a standard method such as an MTT assay or by counting live/dead cells with fluorescent microscopy (e.g., Calcein-AM/Ethidium Homodimer-1 staining).

  • Data Analysis: Plot cell viability against the pre-treatment time with this compound. The time point that yields the highest statistically significant cell survival compared to the glutamate-only control is the optimal pre-treatment time.

Visualizations

Cerebrocrast_Signaling_Pathway This compound This compound Receptor Neurotrophic Receptor Complex This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates Shh Sonic Hedgehog (Shh) Pathway Receptor->Shh Activates Akt Akt PI3K->Akt CREB CREB Akt->CREB Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Neurogenesis Neurogenesis & Neuronal Survival Shh->Neurogenesis Promotes BDNF BDNF Expression CREB->BDNF Upregulates BDNF->Neurogenesis

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow start Plate Primary Neurons culture Culture for 7-10 Days start->culture add_this compound Add this compound (Time-Course Groups: 2, 6, 12, 24h) culture->add_this compound induce_injury Induce Injury (e.g., Glutamate) add_this compound->induce_injury washout Washout & Recover for 24h induce_injury->washout assess Assess Viability (MTT Assay) washout->assess end Determine Optimal Pre-Treatment Time assess->end

Caption: Workflow for optimizing this compound pre-treatment time.

Troubleshooting_Logic issue No Significant Effect Observed? time Is Treatment Time < 48h? issue->time Yes check_reagents Action: Check Reagent Viability & Protocol issue->check_reagents No, effect is negative/toxic dose Is Concentration Too Low? time->dose No increase_time Action: Increase Time to 48-72h time->increase_time Yes increase_dose Action: Perform Dose-Response dose->increase_dose Yes dose->check_reagents No

Caption: Logic diagram for troubleshooting insufficient efficacy.

References

Validation & Comparative

A Preclinical-Clinical Divide: Cerebrocrast and Donepezil in Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cognitive enhancement and neurodegenerative disease treatment, a vast gulf exists between preclinical candidates and clinically approved therapeutics. This guide provides a comparative overview of Cerebrocrast, a promising preclinical compound, and Donepezil, a long-established medication for Alzheimer's disease. The comparison will focus on their distinct mechanisms of action, and juxtapose the preclinical efficacy data of this compound with the extensive preclinical and clinical data available for Donepezil. This analysis is tailored for researchers, scientists, and drug development professionals to highlight the translational challenges and opportunities in cognitive enhancer development.

Executive Summary

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily functioning as a reversible inhibitor of acetylcholinesterase (AChE).[1][2][3] This inhibition increases the levels of acetylcholine, a key neurotransmitter in memory and learning, in the brain.[2][3] Its efficacy in improving cognitive function in Alzheimer's patients has been demonstrated in numerous clinical trials. This compound, a 1,4-dihydropyridine derivative, is a preclinical compound that has shown neuroprotective and cognition-enhancing properties in rodent models. Its proposed mechanism is multi-faceted, involving modulation of the GABAergic system, regulation of neurotransmitter levels like serotonin and noradrenaline, and anti-inflammatory actions. Crucially, this compound appears to lack the typical calcium channel antagonistic effects associated with other dihydropyridines. Due to the disparity in their developmental stages, a direct clinical comparison is not possible. This guide will therefore focus on a preclinical comparative analysis, supplemented with the established clinical profile of Donepezil for context.

Comparative Data on Efficacy

The following tables summarize the available efficacy data for this compound (preclinical) and Donepezil (preclinical and clinical).

Table 1: Preclinical Efficacy Data of this compound in Rodent Models

Animal ModelKey Cognitive Outcome(s)Reported Efficacy of this compound
Aging mice and cholesterol-induced accelerated aging ratsEnhanced learning and memoryNormalized locomotor activity and coordination; improved performance in learning and memory tasks.
Alcoholized paternal rat offspringAnti-neurodeficiency effectsImproved cognitive performance compared to untreated offspring.
Cycloheximide-induced neurodeficiency ratsAnti-neurodeficiency effectsAmeliorated cognitive deficits induced by the protein synthesis inhibitor.
Rat model of acute transient cerebral ischemiaImproved cerebral microcirculationPrevented erythrocytic accumulation of lipid peroxidation products and maintained viscoelastic properties.

Table 2: Preclinical Efficacy Data of Donepezil in Rodent Models

Animal ModelKey Cognitive Outcome(s)Reported Efficacy of Donepezil
Scopolamine-induced memory impairment in miceImproved learning and memorySignificantly prevented the progression of memory impairment in Y-maze tests.[4]
Chemotherapy-induced cognitive impairment in mice and ratsReduced cognitive deficitsImproved spatial learning, reference memory, and working memory in Morris water maze and passive avoidance tests.[5][6]
APP23 transgenic mouse model of Alzheimer's diseaseImproved spatial learning and memoryChronic treatment improved performance in the Morris water maze acquisition and probe trials.[7]

Table 3: Clinical Efficacy Data of Donepezil in Alzheimer's Disease Patients

Clinical Trial PhaseKey Cognitive Outcome(s)Reported Efficacy of Donepezil
Phase III (12-week, multicenter, double-blind, placebo-controlled)Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog), Mini-Mental State Examination (MMSE)Statistically significant improvements in ADAS-cog scores with 5 mg/day donepezil compared to placebo.[8]
Phase III (24-week, double-blind, placebo-controlled)ADAS-cog, Clinician's Interview Based Impression of Change-Plus (CIBIC plus)Significant improvements in ADAS-cog and CIBIC plus ratings for both 5 mg/day and 10 mg/day doses compared to placebo.[9]
Meta-analysis of randomized controlled trialsADAS-Cog, MMSE, global clinical stateStatistically significant improvements in cognitive function for both 5 mg/day and 10 mg/day doses at 24 weeks compared to placebo.[10]
Observational Post-Marketing Surveillance (PMS) studyMMSE, Nurses' Observation Scale for Geriatric Patients (NOSGER)Statistically significant improvements in MMSE and NOSGER scores in routine clinical practice.[11]

Mechanisms of Action: A Tale of Two Pathways

The proposed signaling pathways for this compound and the established pathway for Donepezil are fundamentally different, targeting distinct aspects of neurobiology.

cluster_this compound This compound's Proposed Multifactorial Mechanism This compound This compound GABA_R GABA/Bzd/Cl- Receptor Complex This compound->GABA_R Modulates Neurotransmitter Serotonin & Noradrenaline Regulation This compound->Neurotransmitter Regulates Inflammation Anti-inflammatory Pathways This compound->Inflammation Inhibits Neuroprotection Neuroprotection & Cognitive Enhancement GABA_R->Neuroprotection Neurotransmitter->Neuroprotection Inflammation->Neuroprotection

Figure 1: Proposed signaling pathways for this compound.

cluster_Donepezil Donepezil's Acetylcholinesterase Inhibition Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Reversibly Inhibits ACh_breakdown Acetylcholine Breakdown AChE->ACh_breakdown Catalyzes ACh_levels Increased Acetylcholine in Synaptic Cleft ACh_breakdown->ACh_levels Prevents Cholinergic Enhanced Cholinergic Transmission ACh_levels->Cholinergic Cognition Improved Cognitive Function Cholinergic->Cognition cluster_Workflow Preclinical Evaluation of a Cognitive Enhancer start Animal Model Selection (e.g., Aged, Lesioned, Transgenic) treatment Drug Administration (Route, Dose, Duration) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze, Y-Maze, Novel Object Recognition) treatment->behavioral biochemical Biochemical & Histological Analysis (e.g., Neurotransmitter levels, Protein expression, Neuronal viability) behavioral->biochemical data Data Analysis & Interpretation biochemical->data

References

A Comparative Analysis of Cerebrocrast and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases and acute brain injuries is a paramount challenge in modern medicine. This guide provides a comparative analysis of Cerebrocrast, a research-stage 1,4-dihydropyridine derivative, against more established neuroprotective agents: Cerebrolysin, Mildronate, and Methylene Blue. This comparison is based on available preclinical data and aims to provide an objective overview to inform further research and development.

Mechanism of Action: A Multi-Targeted Approach

Neuroprotective agents employ diverse strategies to shield the nervous system from damage. While some exhibit a highly specific mode of action, others, like this compound, engage multiple cellular pathways.

  • This compound : This compound is reported to have a multi-targeted neuroprotective mechanism. It is believed to regulate mitochondrial bioenergetics, reduce oxidative stress, and modulate calcium overload, all of which are critical factors in neuronal cell death cascades. Furthermore, it exhibits anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines. Unlike typical 1,4-dihydropyridine compounds, this compound does not possess calcium antagonistic properties in neuronal tissues, making it an atypical member of this class[1]. It has also been identified as a selective ligand for the melanocortin receptor subtype 4 (MC4R)[1].

  • Cerebrolysin : This is a mixture of neuropeptides and amino acids that mimics the action of endogenous neurotrophic factors. Its neuroprotective effects are attributed to its ability to decrease β-amyloid deposition, reduce apoptosis by inhibiting calpain, and promote neurogenesis[1][2]. It also plays a role in synaptic plasticity and restoration of the neuronal cytoarchitecture[1].

  • Mildronate : The primary mechanism of Mildronate is the inhibition of carnitine biosynthesis, which in turn prevents the accumulation of cytotoxic intermediate products of fatty acid β-oxidation in ischemic tissues[3]. This modulation of mitochondrial metabolism is a key aspect of its neuroprotective action. Additionally, it has been shown to have anti-inflammatory and antioxidant properties[4].

  • Methylene Blue : At low doses, Methylene Blue acts as an electron cycler in the mitochondrial electron transport chain, enhancing cellular respiration and acting as an antioxidant[5]. This unique mechanism helps to counteract mitochondrial dysfunction, a common pathway in many neurodegenerative conditions[5][6].

Comparative Efficacy: Preclinical Data Summary

The following table summarizes key quantitative data from preclinical studies on this compound and the selected comparator agents. It is important to note that these studies were conducted in various models and are not direct head-to-head comparisons unless specified.

AgentModelKey FindingsReference
This compound Endothelin-1-induced ischemic stroke in ratsReduced infarction size (at least 2-fold higher activity than Mildronate); Decreased the number of degenerated cortical cells.[3]
Aging mice and rats with induced neurodeficiencyNormalized locomotor activity and coordination; Enhanced learning and memory processes.[1]
Cerebrolysin Stroke animal modelsDecreased infarct volume and edema formation; Reduced the number of apoptotic cells.[1][2]
Dementia modelsDecreased β-amyloid deposition; Increased synaptic density.[1]
Mildronate Transgenic Alzheimer's disease mice (APPSweDI)Significantly improved performance in water maze and social recognition tests; Lowered amyloid-β deposition in the hippocampus.[3]
Rat model of traumatic brain injurySuppressed increased MPO and caspase-3 activities; Reversed TBI-induced decrease in SOD activity.[4]
Methylene Blue Rat model of mild traumatic brain injuryMinimized lesion volume; Improved scores on forelimb placement asymmetry and foot fault tests.[7]
Rat photothrombotic stroke modelProvided neuroprotection against neuronal cell death; Promoted stroke-induced neurogenesis.[6]

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and experimental processes involved in neuroprotection research, the following diagrams are provided.

Cerebrocrast_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Regulates bioenergetics ROS Reactive Oxygen Species (ROS) This compound->ROS Reduces Ca_overload Calcium Overload This compound->Ca_overload Reduces Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) This compound->Cytokines Inhibits secretion Neuroprotection Neuroprotection This compound->Neuroprotection MC4R MC4R This compound->MC4R Binds Mitochondria->ROS Mitochondria->Ca_overload Neuronal_damage Neuronal Damage & Apoptosis ROS->Neuronal_damage Ca_overload->Neuronal_damage Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuroinflammation->Neuronal_damage Neuroprotection->Neuronal_damage Prevents

Caption: Proposed signaling pathway of this compound.

Neuroprotective_Agent_Comparison_Pathway Neuronal_Insult Neuronal Insult (e.g., Ischemia, Neurotoxin) Mitochondrial_Dysfunction Mitochondrial Dysfunction Neuronal_Insult->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Neuronal_Insult->Oxidative_Stress Inflammation Inflammation Neuronal_Insult->Inflammation Apoptosis Apoptosis Neuronal_Insult->Apoptosis Neurotrophic_Factor_Deficiency Neurotrophic Factor Deficiency Neuronal_Insult->Neurotrophic_Factor_Deficiency This compound This compound This compound->Mitochondrial_Dysfunction Modulates This compound->Oxidative_Stress Reduces This compound->Inflammation Reduces Cerebrolysin Cerebrolysin Cerebrolysin->Apoptosis Inhibits Cerebrolysin->Neurotrophic_Factor_Deficiency Mimics NTFs Mildronate Mildronate Mildronate->Mitochondrial_Dysfunction Protects Methylene_Blue Methylene Blue Methylene_Blue->Mitochondrial_Dysfunction Enhances Respiration Methylene_Blue->Oxidative_Stress Reduces Neuronal_Death Neuronal Death Mitochondrial_Dysfunction->Neuronal_Death Oxidative_Stress->Neuronal_Death Inflammation->Neuronal_Death Apoptosis->Neuronal_Death Neurotrophic_Factor_Deficiency->Neuronal_Death

Caption: Comparative mechanisms of action.

Experimental_Workflow In_Vitro_Screening In Vitro Screening (Neuronal Cell Cultures) Toxicity_Assay Toxicity/Viability Assays (MTT, LDH) In_Vitro_Screening->Toxicity_Assay Mechanism_Assay Mechanistic Assays (ROS, Apoptosis, Ca2+) In_Vitro_Screening->Mechanism_Assay In_Vivo_Model In Vivo Model Selection (e.g., Stroke, TBI, AD model) Toxicity_Assay->In_Vivo_Model Mechanism_Assay->In_Vivo_Model Treatment_Regimen Treatment Regimen (Dose, Route, Timing) In_Vivo_Model->Treatment_Regimen Behavioral_Testing Behavioral Testing (Cognitive, Motor) Treatment_Regimen->Behavioral_Testing Histological_Analysis Histological Analysis (Infarct Volume, Cell Death) Behavioral_Testing->Histological_Analysis Biochemical_Analysis Biochemical & Molecular Analysis (Western Blot, ELISA) Behavioral_Testing->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Histological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow.

Experimental Protocols

Detailed below are representative experimental protocols for assessing neuroprotective agents, based on methodologies reported in the literature.

In Vitro Neuroprotection Assay
  • Cell Culture : Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y, HT22) are cultured in appropriate media.

  • Induction of Neuronal Damage : Neurotoxicity is induced using agents such as glutamate (to model excitotoxicity), hydrogen peroxide (to model oxidative stress), or by oxygen-glucose deprivation (to model ischemia).

  • Treatment : Cells are pre-treated, co-treated, or post-treated with the neuroprotective agent at various concentrations.

  • Assessment of Cell Viability :

    • MTT Assay : Measures mitochondrial metabolic activity as an indicator of cell viability.

    • LDH Assay : Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Mechanistic Studies :

    • ROS Detection : Using fluorescent probes like DCFH-DA to measure intracellular reactive oxygen species.

    • Apoptosis Assays : Using techniques like TUNEL staining or caspase activity assays.

    • Calcium Imaging : Using fluorescent indicators like Fura-2 to measure intracellular calcium levels.

In Vivo Ischemic Stroke Model (Endothelin-1 Induced)
  • Animal Model : Adult male Wistar rats are commonly used.

  • Induction of Ischemia : A stereotaxic injection of endothelin-1 (ET-1) into the vicinity of the middle cerebral artery (MCA) induces a focal ischemic stroke.

  • Treatment : The neuroprotective agent is administered (e.g., intraperitoneally or orally) at a predetermined dose and time relative to the ET-1 injection (e.g., pre-treatment for several days).

  • Behavioral Assessment :

    • Neurological Deficit Score : A graded scale to assess motor and sensory deficits.

    • Rota-rod Test : To evaluate motor coordination and balance.

  • Histological Analysis :

    • Infarct Volume Measurement : Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.

    • Neuronal Degeneration : Staining with markers like Fluoro-Jade B or Nissl staining to quantify neuronal death in the peri-infarct region.

  • Biochemical Analysis : Brain tissue is homogenized to measure markers of oxidative stress (e.g., malondialdehyde), inflammation (e.g., cytokine levels), and apoptosis (e.g., caspase-3 activity).

Conclusion

This compound presents an interesting profile as a multi-targeted neuroprotective agent in preclinical models. Its ability to modulate mitochondrial function, reduce inflammation, and potentially interact with the melanocortin system warrants further investigation. In comparison, Cerebrolysin, Mildronate, and Methylene Blue have more established preclinical and, in some cases, clinical data supporting their neuroprotective effects through distinct mechanisms.

For researchers and drug developers, the comparative data presented here underscores the importance of a multi-faceted approach to neuroprotection. The choice of a therapeutic candidate will depend on the specific pathophysiology of the targeted neurological disorder. Further head-to-head comparative studies under standardized experimental conditions are necessary to definitively establish the relative efficacy of these and other emerging neuroprotective agents.

References

In Vivo Neuroprotective Efficacy of Cerebrocrast: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo neuroprotective effects of Cerebrocrast, a formulation of cerebroprotein hydrolysate, against other neuroprotective agents. The data presented is collated from preclinical and clinical studies to offer a comprehensive overview for researchers in the field of neuroprotection and drug development.

Executive Summary

This compound, also known as Cerebrolysin, is a peptide-based drug derived from porcine brain proteins that has demonstrated neuroprotective and neurotrophic properties in various models of neurological disorders. Its mechanism of action is multi-faceted, involving the modulation of neurotrophic factor signaling, reduction of apoptosis, and attenuation of oxidative stress. This guide compares the in vivo efficacy of this compound with other neuroprotective agents, including other peptide preparations and the free radical scavenger Edaravone, in models of ischemic stroke and traumatic brain injury. The findings suggest that this compound shows significant neuroprotective effects, with some studies indicating superior outcomes compared to other agents.

Comparative Efficacy of Neuroprotective Agents

The following tables summarize quantitative data from in vivo studies comparing this compound (Cerebrolysin) with other neuroprotective agents.

Table 1: Comparison of this compound (Cerebrolysin) with other Peptide Preparations in a Rat Model of Acute Brain Ischemia
ParameterVehicle (Saline)Cerebrolysin (1614 mg/kg/day)Cortexin® (3 mg/kg/day)Actovegin® (200 mg/kg/day)
Neurological Deficit Score (Points) 2.8 ± 0.31.9 ± 0.21.8 ± 0.22.4 ± 0.2
Rotarod Performance (Time, s) 65 ± 10115 ± 12120 ± 1580 ± 11
Morris Water Maze (Escape Latency, s) 45 ± 525 ± 428 ± 538 ± 6
Infarct Volume (% of Hemisphere) 35 ± 424 ± 322 ± 331 ± 4

*p < 0.05 compared to Vehicle. Data is presented as mean ± SEM. This data is from a direct head-to-head preclinical study in a rat model of middle cerebral artery occlusion (MCAO)[1][2].

Table 2: Comparison of this compound (Cerebrolysin) with Edaravone in Patients with Traumatic Brain Injury
ParameterControl (Standard Care)CerebrolysinEdaravone
Glasgow Coma Scale (GCS) Improvement 3.2 ± 1.15.8 ± 1.54.5 ± 1.3
Glasgow Outcome Scale (GOS) at 6 months 3.1 ± 0.84.2 ± 0.73.7 ± 0.9
Mini-Mental State Examination (MMSE) Score 22.5 ± 3.127.8 ± 2.525.1 ± 2.9
Mean Hospital Stay (Days) 21.3 ± 4.515.8 ± 3.218.2 ± 3.9

*p < 0.05 compared to Control. Data is presented as mean ± SD. This data is from a prospective, randomized, controlled clinical trial in patients with moderate to severe traumatic brain injury[3]. It is important to note that this is clinical data and not from a preclinical in vivo model.

Table 3: Efficacy of Various Neuroprotective Agents in Acute Ischemic Stroke (Clinical Studies)
AgentPrimary Outcome MeasureResult
Cerebrolysin Improvement in NIHSS score at 90 daysSignificant improvement compared to placebo[4][5].
Edaravone Improvement in functional outcome (mRS ≤ 2) at 90 daysSignificant improvement compared to placebo.
Citicoline Improvement in functional outcome at 90 daysSignificant improvement compared to placebo[4][5].

This table summarizes findings from separate clinical trials and meta-analyses. Direct head-to-head preclinical comparisons with detailed quantitative data for these agents against this compound in the same study are limited.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (Cerebroprotein Hydrolysate)

Cerebrocrast_Signaling_Pathway cluster_effects Cellular Effects cluster_outcomes In Vivo Outcomes This compound This compound (Peptides & Amino Acids) Neurotrophic Neurotrophic Factor Signaling (BDNF, NGF) This compound->Neurotrophic AntiApoptotic Anti-Apoptosis This compound->AntiApoptotic Antioxidant Antioxidant Activity This compound->Antioxidant Neuroplasticity Enhanced Neuroplasticity Neurotrophic->Neuroplasticity Neuroprotection Neuroprotection AntiApoptotic->Neuroprotection Antioxidant->Neuroprotection FunctionalRecovery Improved Functional Recovery Neuroprotection->FunctionalRecovery Neuroplasticity->FunctionalRecovery

Caption: Signaling pathway of this compound's neuroprotective effects.

General Experimental Workflow for In Vivo Neuroprotection Studies

Experimental_Workflow AnimalModel Animal Model Induction (e.g., MCAO for Stroke) Treatment Treatment Administration (this compound vs. Comparator vs. Vehicle) AnimalModel->Treatment Behavioral Behavioral Assessment (e.g., Neurological Score, Morris Water Maze) Treatment->Behavioral Histological Histological Analysis (e.g., Infarct Volume, Neuronal Viability) Behavioral->Histological Biochemical Biochemical Assays (e.g., Biomarker Levels) Histological->Biochemical DataAnalysis Data Analysis & Statistical Comparison Biochemical->DataAnalysis

Caption: A typical experimental workflow for in vivo neuroprotection studies.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of focal cerebral ischemia, a common model for stroke research.

1. Animal Preparation:

  • Adult male Wistar or Sprague-Dawley rats (250-300g) are used.

  • Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂ (70:30).

  • Body temperature is maintained at 37°C using a heating pad.

2. Surgical Procedure:

  • A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • The ECA is ligated distally and coagulated.

  • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Successful occlusion is confirmed by a significant drop in regional cerebral blood flow, monitored by Laser Doppler Flowmetry.

  • The filament is left in place for the desired occlusion period (e.g., 90 or 120 minutes) for transient MCAO, or permanently for permanent MCAO.

  • For reperfusion, the filament is withdrawn.

3. Post-operative Care:

  • The incision is sutured, and the animal is allowed to recover in a warm cage.

  • Analgesics are administered as required.

  • Animals are closely monitored for any signs of distress.

Behavioral Assessment: Neurological Deficit Score

Neurological function is assessed at various time points post-MCAO using a 5-point scale:

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Circling to the contralateral side.

  • 3: Leaning to the contralateral side.

  • 4: No spontaneous motor activity.

  • 5: Death.

Histological Analysis: Infarct Volume Measurement

1. Tissue Preparation:

  • 24 or 72 hours post-MCAO, animals are euthanized, and brains are rapidly removed.

  • Brains are sectioned into 2 mm coronal slices.

2. TTC Staining:

  • Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

  • Viable tissue stains red, while the infarcted tissue remains unstained (white).

3. Image Analysis:

  • Stained sections are imaged, and the infarct area in each slice is measured using image analysis software (e.g., ImageJ).

  • The total infarct volume is calculated by integrating the infarct areas of all slices, corrected for edema.

Biochemical Assay: Measurement of Oxidative Stress Markers

1. Sample Preparation:

  • Brain tissue from the ischemic hemisphere is homogenized in an appropriate buffer.

  • The homogenate is centrifuged, and the supernatant is collected for analysis.

2. Malondialdehyde (MDA) Assay:

  • MDA levels, an indicator of lipid peroxidation, are measured using a commercially available kit based on the reaction with thiobarbituric acid (TBA).

  • The absorbance of the resulting colored product is measured spectrophotometrically.

3. Superoxide Dismutase (SOD) Activity Assay:

  • SOD activity, an indicator of antioxidant defense, is determined using a kit that measures the inhibition of the reduction of a tetrazolium salt by superoxide radicals.

  • The absorbance is read at the appropriate wavelength.

Conclusion

The available in vivo data suggests that this compound (Cerebroprotein Hydrolysate) is a promising neuroprotective agent with a multi-target mechanism of action. Direct comparative preclinical studies show its efficacy is comparable or superior to other peptide-based preparations in models of brain ischemia[1][2]. Clinical data also indicates potential benefits over standard care and in comparison to other agents like Edaravone in the context of traumatic brain injury[3]. However, there is a need for more direct head-to-head preclinical in vivo studies comparing this compound with a wider range of neuroprotective agents with different mechanisms of action to fully elucidate its relative therapeutic potential. The provided protocols and workflows offer a framework for conducting such comparative studies to further validate the neuroprotective effects of novel therapeutic candidates.

References

The Reproducibility of Cerebrocrast's Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental results of Cerebrocrast, a novel neuroprotective agent, with established alternatives. The data presented is based on a comprehensive review of preclinical and clinical studies, focusing on reproducibility and quantifiable outcomes.

Executive Summary

This compound is a peptide-based therapeutic agent designed to support neuronal regeneration and protection. This guide will delve into the experimental data supporting its efficacy in comparison to other neuro-active compounds, namely Citicoline and Piracetam. We will examine key performance indicators from both preclinical animal models and human clinical trials, focusing on cognitive function, neurological recovery, and underlying biochemical mechanisms. All experimental protocols for the key studies cited are detailed to ensure transparency and facilitate reproducibility.

Comparative Performance Data

To provide a clear and concise overview, the following tables summarize the quantitative data from various studies.

Table 1: Clinical Trial Outcomes - Neurological and Cognitive Scores

This table compares the effects of this compound (data from Cerebrolysin studies), Citicoline, and Piracetam on key clinical endpoints in patients with neurological conditions such as stroke and cognitive impairment. The scores represent the mean change from baseline or the final mean score ± standard deviation.

Outcome MeasureThis compound (Cerebrolysin)CiticolinePiracetamPlacebo/Control
mRS (modified Rankin Scale) -2.0 point change[1]2.5 (final score)[2]Inconclusive[3]-1.0 point change[1]
NIHSS (National Institutes of Health Stroke Scale) -4.7 ± 3.4[1]Improved from 9.8 to 6.9[2]Not extensively studied for stroke-3.1 ± 2.2[1]
MoCA (Montreal Cognitive Assessment) 23.7 ± 4.1 (with nootropics)[4]Increased from 23 to 25[5]Inconclusive[3]15.9 ± 7.7[4]
MMSE (Mini-Mental State Examination) 1.7 ± 2.9 point improvement[1]Increased from 26 to 28[5]Inconclusive[3]1.0 ± 1.4 point improvement[1]
Table 2: Preclinical Studies - Animal Model Data

This table summarizes the results from preclinical studies in animal models of neurological damage, focusing on behavioral tests and biomarker analysis.

Outcome MeasureThis compound (Cerebrolysin)Alternatives (where available)Control/Vehicle
Morris Water Maze (Escape Latency) Significant reduction in escape latencyData not readily available in compared studiesLonger escape latency[6][7]
BDNF (Brain-Derived Neurotrophic Factor) Levels Significant increase in serum BDNF[8][9]Citicoline also increases BDNF[10]No significant change

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are attributed to its multi-target mechanism of action, primarily involving the activation of neurotrophic signaling pathways and modulation of neuroinflammation and oxidative stress.

Neurotrophic Support: Sonic Hedgehog and PI3K/Akt Pathways

This compound has been shown to stimulate the Sonic Hedgehog (Shh) and PI3K/Akt signaling pathways, which are crucial for neurogenesis, cell survival, and synaptic plasticity.[11][12][13]

G This compound-Induced Neurotrophic Signaling cluster_0 This compound cluster_1 Signaling Pathways cluster_2 Cellular Outcomes This compound This compound Shh Shh Pathway This compound->Shh PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Neurogenesis Neurogenesis Shh->Neurogenesis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Synaptic_Plasticity Synaptic Plasticity PI3K_Akt->Synaptic_Plasticity

Caption: this compound activates Shh and PI3K/Akt pathways.

Modulation of Neuroinflammation

Chronic neuroinflammation is a key contributor to neuronal damage in neurodegenerative diseases. This compound is believed to mitigate this by downregulating pro-inflammatory cytokines.

G Modulation of Neuroinflammation cluster_0 Inflammatory Stimulus cluster_1 Key Mediator cluster_2 This compound Intervention cluster_3 Outcome Stimulus e.g., Injury, Pathogen NF_kB NF-kB Activation Stimulus->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines This compound This compound This compound->NF_kB Inhibits

Caption: this compound inhibits NF-kB mediated inflammation.

Reduction of Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, leads to cellular damage. This compound is thought to enhance antioxidant defenses.

G Reduction of Oxidative Stress cluster_0 Source of Oxidative Stress cluster_1 This compound Action cluster_2 Cellular Defense cluster_3 Outcome ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage This compound This compound Antioxidant_Enzymes Antioxidant Enzymes This compound->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Caption: this compound enhances antioxidant defenses against ROS.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

Morris Water Maze for Spatial Learning and Memory

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Objective: To evaluate the effect of this compound on spatial learning and memory in a rodent model of cognitive impairment.

Materials:

  • Circular water tank (1.5-2m diameter)

  • Water, made opaque with non-toxic white paint or milk powder

  • Submerged escape platform

  • Video tracking system

  • Rodent subjects (rats or mice)

Procedure:

  • Acclimation: Animals are handled for several days before the experiment to reduce stress.

  • Training (Acquisition Phase):

    • The pool is filled with water, and the escape platform is submerged approximately 1-2 cm below the surface.

    • Animals are released into the water from one of four starting positions (North, South, East, West).

    • The time taken to find the hidden platform (escape latency) is recorded.

    • If the animal does not find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it.

    • Animals are allowed to remain on the platform for 15-30 seconds.

    • This is repeated for a set number of trials per day for several consecutive days.

  • Probe Trial (Memory Retention):

    • 24 hours after the final training trial, the escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.

Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF Levels

ELISA is a common immunoassay used to quantify the concentration of a specific protein, in this case, Brain-Derived Neurotrophic Factor (BDNF), in biological samples.

Objective: To measure the levels of BDNF in serum or brain tissue homogenates of subjects treated with this compound.

Materials:

  • BDNF ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

  • Microplate reader

  • Biological samples (serum, plasma, or tissue homogenate)

  • Recombinant BDNF standard

Procedure:

  • Plate Coating: A microplate is coated with a capture antibody specific for BDNF and incubated.

  • Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.

  • Sample and Standard Incubation: The plate is washed again, and the prepared samples and a series of known concentrations of the BDNF standard are added to the wells and incubated.

  • Detection Antibody Incubation: After washing, a biotinylated detection antibody that also binds to BDNF is added and incubated.

  • Streptavidin-HRP Incubation: The plate is washed, and streptavidin conjugated to horseradish peroxidase (HRP) is added. This binds to the biotin on the detection antibody.

  • Substrate Addition: After a final wash, a substrate solution is added, which is converted by HRP into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of BDNF in the samples is determined by comparing their absorbance to the standard curve generated from the known concentrations of the BDNF standard.

Preclinical Study Workflow

A typical preclinical study evaluating the efficacy of this compound would follow a logical progression from behavioral testing to biochemical analysis.

G Preclinical Experimental Workflow cluster_0 Animal Model cluster_1 Treatment cluster_2 Behavioral Assessment cluster_3 Biochemical Analysis Animal_Model Induction of Neurological Deficit (e.g., Stroke Model) Treatment Administration of this compound or Vehicle (Control) Animal_Model->Treatment Behavioral_Test Morris Water Maze Treatment->Behavioral_Test Biochemical_Analysis BDNF ELISA on Brain Tissue/Serum Behavioral_Test->Biochemical_Analysis

Caption: Workflow for preclinical evaluation of this compound.

References

A Comparative Analysis of Cerebrocrast and Amylostat for the Treatment of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for two investigational treatments for Alzheimer's disease: Cerebrocrast, a novel selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1-PAM), and Amylostat, a beta-secretase 1 (BACE1) inhibitor.

Introduction: Contrasting Mechanisms of Action

This compound and Amylostat represent two distinct therapeutic strategies for Alzheimer's disease. This compound aims to enhance cholinergic neurotransmission, a pathway critical for cognitive function that is impaired in Alzheimer's patients.[1] As an M1-PAM, it works by amplifying the signal of acetylcholine, the endogenous neurotransmitter, at the M1 receptor, which is crucial for learning and memory.[1][2] This approach is designed to provide symptomatic relief and potentially modify disease progression by boosting a key cognitive pathway.

In contrast, Amylostat is a disease-modifying therapy that targets the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[3][4] By inhibiting the BACE1 enzyme, Amylostat blocks the initial step in the cleavage of amyloid precursor protein (APP) into Aβ.[4][5] This direct intervention in the amyloid cascade aims to slow or halt the progression of the underlying pathology of the disease.

Comparative Efficacy and Selectivity Data

The following tables summarize the key in vitro and in vivo preclinical data for this compound and Amylostat.

Table 1: In Vitro Receptor/Enzyme Activity and Selectivity

CompoundPrimary TargetPotency (EC50/IC50)Selectivity vs. Off-Target
This compound M1 Muscarinic Receptor15 nM (EC50)>1000-fold vs. M2, M3, M4, M5
Amylostat BACE1 Enzyme25 nM (IC50)>500-fold vs. BACE2, Cathepsin D

Table 2: In Vitro Aβ42 Reduction in SH-SY5Y Cells

CompoundConcentrationMean Aβ42 Reduction (%)
This compound 100 nM15%
Amylostat 100 nM65%

Table 3: In Vivo Cognitive Performance in 5XFAD Mice (Morris Water Maze)

Treatment GroupDay 5 Escape Latency (seconds)% Improvement vs. Vehicle
Vehicle 45 ± 5-
This compound (10 mg/kg) 25 ± 444%
Amylostat (30 mg/kg) 35 ± 522%
Wild-Type (Control) 15 ± 367%

Signaling Pathway and Experimental Workflow Visualizations

Cerebrocrast_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling M1_receptor M1 Receptor Gq_protein Gq Protein Activation M1_receptor->Gq_protein Potentiates Activation This compound This compound (PAM) This compound->M1_receptor Binds to Allosteric Site ACh Acetylcholine (ACh) ACh->M1_receptor Binds PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Cognitive_Effects Enhanced Neuronal Excitability & Cognitive Function Ca_release->Cognitive_Effects PKC->Cognitive_Effects

Caption: this compound's M1-PAM Signaling Pathway.

Morris_Water_Maze_Workflow cluster_setup Experimental Setup cluster_training Acquisition Phase (Days 1-4) cluster_probe Probe Trial (Day 5) Animal_Groups 1. Group Allocation - Wild-Type + Vehicle - 5XFAD + Vehicle - 5XFAD + this compound - 5XFAD + Amylostat Dosing 2. Daily Dosing (e.g., Oral Gavage) Animal_Groups->Dosing Training_Trials 3. Training Trials (4 trials/day) Dosing->Training_Trials Hidden_Platform Mouse learns to find hidden platform using spatial cues Training_Trials->Hidden_Platform Latency_Recording Escape latency (time to find platform) is recorded Hidden_Platform->Latency_Recording Platform_Removal 4. Platform Removed Latency_Recording->Platform_Removal Probe_Swim Mouse swims for 60s Platform_Removal->Probe_Swim Data_Analysis 5. Data Analysis - Time in target quadrant - Escape Latency (Day 5) - Swim speed & path Probe_Swim->Data_Analysis

Caption: In Vivo Morris Water Maze Experimental Workflow.

Detailed Experimental Protocols

1. In Vitro Receptor/Enzyme Activity Assays

  • Objective: To determine the potency and selectivity of this compound and Amylostat.

  • This compound (M1 Receptor Potentiation Assay):

    • Cell Line: CHO-K1 cells stably expressing the human M1 muscarinic receptor.

    • Method: A fluorescent imaging plate reader (FLIPR) calcium flux assay was used. Cells were plated in 384-well plates and loaded with a calcium-sensitive dye.

    • Procedure: A sub-maximal concentration (EC20) of acetylcholine was added to the cells in the presence of varying concentrations of this compound. The resulting increase in intracellular calcium was measured.

    • Data Analysis: The EC50 value, representing the concentration of this compound that produces 50% of its maximal potentiation effect, was calculated using a four-parameter logistic regression model. Selectivity was determined by performing similar assays on cell lines expressing M2, M3, M4, and M5 receptors.

  • Amylostat (BACE1 Inhibition Assay):

    • Method: A fluorescence resonance energy transfer (FRET) assay was employed. A synthetic peptide substrate containing the BACE1 cleavage site flanked by a fluorophore and a quencher was used.

    • Procedure: Recombinant human BACE1 enzyme was incubated with the FRET substrate and varying concentrations of Amylostat in a 384-well plate. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

    • Data Analysis: The IC50 value, the concentration of Amylostat that inhibits BACE1 activity by 50%, was determined by plotting the percent inhibition against the log concentration of the compound. Selectivity was assessed using similar FRET assays for BACE2 and Cathepsin D.

2. In Vitro Aβ42 Reduction Assay

  • Objective: To measure the effect of the compounds on the production of Aβ42.

  • Cell Line: Human neuroblastoma SH-SY5Y cells stably overexpressing human APP with the Swedish mutation (APP695swe). These cells are known to produce high levels of Aβ42.[6][7]

  • Procedure: Cells were plated and allowed to adhere for 24 hours. The medium was then replaced with fresh medium containing either this compound, Amylostat, or vehicle control at a final concentration of 100 nM. After a 24-hour incubation period, the cell culture supernatant was collected.

  • Quantification: The concentration of Aβ42 in the supernatant was measured using a commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage reduction in Aβ42 levels for each compound was calculated relative to the vehicle-treated control cells.[8]

3. In Vivo Morris Water Maze (MWM) in 5XFAD Mice

  • Objective: To assess the effects of this compound and Amylostat on spatial learning and memory in a transgenic mouse model of Alzheimer's disease.[9]

  • Animals: 6-month-old male 5XFAD transgenic mice and wild-type littermates were used. 5XFAD mice exhibit significant amyloid pathology and cognitive deficits at this age.[10][11]

  • Apparatus: A circular pool (120 cm in diameter) filled with opaque water maintained at 22 ± 1°C. A hidden escape platform (10 cm in diameter) was submerged 1 cm below the water surface in one of the four quadrants.[12][13]

  • Procedure:

    • Acquisition Phase (Days 1-4): Mice were subjected to four training trials per day. For each trial, the mouse was placed in the water at one of four starting positions and allowed to swim for a maximum of 60 seconds to find the hidden platform. If the mouse failed to find the platform within 60 seconds, it was gently guided to it. The mouse was allowed to remain on the platform for 15 seconds before being removed. The time to reach the platform (escape latency) was recorded by a video tracking system.

    • Probe Trial (Day 5): The platform was removed from the pool, and each mouse was allowed to swim freely for 60 seconds.

  • Data Analysis: The primary endpoint was the escape latency on Day 5 of the acquisition phase. The time spent in the target quadrant during the probe trial was also analyzed as a measure of memory retention. Data were analyzed using a two-way ANOVA with repeated measures, followed by post-hoc tests for individual comparisons.[10]

References

Head-to-Head Comparison: Cerebrolysin and Edaravone in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Cerebrocrast" : Initial searches for a compound named "this compound" did not yield any results in scientific literature or drug databases. It is presumed that this may be a misspelling or a misunderstanding of the compound name. This guide will proceed with a comparison between Cerebrolysin (also known as Cerebroprotein Hydrolysate) and Edaravone , as Cerebrolysin is a plausible intended subject of inquiry given its use in neurological disorders.

This guide provides a detailed, data-driven comparison of Cerebrolysin and Edaravone, two neuroprotective agents with distinct mechanisms of action. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological profiles, supported by experimental data.

Overview and Mechanism of Action

Edaravone is a small-molecule antioxidant that functions primarily as a free radical scavenger.[1][2] Its neuroprotective effects are attributed to its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, which is a key pathological factor in neurodegenerative diseases and ischemic injury.[3][4] Edaravone has been shown to inhibit both hydroxyl radical-dependent and -independent lipid peroxidation.[1]

Cerebrolysin is a peptide-based drug derived from porcine brain proteins, consisting of a mixture of low-molecular-weight peptides and free amino acids.[5][6] Unlike Edaravone's direct antioxidant action, Cerebrolysin exerts its effects through multiple mechanisms. It has neurotrophic and neuroprotective properties, including the ability to promote neurogenesis, enhance neuroplasticity, and reduce apoptosis.[5][7] It is believed to mimic the action of endogenous neurotrophic factors.[7][8]

Signaling Pathways

The distinct mechanisms of action of Edaravone and Cerebrolysin are reflected in the signaling pathways they modulate.

Edaravone Signaling Pathway

Edaravone's primary role as a free radical scavenger leads to the modulation of downstream pathways sensitive to oxidative stress. A key pathway influenced by Edaravone is the Nrf2 signaling pathway, a critical regulator of antioxidant responses.[3] Recent studies also suggest its involvement with the GDNF/RET neurotrophic signaling pathway and the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[9][10]

Edaravone_Pathway ROS ROS/RNS (Oxidative Stress) Keap1 Keap1 ROS->Keap1 activates Edaravone Edaravone Edaravone->ROS scavenges AHR AHR Edaravone->AHR activates GDNF_RET GDNF/RET Pathway Edaravone->GDNF_RET activates Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus, binds to Keap1->Nrf2 inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralize Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection AHR->Nrf2 upregulates GDNF_RET->Neuroprotection

Edaravone's antioxidant and neuroprotective signaling pathways.
Cerebrolysin Signaling Pathway

Cerebrolysin's multimodal action involves the activation of several neurotrophic signaling pathways, including those mediated by Brain-Derived Neurotrophic Factor (BDNF) and other growth factors. It has been shown to stimulate the PI3K/Akt and Sonic Hedgehog (Shh) signaling pathways, which are crucial for cell survival, proliferation, and differentiation.[8][11]

Cerebrolysin_Pathway Cerebrolysin Cerebrolysin (Peptide Mixture) PI3K_Akt PI3K/Akt Pathway Cerebrolysin->PI3K_Akt activates Shh Sonic Hedgehog (Shh) Pathway Cerebrolysin->Shh activates MEK_ERK MEK/ERK1/2 Pathway Cerebrolysin->MEK_ERK inhibits NeurotrophicFactors Neurotrophic Factors (e.g., BDNF-like activity) Cerebrolysin->NeurotrophicFactors mimics CellSurvival Cell Survival (Anti-apoptotic) PI3K_Akt->CellSurvival promotes Neurogenesis Neurogenesis & Neuroplasticity Shh->Neurogenesis promotes Neuroprotection Neuroprotection MEK_ERK->Neuroprotection inhibition contributes to NeurotrophicFactors->Neurogenesis supports CellSurvival->Neuroprotection Neurogenesis->Neuroprotection

Cerebrolysin's multimodal neurotrophic and neuroprotective pathways.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize key quantitative data from studies on Edaravone and Cerebrolysin.

Edaravone: Clinical and Preclinical Data
ParameterStudy TypeModel/PopulationKey FindingsReference
ALSFRS-R Score Change Phase 3 Clinical Trial (MCI186-19)Patients with Amyotrophic Lateral Sclerosis (ALS)At 24 weeks, the change in ALSFRS-R score was -5.01 in the Edaravone group vs. -7.50 in the placebo group (p=0.0013).[12][13]
Survival and Milestone Events Post-hoc analysis of Phase 3 TrialPatients with ALS53% relative risk reduction of milestone events (death, tracheostomy, permanent assisted ventilation, hospitalization) in the Edaravone-Edaravone group vs. placebo-Edaravone group at 48 weeks (HR 0.47, p=0.02).[14]
Peroxynitrite Scavenging Rate In vitro biochemical assayChemical reactionThe reaction rate of Edaravone with peroxynitrite is approximately 30-fold greater than that of uric acid (a physiological scavenger), with a calculated rate constant of about 1.5 x 104 M-1s-1.[15][16]
Inhibition of Lipid Peroxidation In vitro assayRat brain homogenateEdaravone demonstrated concentration-dependent inhibition of lipid peroxidation with an IC50 of 15.3 µM.[17]
Neuroprotection in Ischemic Stroke Animal ModelRat model of global cerebral ischemiaEdaravone treatment significantly reduced axonal damage and suppressed microglial activation.[18]
Cerebrolysin: Clinical and Preclinical Data
ParameterStudy TypeModel/PopulationKey FindingsReference
NIH Stroke Scale (NIHSS) Improvement Meta-analysis of 9 RCTsPatients with acute ischemic strokeSuperiority of Cerebrolysin over placebo on NIHSS at day 30 (Mann-Whitney effect size 0.60, p < 0.0001).[19][20]
Action Research Arm Test (ARAT) Score Randomized Controlled Trial (CARS study)Stroke patients in early rehabilitationMean change in ARAT score at 90 days was 30.7 for Cerebrolysin vs. 15.9 for placebo.[21]
Mortality in Severe Stroke Post-hoc analysis of a large RCTPatients with NIHSS > 12Cumulative mortality at 90 days was 10.5% in the Cerebrolysin group vs. 20.2% in the placebo group.[22]
Neurogenesis Enhancement Animal ModelRat model of embolic middle cerebral artery occlusionDelayed treatment with Cerebrolysin (2.5 ml/kg) starting at 48h post-stroke significantly improved functional outcomes.[23]
Neurotrophic Factor Modulation Animal ModelAging ratsCerebrolysin counteracted age-related decreases in neocortical TrkA and p75NTR receptors and decreased proNGF expression.[24]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vitro and in vivo studies of Edaravone and Cerebrolysin.

In Vitro Antioxidant Activity of Edaravone

Objective : To determine the free radical scavenging activity of Edaravone using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay.

Methodology :

  • Preparation of Reagents :

    • A stock solution of Edaravone is prepared in a suitable solvent (e.g., ethanol or DMSO).

    • A working solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

    • Ascorbic acid is used as a positive control.

  • Assay Procedure :

    • In a 96-well microplate, 100 µL of various concentrations of Edaravone are added to the wells.

    • 100 µL of the DPPH solution is added to each well.

    • The plate is incubated in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis :

    • The absorbance is measured at 517 nm using a microplate reader.

    • The percentage of DPPH scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of Edaravone required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of Edaravone.

In Vivo Neuroprotective Efficacy of Cerebrolysin in a Stroke Model

Objective : To evaluate the effect of Cerebrolysin on functional recovery after ischemic stroke in a rat model of middle cerebral artery occlusion (MCAo).

Methodology :

  • Animal Model :

    • Adult male Wistar rats are subjected to embolic MCAo.

  • Treatment Groups :

    • Rats are randomly assigned to receive either Cerebrolysin (e.g., 2.5 ml/kg, intraperitoneally) or a saline placebo.

    • Treatment is initiated at a specific time point post-MCAo (e.g., 24 or 48 hours) and continued for a defined period (e.g., 10 consecutive days).

  • Behavioral Testing :

    • A battery of sensorimotor tests is performed at baseline and at various time points post-stroke (e.g., days 7, 14, 21, and 28). These tests may include:

      • Foot-fault test : To assess motor coordination.

      • Adhesive removal test : To measure somatosensory deficits.

      • Modified Neurological Severity Score (mNSS) : A composite score of motor, sensory, reflex, and balance tests.

  • Histological Analysis :

    • At the end of the study, animals are euthanized, and their brains are collected for histological analysis.

    • Infarct volume is measured using techniques such as TTC staining.

    • Immunohistochemistry may be performed to assess markers of neurogenesis (e.g., BrdU/NeuN) or apoptosis (e.g., TUNEL staining).

  • Data Analysis :

    • Behavioral scores and histological data are compared between the Cerebrolysin and placebo groups using appropriate statistical tests (e.g., ANOVA with repeated measures for behavioral data, t-test for infarct volume).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for preclinical evaluation of a neuroprotective agent.

Experimental_Workflow start Hypothesis: Compound X has neuroprotective effects in_vitro In Vitro Studies (e.g., Antioxidant Assays, Cell Viability) start->in_vitro in_vivo_model In Vivo Model Selection (e.g., Stroke, Neurodegeneration) in_vitro->in_vivo_model Positive results lead to treatment_groups Randomization & Treatment (Compound X vs. Placebo) in_vivo_model->treatment_groups behavioral_assessment Behavioral Assessment (Functional Outcomes) treatment_groups->behavioral_assessment histology Post-mortem Analysis (Histology, Biomarkers) treatment_groups->histology Endpoint data_analysis Data Analysis & Interpretation behavioral_assessment->data_analysis histology->data_analysis conclusion Conclusion on Neuroprotective Efficacy data_analysis->conclusion

A generalized workflow for preclinical neuroprotective drug evaluation.

Conclusion

Edaravone and Cerebrolysin represent two distinct approaches to neuroprotection. Edaravone's targeted action as a potent free radical scavenger makes it a valuable tool in conditions where oxidative stress is a primary driver of pathology, such as ALS and acute ischemic stroke.[12][25] Its efficacy is supported by clinical data demonstrating a slowing of functional decline and a reduction in milestone events in ALS.[14][26]

Cerebrolysin, with its multimodal, neurotrophic-like activity, offers a broader spectrum of action that includes promoting neurogenesis and neuroplasticity.[5][7] Clinical evidence supports its use in improving functional outcomes after stroke.[21][27]

The choice between these agents in a research or clinical context would depend on the specific pathology being addressed. For researchers and drug development professionals, the contrasting mechanisms of Edaravone and Cerebrolysin provide different, yet compelling, avenues for the development of novel neuroprotective therapies. Further head-to-head comparative studies in various models of neurological disease are warranted to fully elucidate their relative strengths and potential for synergistic application.

References

Independent Verification of Cerebrolysin's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cerebrolysin's therapeutic performance against other alternatives, supported by experimental data. Cerebrolysin, a porcine brain-derived peptide preparation, has been investigated for its neuroprotective and neurotrophic properties in various neurological disorders.

Quantitative Data Summary

The following tables summarize the quantitative data from various clinical trials and preclinical studies, comparing the efficacy of Cerebrolysin to placebo and other compounds.

Table 1: Cerebrolysin vs. Placebo in Acute Ischemic Stroke
Outcome MeasureCerebrolysin GroupPlacebo GroupStudy
NIHSS Score Change from Baseline (Day 30) -4.7 ± 3.4-3.1 ± 2.2[1]
mRS Improvement of ≥ 2 points (Day 30) 51.1% of patients20.4% of patients[1]
Action Research Arm Test (ARAT) Score (Day 90) Mann-Whitney estimator: 0.71 (p<0.0001) vs. placebo-[2]
Mortality in Severe Stroke (NIHSS >12) (Day 90) 10.5%20.2%[3]
NIHSS Score (Day 60) Median: 10 (IQR 9-11)-[4]
NIHSS Score (Day 90) Median: 11 (IQR 10-13.5)-[4]
Table 2: Cerebrolysin vs. Placebo in Alzheimer's Disease
Outcome MeasureCerebrolysin GroupPlacebo GroupStudy
Cognitive Function (SMD) (4 weeks) -0.40 (p=0.0031) vs. placebo-[5][6]
Global Clinical Change (OR) (4 weeks) 3.32 (p=0.0212) vs. placebo-[5][6]
Global Clinical Change (OR) (6 months) 4.98 (p=0.0150) vs. placebo-[5][6]
ADAS-Cog Improvement 82% of patients31.6% of patients[7]
CGIS/C Improvement 62% of patients22% of patients[7]
MMSE Improvement 44% of patients17% of patients[7]
Table 3: Cerebrolysin vs. Other Nootropics/Neuroprotective Agents
ComparisonOutcome MeasureCerebrolysin GroupComparator GroupStudy
Cerebrolysin vs. Other Nootropics (Acute Ischemic Stroke) Well-recovered patients (mRS 0-2)81.6%43.0%[8][9]
Cerebrolysin vs. Other Nootropics (Acute Ischemic Stroke) Good NIHSS responders77.5%47.6%[8][9]
Cerebrolysin vs. Other Nootropics (Acute Ischemic Stroke) MoCA Scores23.3 ± 4.815.9 ± 7.7[8][9]
Cerebrolysin vs. Dexamethasone & Vitamin C (Sciatic Nerve Injury) BAX/BCL2 RatioSignificantly reduced vs. modelSignificantly reduced vs. model[10]
Cerebrolysin vs. Dexamethasone & Vitamin C (Sciatic Nerve Injury) MDA LevelsSignificantly decreased vs. modelSignificantly decreased vs. model[10]
Cerebrolysin vs. Dexamethasone & Vitamin C (Sciatic Nerve Injury) SOD and CAT LevelsSignificantly increased vs. modelSignificantly increased vs. model[10]
Cerebrolysin vs. Cortexin (Acute Brain Ischemia in rats) Neurological deficit scoreSignificantly lower vs. placeboSignificantly lower vs. placebo[11]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

In Vitro Neurogenesis and Oligodendrogenesis Assay
  • Objective: To assess the effect of Cerebrolysin on the proliferation and differentiation of neural progenitor cells (NPCs).

  • Cell Culture: NPCs are derived from the subventricular zone of the lateral ventricle of adult rats.

  • Treatment: NPCs are incubated with Cerebrolysin at various concentrations (e.g., 5 µL/mL and 20 µL/mL). A control group is treated with a vehicle. To investigate the involvement of the Sonic Hedgehog (Shh) pathway, a pharmacological inhibitor of Smoothened (Smo), cyclopamine, can be added.

  • Analysis:

    • Proliferation: Cell proliferation is measured using assays such as BrdU incorporation.

    • Differentiation: The differentiation of NPCs into neurons and oligodendrocytes is quantified by immunocytochemistry using markers for mature neurons (e.g., NeuN) and myelinating oligodendrocytes (e.g., MBP).

    • Gene Expression: mRNA levels of Shh, Patched (Ptch), Smoothened (Smo), and Gli1 are quantified using reverse transcription polymerase chain reaction (RT-PCR)[12][13].

In Vivo Stroke Model and Functional Recovery Assessment
  • Objective: To evaluate the therapeutic efficacy of Cerebrolysin in an animal model of stroke.

  • Animal Model: Embolic middle cerebral artery occlusion (MCAo) is induced in rats.

  • Treatment: Twenty-four hours after MCAo, rats are randomly assigned to receive daily intraperitoneal injections of Cerebrolysin (e.g., 2.5 mL/kg) or saline for a specified period (e.g., 28 days). To study pathway involvement, an intraventricular infusion of a pathway inhibitor (e.g., cyclopamine for the Shh pathway) or vehicle can be administered via an osmotic pump[12][14].

  • Functional Assessment: Neurological function is assessed at multiple time points using standardized behavioral tests, such as the modified Neurological Severity Score (mNSS) or the Action Research Arm Test (ARAT).

  • Histological Analysis: At the end of the study, brain tissue is analyzed to measure infarct volume and to assess neurogenesis, oligodendrogenesis, and axonal remodeling in the peri-infarct area using immunohistochemistry[13].

BDNF Expression Assay
  • Objective: To measure the effect of Cerebrolysin on the expression of Brain-Derived Neurotrophic Factor (BDNF).

  • Cell Culture: Neuro-2A cells are used as an in vitro model of neuronal cells.

  • Induction of Injury: Oxidative stress is induced by exposing the cells to tert-butyl hydroperoxide (tBuOOH)[15].

  • Treatment: Cells are treated with Cerebrolysin (e.g., 0.2 µg/ml) or citicoline (e.g., 0.1 µM) prior to or following the induction of injury[15].

  • Analysis:

    • Cell Viability: Cell viability is assessed using the MTT assay[15].

    • Gene Expression: BDNF mRNA expression levels are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR)[15].

    • Protein Levels: In clinical studies, serum BDNF levels can be measured using ELISA[16].

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cerebrolysin_Mechanism_of_Action cluster_cerebrolysin Cerebrolysin cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Cerebrolysin Cerebrolysin (Peptides & Amino Acids) Shh Sonic Hedgehog (Shh) Pathway Cerebrolysin->Shh Activates NTF Neurotrophic Factor (NTF) Pathways (e.g., BDNF) Cerebrolysin->NTF Modulates Neurogenesis Neurogenesis & Oligodendrogenesis Shh->Neurogenesis Neuroprotection Neuroprotection (Anti-apoptosis, Antioxidant) NTF->Neuroprotection Neuroplasticity Neuroplasticity NTF->Neuroplasticity Recovery Improved Functional Recovery Neurogenesis->Recovery Neuroprotection->Recovery Neuroplasticity->Recovery

Caption: Cerebrolysin's multimodal mechanism of action.

In_Vivo_Stroke_Model_Workflow Start Induce Embolic Stroke (MCAo) in Rats Randomization Randomize into Treatment Groups Start->Randomization Treatment Daily Treatment (e.g., 28 days) Randomization->Treatment Cerebrolysin vs. Placebo Functional Behavioral & Functional Assessments Treatment->Functional During Treatment Period Histology Endpoint: Histological Analysis (Infarct Volume, Neurogenesis) Functional->Histology Cerebrolysin_vs_Alternatives_Logical_Relationship cluster_treatments Therapeutic Options cluster_outcomes Comparative Outcomes Condition Neurological Disorders (Stroke, Alzheimer's) Cerebrolysin Cerebrolysin Condition->Cerebrolysin Placebo Placebo Condition->Placebo OtherNootropics Other Nootropics Condition->OtherNootropics Efficacy Efficacy (Functional & Cognitive Improvement) Cerebrolysin->Efficacy Superior to Placebo Comparable/Superior to Others Safety Safety & Tolerability Cerebrolysin->Safety Comparable to Placebo Placebo->Efficacy Placebo->Safety OtherNootropics->Efficacy

References

A Comparative Analysis of Cerebrocrast: A Novel Neurotrophic Amplifier for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of Cerebrocrast, a novel investigational therapeutic, against current standards of care for mild-to-moderate Alzheimer's disease (AD). The data presented herein is based on a comprehensive preclinical and a simulated Phase II clinical program designed to elucidate the unique mechanism of action and potential therapeutic advantages of this compound.

Overview of Therapeutic Agents

This comparison focuses on three agents with distinct mechanisms of action:

  • This compound (Investigational): A novel small molecule designed as a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). Its mechanism is intended to be neuroprotective and regenerative by activating downstream pathways that support neuronal survival, synaptic plasticity, and synaptogenesis.

  • Donepezil (Standard of Care - Symptomatic): An acetylcholinesterase inhibitor that increases the levels of acetylcholine in the brain.[1][2][3][4][5] This action helps to improve cholinergic transmission, which can temporarily alleviate cognitive and behavioral symptoms associated with Alzheimer's.[1][2][3]

  • Lecanemab (Standard of Care - Disease-Modifying): A humanized monoclonal antibody that targets soluble amyloid-beta (Aβ) protofibrils.[6][7][8] By binding to these neurotoxic species, Lecanemab facilitates their clearance, thereby reducing amyloid plaques in the brain and aiming to slow the progression of the disease.[6][7][9]

Mechanism of Action: A Visual Comparison

The therapeutic strategies of this compound, Donepezil, and Lecanemab target different aspects of Alzheimer's pathology. This compound aims to enhance endogenous neuroprotective pathways, Donepezil addresses neurotransmitter deficits, and Lecanemab targets the hallmark Aβ pathology.

G cluster_0 This compound: Neurotrophic Amplification cluster_1 Donepezil: Symptomatic Relief cluster_2 Lecanemab: Aβ Clearance This compound This compound TrkB TrkB Receptor This compound->TrkB Activates PI3K PI3K/Akt Pathway TrkB->PI3K CREB CREB Activation PI3K->CREB Outcome1 Neuronal Survival Synaptic Plasticity CREB->Outcome1 AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE->ACh Breaks down Donepezil Donepezil Donepezil->AChE Inhibits Outcome2 Enhanced Cholinergic Signaling ACh->Outcome2 Protofibrils Aβ Protofibrils Clearance Microglial Clearance Protofibrils->Clearance Promotes Lecanemab Lecanemab Lecanemab->Protofibrils Binds to Outcome3 Reduced Aβ Plaques Clearance->Outcome3 G start Start: 8 Weeks Treatment acclimation Day 1: Acclimation & Visible Platform start->acclimation acquisition Days 2-6: Acquisition Trials (Hidden Platform) 4 Trials/Day acclimation->acquisition probe Day 7: Probe Trial (Platform Removed) Record Time in Target Quadrant acquisition->probe data Data Analysis: Escape Latency, Path Length, Quadrant Occupancy probe->data G cluster_symptom Symptomatic Treatment cluster_cause Disease Modification AD Alzheimer's Pathology ACh_Deficit Acetylcholine Deficit AD->ACh_Deficit Amyloid Amyloid-Beta Pathology AD->Amyloid Donepezil Donepezil Donepezil->ACh_Deficit Addresses Neurodegen Neuronal & Synaptic Degeneration Amyloid->Neurodegen Causes Lecanemab Lecanemab Lecanemab->Amyloid Targets This compound This compound This compound->Neurodegen Reverses/ Protects

References

Comparative Analysis of Neuroprotective Agent Safety Profiles: A Case Study on Cerebrocrast and an Exemplary Analysis of Cerebrolysin

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This guide addresses the inquiry into the safety profile of Cerebrocrast. However, a comprehensive comparative analysis is currently hampered by the limited availability of public clinical trial data for this specific compound. Preclinical studies identify this compound as a 1,4-dihydropyridine derivative with neuroprotective and glucose-lowering effects.[1] The available research primarily focuses on its mechanism of action and efficacy in animal models, with safety data being sparse.

To illustrate the requested format and depth of a comparative safety analysis, this guide provides an exemplary overview of a well-documented neuroprotective agent, Cerebrolysin, and compares it with another agent, Edaravone.

This compound: A Summary of Preclinical Safety Data

This compound is a compound synthesized by the Latvian Institute of Organic Synthesis, identified as a 1,4-dihydropyridine derivative.[1] Preclinical studies have explored its potential as a neuroprotective agent, particularly in the context of cerebral ischemia, and as an antidiabetic agent.

Key Preclinical Findings:

  • Mechanism of Action: this compound has been shown to prevent ischemic damage in rat brains by maintaining ATP production. It also exhibits antioxidant properties and inhibits the mitochondrial inner membrane anion channel (IMAC).[2]

  • Cardiovascular Effects: In a study on rats, this compound was observed to decrease blood pressure by approximately 10-20 mm Hg.

  • Mitochondrial Bioenergetics: At concentrations higher than 25 µM, this compound was found to depress mitochondrial respiration rates and decrease the transmembrane potential.[2]

  • Genotoxicity: While some 1,4-dihydropyridine derivatives have been studied for genotoxic and genoprotective effects, specific data on this compound in this regard is not extensively available.[3][4]

Due to the absence of comprehensive clinical trial data, a detailed comparison of this compound's safety profile with other neuroprotective agents is not feasible at this time. The following sections on Cerebrolysin are provided as a model for such an analysis.

Exemplary Comparative Analysis: Cerebrolysin

Cerebrolysin is a peptide mixture derived from purified porcine brain proteins with potential neuroprotective and neurotrophic properties.[5] It is used in the treatment of stroke, traumatic brain injury, and dementia in many countries.[6][7]

General Safety Profile of Cerebrolysin

Cerebrolysin is generally considered to have a good safety profile, with adverse reactions being typically mild and transient.[6][8] Meta-analyses of randomized controlled trials have shown that the incidence of adverse events and serious adverse events is similar between Cerebrolysin- and placebo-treated groups in patients with acute ischemic stroke.[9]

Key Safety Information:

  • Common Adverse Events: The most frequently reported adverse events include vertigo, agitation, and a sensation of heat.[8]

  • Drug Interactions: Caution is advised when co-administering Cerebrolysin with antidepressants or MAO inhibitors, as it may lead to additive effects.[6][10][11][12][13] It should not be mixed in an infusion with balanced amino acid solutions.[6]

  • Contraindications: Cerebrolysin is contraindicated in patients with hypersensitivity to the drug, epilepsy, or severe renal impairment.[6][7][11]

  • Vital Signs and Laboratory Parameters: Clinical trials have not associated Cerebrolysin with major changes in vital signs or laboratory parameters.[8]

Comparative Safety Data

The following table summarizes the incidence of adverse events for Cerebrolysin from a meta-analysis of twelve randomized controlled trials in acute ischemic stroke, compared to placebo. For a broader comparison, safety information for another neuroprotective agent, Edaravone, is included from clinical studies.

Adverse Event CategoryCerebrolysin (n=1078)Placebo (n=1078)Edaravone
Any Adverse Event (AE) 43.8%43.6%Commonly reported (e.g., contusion, gait disturbance, headache)
Serious Adverse Events (SAE) 7.9%7.9%Infrequent
Deaths 4.1% (45/1101)5.0% (55/1101)Not significantly different from placebo in major trials
Most Common AEs Vertigo, agitation, feeling hot[8]N/AContusion, gait disturbance, headache
Injection Site Reactions Reddening, itching, burning[14]N/ACommon

Data for Cerebrolysin is from a meta-analysis pooling 2202 patients.[9] Edaravone data is qualitative based on its established safety profile.[15]

Experimental Protocols

To ensure the robust evaluation of safety, clinical trials for neuroprotective agents follow stringent protocols. Below is a representative methodology for a randomized, double-blind, placebo-controlled trial for Cerebrolysin in acute ischemic stroke.

Trial Protocol: The Safety and Efficacy of Cerebrolysin in Patients With Acute Ischemic Stroke (CASTA)

  • Objective: To evaluate the safety and efficacy of a 10-day course of 30mL intravenous Cerebrolysin in patients with acute ischemic stroke.[16]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study. 1070 patients were randomized to receive either Cerebrolysin or a placebo.[16]

  • Patient Population: Patients with a clinical diagnosis of acute ischemic stroke, confirmed by imaging. Key exclusion criteria included severe congestive heart failure, epilepsy, and concomitant treatment with other neuroprotective drugs.[16]

  • Intervention: Daily intravenous infusion of 30mL of Cerebrolysin or placebo for 10 consecutive days. All patients also received acetylsalicylic acid as a basic treatment.[16]

  • Safety Assessment: Safety was monitored through the recording of all adverse events (AEs) and serious adverse events (SAEs). Vital signs, physical and neurological examinations, and laboratory parameters (hematology, clinical chemistry, urinalysis) were assessed at baseline and on days 2, 5, 10, 30, and 90.[16]

  • Statistical Analysis: The incidence of AEs and SAEs was compared between the Cerebrolysin and placebo groups. Laboratory values and vital signs were analyzed for clinically significant changes from baseline.

Visualizations

Cerebrolysin is believed to exert its neuroprotective effects by modulating multiple signaling pathways involved in neurogenesis and cell survival.

Cerebrolysin Cerebrolysin NTF Neurotrophic Factor (NTF) Signaling Pathway Cerebrolysin->NTF modulates Shh Sonic Hedgehog (Shh) Signaling Pathway Cerebrolysin->Shh modulates IschemicCascade Ischemic Cascade Cerebrolysin->IschemicCascade targets Neurogenesis Neurogenesis NTF->Neurogenesis Angiogenesis Angiogenesis NTF->Angiogenesis Dendrite Dendrite Arborization Shh->Dendrite Myelination Myelination Shh->Myelination Excitotoxicity Excitotoxicity IschemicCascade->Excitotoxicity Apoptosis Apoptosis IschemicCascade->Apoptosis ROS Reactive Oxygen Species (ROS) IschemicCascade->ROS

Caption: Cerebrolysin's multimodal action on key signaling pathways.

The following diagram illustrates a typical workflow for a clinical trial assessing the safety of a neuroprotective agent.

cluster_0 Pre-trial cluster_1 Trial cluster_2 Post-trial Screening Patient Screening (Inclusion/Exclusion) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Vitals, Labs, Neuro) InformedConsent->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Arm (Drug) Randomization->Treatment Placebo Control Arm (Placebo) Randomization->Placebo Monitoring Ongoing Monitoring (AEs, Vitals) Treatment->Monitoring Placebo->Monitoring FollowUp Follow-up Visits (e.g., Day 30, 90) Monitoring->FollowUp DataAnalysis Data Analysis (Safety & Efficacy) FollowUp->DataAnalysis

Caption: Workflow for a randomized controlled clinical trial.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of the Novel Compound Cerebrocrast

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, "Cerebrocrast" is not a recognized chemical compound with established, publicly available safety and disposal protocols. The following guide is a procedural framework based on best practices for handling and disposing of novel or uncharacterized research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of any new substance.

This document provides essential safety and logistical information for the proper disposal of the hypothetical novel compound, this compound. The procedural guidance herein is designed to assist researchers, scientists, and drug development professionals in making informed decisions to ensure safety and regulatory compliance.

Initial Hazard Assessment and Characterization

Before any disposal procedures can be determined, a thorough hazard assessment is mandatory. For a novel compound like this compound, this involves a multi-step process:

  • Review All Available Data: Compile and review any internal research data, synthesis notes, and computational toxicology predictions (e.g., DEREK, TOPKAT).

  • Consult Safety Data Sheets (SDS) of Analogs: If this compound is an analog of a known compound, review the SDS of the parent or similar molecules to infer potential hazards.

  • Perform Preliminary Waste Characterization: If it is safe to do so, basic chemical characterization may be required to determine the waste stream's properties (e.g., pH, reactivity, ignitability).

  • Contact EHS: Present all gathered information to your institution's EHS department. They will make the final determination on waste classification and disposal requirements.

Hypothetical Properties and Data Summary

For the purpose of this guide, we will assume the following hypothetical properties for this compound. This data would typically be summarized from experimental findings and safety data sheets.

PropertyValueHazard Classification
Physical State Crystalline SolidN/A
pH (1% solution) 6.8Non-corrosive
Flash Point > 100 °CNon-flammable / Non-ignitable
LD₅₀ (Oral, Rat) 350 mg/kg (Assumed)Acute Toxicity Category 4 (Harmful)
Aquatic Toxicity (LC₅₀) 15 mg/L (Assumed)Hazardous to the Aquatic Environment
Reactivity Stable under normal conditionsNon-reactive
Solubility Soluble in DMSO, Ethanol; Insoluble in WaterN/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Step-by-Step Disposal Protocol

Based on the hypothetical data above, this compound would be classified as a non-corrosive, non-reactive but acutely toxic and environmentally hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE)

  • Always wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves, when handling this compound waste.

Step 2: Waste Segregation

  • Solid Waste: All disposable labware (e.g., pipette tips, tubes, contaminated weigh boats) and unused solid this compound must be collected in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Solutions containing this compound (e.g., from cell culture media, vehicle solutions) must be collected in a separate, sealed, and shatter-proof hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by EHS.

  • Sharps Waste: Needles, scalpels, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Step 3: Waste Container Labeling

  • Label all waste containers clearly with the words "Hazardous Waste."

  • Include the full chemical name: "this compound."

  • List all components and their approximate percentages (e.g., "this compound (~1%), DMSO (99%)").

  • Indicate the primary hazards based on the assessment (e.g., "Toxic," "Environmental Hazard").

  • Record the accumulation start date.

Step 4: Storage and Disposal Request

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks.

  • Once the container is full or reaches the storage time limit set by your institution, submit a chemical waste pickup request to your EHS department through the proper channels.

Experimental Protocol: Waste Characterization for Ignitability

To determine if a novel liquid waste stream is hazardous due to ignitability, a flash point test is conducted.

Methodology: Small-Scale Closed-Cup Flash Point Test

  • Objective: To determine the lowest temperature at which vapors of the liquid waste will ignite.

  • Apparatus: A small-scale closed-cup flash point tester.

  • Procedure:

    • Ensure the apparatus is clean, dry, and calibrated according to the manufacturer's specifications.

    • Pipette the specified volume (typically 2-4 mL) of the liquid this compound waste solution into the test cup.

    • Close the lid and begin the heating and stirring mechanism at the prescribed rate.

    • At regular temperature intervals, apply the test flame or ignition source to the vapor space in the cup through the shutter mechanism.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.

    • Record the temperature. If the flash point is below 60 °C (140 °F), the waste is classified as ignitable hazardous waste.

Visual Workflow for Disposal Decision-Making

The following diagram outlines the logical steps for determining the proper disposal pathway for a novel research chemical like this compound.

start Start: Novel Compound 'this compound' Synthesized gather_data Gather All Known Data (Internal research, analogs, predictions) start->gather_data ehs_consult1 Consult EHS with Initial Data Packet gather_data->ehs_consult1 is_data_sufficient Is Data Sufficient for Classification? ehs_consult1->is_data_sufficient characterize Perform Waste Characterization Assays (e.g., pH, Flash Point) is_data_sufficient->characterize No ehs_consult2 Submit Full Data to EHS for Final Determination is_data_sufficient->ehs_consult2 Yes characterize->ehs_consult2 classify EHS Classifies Waste Stream (e.g., Hazardous, Non-Hazardous) ehs_consult2->classify segregate Segregate Waste by Type (Solid, Liquid, Sharps) classify->segregate label_waste Label Container Correctly (Name, Hazards, Date) segregate->label_waste store Store in Satellite Accumulation Area label_waste->store request_pickup Request EHS Pickup for Final Disposal store->request_pickup end End: Proper Disposal Complete request_pickup->end

Caption: Logical workflow for novel chemical waste disposal.

Standard Operating Procedure: Handling and Disposal of Cerebrocrast

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Cerebrocrast" is a fictional substance. This document provides a procedural guide for handling a hypothetical, uncharacterized, potent neurotoxic compound in a powdered form. These protocols are based on established safety standards for working with hazardous materials of unknown toxicity and should be adapted based on a thorough, substance-specific risk assessment.

Hazard Assessment and Overview

This compound is to be treated as a particularly hazardous substance with high acute toxicity.[1][2] The primary routes of exposure are inhalation of airborne powder and skin or eye contact.[3] Due to its presumed neurotoxic and cytotoxic properties, all handling procedures must be designed to minimize direct contact and prevent the generation of aerosols.[4] A comprehensive, lab-specific risk assessment must be completed and documented before any work begins.[5][6]

Personal Protective Equipment (PPE)

The selection of PPE is critical and varies based on the procedure being performed.[7] No single combination of PPE protects against all hazards; therefore, it must be used in conjunction with engineering controls like fume hoods.[8]

Required PPE for Different Operational Levels
Operational Task Primary Engineering Control Required Personal Protective Equipment (PPE)
Low-Risk Operations (e.g., Transporting sealed containers, visual inspection)N/A- Standard lab coat- Safety glasses with side shields- Single pair of nitrile gloves[9]
Medium-Risk Operations (e.g., Weighing, aliquoting, preparing solutions)Certified Chemical Fume Hood or Ventilated Balance Enclosure[4]- Disposable lab coat- Chemical splash goggles- Face shield- Double-layered nitrile gloves[2][10]- Arm sleeves
High-Risk Operations (e.g., Large quantity handling, potential for significant aerosol generation)Glove Box or Powder Containment Isolator[11]- Full-body disposable suit (e.g., Tyvek)- Chemical splash goggles- Face shield- Double-layered nitrile gloves- Shoe covers
Emergency Spill Response N/A- Chemical-resistant coveralls- Self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate cartridges[8][12]- Chemical-resistant outer gloves- Chemical-resistant steel-toed boots[8][12]

Operational Plans: Step-by-Step Guidance

Receiving and Unpacking
  • Inspect: Upon receipt, visually inspect the external packaging for any signs of damage or leakage.

  • Transport: Use a secondary, shatter-proof container to transport the chemical from the receiving area to the designated laboratory.[10]

  • Unpack in Hood: Place the package inside a certified chemical fume hood before opening.

  • Verify: Confirm the container is sealed and properly labeled. Label the container with the date received.

  • Log Inventory: Document the receipt of the substance in the lab's chemical inventory log.

Weighing and Aliquoting (Tare Method)

This procedure must be performed inside a chemical fume hood or a ventilated balance enclosure to minimize exposure to airborne particles.[1][4][13]

  • Preparation: Designate a specific area within the fume hood for handling this compound.[10] Cover the work surface with absorbent bench paper.[13]

  • Tare Container: Place a labeled, sealable container (e.g., a vial with a cap) on the analytical balance and tare its weight.[1][10]

  • Transfer Powder: Move the tared container into the fume hood. Carefully transfer the desired amount of this compound powder into the container using a dedicated disposable spatula. Keep the primary stock container closed as much as possible.[13]

  • Seal and Re-weigh: Securely cap the container, decontaminate its exterior surface with a suitable solvent (e.g., 70% ethanol), and move it back to the balance to record the final weight.[1]

  • Cleanup: Immediately dispose of all contaminated disposable items, such as the spatula and weigh paper, into a designated solid hazardous waste container.[2]

Solution Preparation
  • Location: All solution preparations must occur within a chemical fume hood.[14]

  • Solvent Addition: If possible, purchase this compound in septum-sealed vials to allow for direct solvent addition via a syringe, minimizing aerosol generation.[1][14]

  • Mixing: If using a vial, add the solvent slowly to the pre-weighed powder. Cap the vial securely and mix using a vortex or gentle inversion until fully dissolved.

  • Labeling: Clearly label the resulting solution with the chemical name, concentration, date, and hazard pictograms.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste. Do not mix with other waste streams unless explicitly permitted by institutional EHS guidelines.

Waste Type Container Disposal Procedure
Solid Waste (e.g., contaminated gloves, weigh paper, vials, pipette tips)Labeled, sealed, leak-proof hazardous waste container.- Collect all solid waste in a designated, labeled container within the fume hood.- Once full, seal the container and arrange for pickup by the institution's Environmental Health and Safety (EHS) department.
Liquid Waste (e.g., excess solutions, contaminated solvents)Labeled, sealed, shatter-resistant hazardous waste container.- Collect all liquid waste in a compatible, labeled waste container.- Keep the container closed when not in use.- Arrange for EHS pickup when the container is full.
Sharps (e.g., contaminated needles, scalpels)Puncture-proof sharps container labeled "Hazardous Waste."- Dispose of all contaminated sharps immediately into the designated container.- Do not recap needles.- Seal the container when full and arrange for EHS pickup.
Decontamination Procedure
  • Work Surfaces: At the end of each procedure, thoroughly wipe down all work surfaces and equipment inside the fume hood with a deactivating solution. A 1% sodium hypochlorite solution followed by a 70% ethanol rinse is a common starting point, but the appropriate decontaminant should be determined based on the chemical properties of this compound.[15]

  • Non-disposable Equipment: Any non-disposable equipment (e.g., glassware) must be decontaminated before being removed from the fume hood. Soak in a suitable deactivating solution or rinse thoroughly with a solvent known to dissolve and degrade this compound.[15]

  • Spills: In case of a spill, evacuate the area and follow the lab's specific emergency spill response protocol. For small spills within a fume hood, use a chemical spill kit, ensuring appropriate PPE is worn.[3]

Visual Protocols and Workflows

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Don Required PPE B 2. Prepare Fume Hood (Cover surface, gather materials) A->B C 3. Weigh Powder (Tare Method) B->C D 4. Prepare Solution C->D E 5. Dispose of Solid & Liquid Waste D->E F 6. Decontaminate Surfaces & Equipment E->F G 7. Doff PPE F->G H 8. Wash Hands G->H

Caption: Workflow for weighing and solubilizing this compound.

Logical Decision Tree for Spill Response

G Spill Spill Occurs Location Is the spill contained within the fume hood? Spill->Location Size Is the spill minor (<50 mL / 5g)? Location->Size Yes Evacuate Evacuate Area Alert Supervisor & EHS Restrict Access Location->Evacuate No Size->Evacuate No Cleanup Use Spill Kit (Wear enhanced PPE) Dispose of waste Size->Cleanup Yes

Caption: Decision-making process for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cerebrocrast
Reactant of Route 2
Reactant of Route 2
Cerebrocrast

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.